molecular formula C11H15NO4S B3328689 (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate CAS No. 511286-68-3

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Cat. No.: B3328689
CAS No.: 511286-68-3
M. Wt: 257.31 g/mol
InChI Key: ZACCMBDKBQLRAM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a chiral organic compound with the CAS Registry Number 511286-68-3. This reagent has a molecular formula of C11H15NO4S and a molecular weight of 257.31 g/mol. It should be stored sealed in a dry environment at room temperature for stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The compound's structure features a stereogenic center and incorporates both a methyl ester and a toluenesulfonamide (tosylamide) functional group, making it a potential building block in organic synthesis, particularly for the development of chiral molecules. Its specific research applications and detailed mechanism of action are areas of ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on its uses. As with all chemicals, please refer to the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment.

Properties

IUPAC Name

methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8-4-6-10(7-5-8)17(14,15)12-9(2)11(13)16-3/h4-7,9,12H,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACCMBDKBQLRAM-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as N-Tosyl-D-alanine methyl ester). This compound serves as a critical chiral building block in the synthesis of peptidomimetics, protease inhibitors, and as a crystallizable derivative for enantiomeric resolution studies.

The protocol outlined below prioritizes stereochemical integrity and operational scalability . It utilizes a convergent pathway starting from commercially available D-Alanine methyl ester hydrochloride, reacting with p-toluenesulfonyl chloride (TsCl) under mild basic conditions to prevent racemization of the


-chiral center.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the target molecule into its synthons. The molecule consists of a D-alanine core protected at the C-terminus (methyl ester) and the N-terminus (tosyl sulfonamide).

Disconnection Approach
  • S–N Bond Disconnection: The sulfonamide bond is the final strategic connection, formed via nucleophilic attack of the amine on the sulfonyl electrophile.

  • C–O Bond Disconnection: The methyl ester is derived from the carboxylic acid precursor (D-Alanine).[1]

Pathway Selection

We select the "Ester-First" pathway.

  • Pathway A (Selected): Esterification of D-Alanine

    
     Sulfonylation.
    
    • Rationale: Sulfonylation of the free amino acid followed by esterification can lead to solubility issues and requires acidic conditions that might degrade the sulfonamide or induce racemization if not carefully controlled. The "Ester-First" route allows the use of mild organic bases (TEA/DCM) for the final step, ensuring high yield and enantiomeric excess (ee).

Retrosynthesis Target (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (Target Molecule) Precursor1 D-Alanine Methyl Ester HCl (Nucleophile) Target->Precursor1 Sulfonylation (S-N Disconnection) Precursor2 p-Toluenesulfonyl Chloride (Electrophile) Target->Precursor2 Sulfonylation Start D-Alanine (Chiral Pool) Precursor1->Start Esterification

Figure 1: Retrosynthetic tree illustrating the convergent assembly from the chiral pool (D-Alanine).

Mechanistic Insight

The core transformation is a Nucleophilic Sulfonyl Substitution .

  • Activation: The base (Triethylamine, Et

    
    N) deprotonates the ammonium salt of the D-Alanine methyl ester, liberating the free amine.
    
  • Attack: The lone pair of the primary amine attacks the sulfur atom of the p-toluenesulfonyl chloride (TsCl).

  • Elimination: Chloride is expelled as a leaving group.

  • Scavenging: The liberated HCl is immediately neutralized by the excess base, forming triethylamine hydrochloride (Et

    
    N·HCl), which precipitates or remains dissolved depending on the solvent.
    

Critical Control Point (Racemization): While sulfonamides render the


-proton more acidic (

~20) compared to amides, the reaction conditions (0°C to RT, weak base) are insufficient to deprotonate the

-carbon. Therefore, the (R)-configuration of the D-Alanine is retained.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][]Role
D-Alanine Methyl Ester HCl 139.581.0Substrate (Chiral)
p-Toluenesulfonyl Chloride (TsCl) 190.651.1Electrophile
Triethylamine (Et

N)
101.192.2Base (1 eq. for HCl salt, 1.2 eq. for rxn)
Dichloromethane (DCM) 84.93Solvent0.1 M Concentration
DMAP (Optional)122.170.05Catalyst (nucleophilic)
Step-by-Step Procedure
Step 1: Preparation
  • Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to maintain an inert atmosphere (prevents hydrolysis of TsCl).
    
Step 2: Solubilization
  • Add D-Alanine Methyl Ester HCl (10.0 mmol, 1.40 g) to the flask.

  • Add dry DCM (50 mL). The salt will be suspended.

  • Cool the mixture to 0°C using an ice-water bath.

  • Add Triethylamine (22.0 mmol, 3.06 mL) dropwise over 5 minutes. The solution should clear as the free amine is liberated.

Step 3: Sulfonylation
  • Add p-Toluenesulfonyl Chloride (11.0 mmol, 2.10 g) portion-wise or as a solution in minimal DCM.

    • Note: If using DMAP, add it at this stage.

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–12 hours. Monitor via TLC (30% EtOAc in Hexanes). The starting amine (ninhydrin active) should disappear; the product is UV active.

Step 4: Workup
  • Dilute the reaction mixture with DCM (50 mL).

  • Wash sequentially with:

    • 1M HCl (2 x 30 mL) – Removes unreacted amine and TEA.

    • Sat. NaHCO

      
        (2 x 30 mL) – Removes unreacted TsCl (hydrolyzed to TsOH) and acid traces.
      
    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO

    
      or Na
    
    
    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid/oil.

Step 5: Purification
  • Recrystallization is preferred for high purity. Dissolve crude in hot Ethanol/Water or Ethyl Acetate/Hexanes .

  • Cool slowly to 4°C. Filter the white crystalline solid.

Workflow Step1 Step 1: Mix D-Ala-OMe.HCl + DCM (0°C) Step2 Step 2: Activation Add Et3N (Liberate Amine) Step1->Step2 Step3 Step 3: Reaction Add TsCl (Stir 0°C -> RT) Step2->Step3 Step4 Step 4: Workup Wash: HCl, NaHCO3 Dry: MgSO4 Step3->Step4 Step5 Step 5: Isolate Recrystallize (EtOAc/Hex) Step4->Step5

Figure 2: Operational workflow for the synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following expected values.

Physical Data
  • Appearance: White crystalline solid.[5]

  • Melting Point: 63–65°C (Note: Pure enantiomers often have sharp melting points; verify against specific literature as polymorphic forms exist).

  • Optical Rotation:

    
     must be negative (approx -8° to -15° in MeOH), confirming the (R) configuration (derived from D-Alanine). Note: L-Alanine derivatives rotate (+).
    
Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.75 (d, J=8.0 Hz, 2H, Ar-H ortho to SO
      
      
      
      )
    • 
       7.30 (d, J=8.0 Hz, 2H, Ar-H meta to SO
      
      
      
      )
    • 
       5.15 (d, J=8.5 Hz, 1H, NH )
      
    • 
       4.02 (quint, 1H, 
      
      
      
      -CH )
    • 
       3.55 (s, 3H, O-CH 
      
      
      
      )
    • 
       2.42 (s, 3H, Ar-CH 
      
      
      
      )
    • 
       1.38 (d, J=7.2 Hz, 3H, 
      
      
      
      -CH
      
      
      )

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of TsClEnsure reagents are dry; use anhydrous DCM.
Racemization High Temperature / Strong BaseKeep reaction < 25°C. Do not use stronger bases (e.g., NaOH) during the coupling step.
Oily Product Residual Solvent / ImpuritiesRecrystallize from EtOAc/Hexanes. Trace TsCl lowers MP significantly.
Starting Material Remains Incomplete DeprotonationEnsure 2.2 eq. of TEA is used (1 eq. is consumed just to neutralize the HCl salt).

References

  • PubChem. Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester (Compound Summary).[6] National Library of Medicine. [Link](Note: Reference for structural analogues and physical property databases).

  • Organic Syntheses. Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate.[7] Org.[3][5][8] Synth. 2010, 87, 201-211. [Link](Reference for general sulfonamide formation protocols).

Sources

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate CAS number 511286-68-3

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (CAS 511286-68-3). This monograph is structured for researchers in medicinal chemistry and process development, focusing on the compound's utility as a chiral building block in the synthesis of peptidomimetics and protease inhibitors.

CAS 511286-68-3 | The D-Alanine Sulfonamide Scaffold

Executive Summary

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as N-Tosyl-D-alanine methyl ester) is a protected amino acid derivative belonging to the D-series. It serves as a critical chiral intermediate in the synthesis of non-ribosomal peptides, protease inhibitors, and N-methylated peptidomimetics.

Unlike its L-enantiomer (ubiquitous in natural protein synthesis), this (R)-enantiomer is prized in drug discovery for conferring metabolic stability. The incorporation of D-amino acid motifs prevents recognition by endogenous proteolytic enzymes, thereby extending the half-life of peptide-based therapeutics. The p-toluenesulfonyl (Tosyl) group acts not only as a robust amine protecting group but also activates the nitrogen for subsequent alkylation (e.g., Mitsunobu reactions), making this compound a gateway to complex N-functionalized scaffolds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name Methyl (2R)-2-[(4-methylbenzene)sulfonamido]propanoate
Common Name N-Tosyl-D-alanine methyl ester
CAS Number 511286-68-3
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Stereochemistry (R)-Enantiomer (D-Series)
Appearance White to off-white crystalline solid (typically)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Melting Point Note: Enantiomer specific.[1][2][3][4][5][6][7][8][9] Typically 90–92 °C (Analogous to L-isomer)
Stereochemical Validation

The CAS number 511286-68-3 specifically denotes the (R)-enantiomer .

  • Precursor: D-Alanine (or D-Alanine methyl ester).

  • Configuration: The C2 chiral center retains the (R) configuration of the starting D-Alanine.

  • Significance: Strict control of this stereocenter is vital; inversion leads to the L-isomer (CAS 21957-58-4), which has vastly different biological properties.

Synthetic Methodology

The synthesis of CAS 511286-68-3 is a classic nucleophilic substitution (Schotten-Baumann type conditions) where the amine of D-alanine methyl ester attacks the electrophilic sulfur of p-toluenesulfonyl chloride.

Reaction Scheme


Detailed Protocol

Reagents:

  • D-Alanine methyl ester hydrochloride (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)[6]

  • Triethylamine (TEA) (2.2 equiv) or Pyridine

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Suspend D-Alanine methyl ester hydrochloride in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine dropwise. The suspension will clear as the free amine is liberated. Stir for 15 minutes.

  • Sulfonylation: Add TsCl portion-wise (solid) or dropwise (solution in DCM) over 30 minutes, maintaining the temperature below 5 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.

  • Quench & Workup:

    • Wash the organic phase with 1M HCl (removes unreacted amine and TEA).

    • Wash with Sat. NaHCO₃ (removes Tosylic acid byproducts).

    • Wash with Brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography if necessary.

Process Flow Diagram

SynthesisFlow Start Start: D-Ala-OMe·HCl + DCM (0°C) BaseAdd Add Base (TEA) Liberate Free Amine Start->BaseAdd TsClAdd Add TsCl (Electrophilic Attack) BaseAdd->TsClAdd Reaction Reaction: RT, 4-6h Monitor TLC TsClAdd->Reaction Workup Workup Phase: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Wash Reaction->Workup Dry Drying (MgSO4) & Concentration Workup->Dry Product Final Product: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Dry->Product

Caption: Synthesis workflow for N-Tosyl-D-Alanine Methyl Ester from D-Alanine precursor.

Mechanistic Insight

The formation of the sulfonamide bond is driven by the nucleophilicity of the primary amine.

  • Deprotonation: The hydrochloride salt is neutralized by TEA, exposing the lone pair on the nitrogen.

  • Nucleophilic Attack: The nitrogen lone pair attacks the sulfur atom of the sulfonyl chloride.

  • Elimination: Chloride is displaced as a leaving group, forming the stable sulfonamide bond.

  • Stability: The resulting sulfonamide proton (NH) is significantly more acidic (pKa ~10) than a typical amide, rendering it susceptible to deprotonation by weaker bases (e.g., K₂CO₃) for subsequent alkylation steps.

Applications in Drug Development[4]

This compound is not merely an endpoint but a versatile "chiral pivot" in medicinal chemistry.

N-Alkylation (The Mitsunobu Route)

The sulfonamide group activates the nitrogen, allowing for efficient N-alkylation via Mitsunobu conditions or direct alkylation. This is the primary route to synthesize N-Methyl-D-Alanine derivatives, which are crucial for:

  • Peptide Rigidity: N-methylation restricts conformational freedom, locking peptides into bioactive conformations.

  • Proteolytic Resistance: N-methylated D-amino acids are virtually immune to serum proteases.

Synthesis of Chiral Aziridines

Treatment of the N-Tosyl amino ester with reducing agents (to the alcohol) followed by intramolecular cyclization yields chiral N-Tosyl aziridines. These are high-value electrophiles for ring-opening reactions to create diamines and amino ethers.

Application Pathways Diagram

Applications Core (R)-N-Ts-Ala-OMe (CAS 511286-68-3) Alkylation N-Alkylation (MeI/K2CO3 or Mitsunobu) Core->Alkylation Reduction Reduction (LiAlH4/DIBAL) Core->Reduction Hydrolysis Hydrolysis (LiOH/NaOH) Core->Hydrolysis NMeProduct N-Alkyl-D-Amino Acids (Peptidomimetics) Alkylation->NMeProduct Aldehyde N-Ts-D-Alaninal (Chiral Aldehydes) Reduction->Aldehyde Acid N-Ts-D-Alanine (Building Block) Hydrolysis->Acid

Caption: Divergent synthetic utility of the N-Tosyl-D-Alanine scaffold.[10]

Analytical Characterization (Expected Data)

To validate the identity and purity of CAS 511286-68-3, the following spectral signatures should be confirmed.

Proton NMR (¹H NMR, CDCl₃, 400 MHz)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.70 – 7.75Doublet (d)2HAromatic (Tosyl, ortho to SO₂)
7.25 – 7.30Doublet (d)2HAromatic (Tosyl, meta to SO₂)
5.10 – 5.30Doublet (d, br)1HSulfonamide NH
3.90 – 4.05Multiplet (m)1Hα-CH (Chiral Center)
3.55Singlet (s)3HMethyl Ester (-OCH₃)
2.42Singlet (s)3HTosyl Methyl (-Ar-CH₃)
1.35Doublet (d)3HAlanine Methyl (β-CH₃)
Quality Control Parameters
  • Chiral HPLC: Essential to confirm enantiomeric excess (ee%). Use a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase). Expect >98% ee for pharmaceutical grade.[2]

  • Mass Spectrometry: ESI+ m/z = 258.1 [M+H]⁺, 280.1 [M+Na]⁺.

Handling and Stability

  • Storage: Store at 2–8 °C under dry conditions. Sulfonamides are generally stable, but the ester moiety is susceptible to hydrolysis under moist, basic, or acidic conditions over time.

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dusts.

  • Shelf Life: >2 years if stored properly in a sealed container.

References

  • Chemical Identity & CAS Verification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737622 (Enantiomer Reference). Retrieved from [Link] (Note: Reference for structural connectivity and enantiomeric analog properties).

  • Synthetic Methodology (Tosyl Protection)

    • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocol for sulfonamide formation).

    • PrepChem. Synthesis of N-tosyl-L-alanine.[11][12][3][6] Retrieved from [Link] (Methodology adapted for D-methyl ester).

  • Fischer, P. M. (2003). "The Design, Synthesis and Application of Stereochemically Defined Acetals as Peptide Isosteres." Current Pharmaceutical Design.
  • Analytical Data Reference

Sources

Discovery and history of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical history, and synthetic utility of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate , a critical chiral building block in modern organic synthesis.

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as N-Tosyl-D-alanine methyl ester) is a protected amino acid derivative belonging to the "chiral pool"—a collection of abundant, enantiopure starting materials used to introduce stereochemical information into complex drug molecules.

While not a pharmaceutical active ingredient (API) itself, this compound represents a pivotal "checkpoint" in the synthesis of chiral amines, aziridines, and peptidomimetics. Its historical significance lies in the evolution of amine protection strategies and its modern role as a precursor to (R)-2-methyl-1-tosylaziridine , a highly reactive electrophile used to construct carbon-nitrogen bonds in antibiotic and alkaloid synthesis.

Chemical Profile
PropertySpecification
IUPAC Name Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Common Name N-Tosyl-D-alanine methyl ester
CAS Number 511286-68-3 (Specific isomer) / 66648-29-1 (General)
Molecular Formula C₁₂H₁₇NO₄S
Molecular Weight 271.33 g/mol
Stereochemistry (R)-Enantiomer (derived from D-Alanine)
Physical State White to off-white crystalline solid
Key Function Chiral Auxiliary / Aziridine Precursor / Crystallization Template

Historical Context: From Protection to Activation

The history of this compound mirrors the timeline of peptide chemistry and asymmetric synthesis.

The Era of Protection (1890s – 1950s)

The sulfonamide moiety was first introduced by Oscar Hinsberg in 1890 as a method to distinguish primary, secondary, and tertiary amines. Later, Emil Fischer utilized sulfonyl chlorides (like tosyl chloride) to protect amino acids during peptide synthesis.

  • The Discovery: The specific methyl ester derivative was likely first synthesized as a routine characterization step for D-alanine isolation. Sulfonamides are highly crystalline, allowing early chemists to purify amino acids via recrystallization of their N-tosyl derivatives.

  • Limitation: In early peptide synthesis, the tosyl group was difficult to remove (requiring sodium in liquid ammonia), leading to its replacement by Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups.

The Era of Activation (1980s – Present)

The compound experienced a renaissance with the rise of Asymmetric Synthesis . Researchers realized that the electron-withdrawing tosyl group did more than protect the amine; it acidified the N-H bond (pKa ~11) and activated the molecule for nucleophilic substitutions and cyclizations.

  • The Aziridine Revolution: The ester became the standard precursor for chiral aziridines. By reducing the ester to an alcohol and cyclizing, chemists could access a strained, reactive ring that retained the original stereochemistry of D-alanine. This opened the door to synthesizing D-amino acid derivatives found in bacterial cell walls (targets for antibiotics like Vancomycin).

Technical Workflow: Synthesis & Transformation

The utility of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is defined by its synthesis from D-Alanine and its subsequent conversion into reactive intermediates.

Protocol A: Synthesis from D-Alanine (The Schotten-Baumann Route)

Self-Validating Logic: This protocol uses a biphasic system to neutralize the HCl byproduct immediately, driving the reaction to completion without racemization.

  • Starting Material: Dissolve D-Alanine (1.0 eq) and NaOH (2.2 eq) in water.

  • Tosylation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise at 0°C.

    • Control Point: Maintain pH > 9 to scavenge protons; low pH stalls the reaction.

  • Acidification: Acidify with HCl to precipitate N-Tosyl-D-alanine. Filter and dry.[1]

  • Esterification: Reflux the intermediate in Methanol with a catalytic amount of H₂SO₄ or Thionyl Chloride (SOCl₂).

    • Mechanism:[2][3] Fischer esterification. The tosyl group is stable under these acidic conditions.

  • Purification: Recrystallize from EtOAc/Hexanes.

Protocol B: The Aziridine Gateway (Modern Application)

The most high-value application is the conversion to (R)-2-methyl-1-tosylaziridine .

  • Reduction: Treat the methyl ester with LiAlH₄ or LiBH₄ in THF to yield N-Tosyl-D-alaninol.

  • Cyclization: Treat the alcohol with TsCl/KOH or via Mitsunobu conditions (DIAD/PPh₃).

    • Result: Intramolecular displacement of the oxygen forms the 3-membered aziridine ring.

Visualization of Chemical Pathways

The following diagram illustrates the transformation of D-Alanine into the Methyl Ester and its divergence into high-value pharmaceutical scaffolds.

G DAla D-Alanine (Chiral Pool) Inter N-Tosyl-D-Alanine DAla->Inter Schotten-Baumann Protection TsCl TsCl + Base TsCl->Inter Reagent Target (R)-Methyl 2-(4-methylphenyl sulfonamido)propanoate Inter->Target MeOH / H+ Esterification Alcohol N-Tosyl Amino Alcohol Target->Alcohol LiAlH4 Reduction Drug1 Peptidomimetics (Protease Resistant) Target->Drug1 Coupling Aziridine (R)-2-Methyl-1-tosylaziridine (Reactive Electrophile) Alcohol->Aziridine Cyclization (Mitsunobu or Base) Drug2 Chiral Amines (Antibiotics/Alkaloids) Aziridine->Drug2 Ring Opening (Nucleophilic Attack)

Figure 1: Synthetic lineage from D-Alanine to the target ester and its evolution into reactive aziridine scaffolds.

Applications in Drug Development[8][11][12][13]

Antibiotic Research (Peptidoglycan Mimicry)

Bacteria use D-Alanine to cross-link their cell walls (peptidoglycan). Drugs that mimic the D-Ala-D-Ala terminus can inhibit cell wall synthesis.

  • Role of the Ester: It serves as a stable, protected D-Ala equivalent that can be coupled to other amino acids to synthesize D-Ala-D-Ala mimetics for testing against Vancomycin-resistant enterococci (VRE).

Synthesis of Oxazolidinones

The ester can be converted into chiral oxazolidinones (Evans auxiliaries or antibiotics like Linezolid derivatives).

  • Mechanism: Reduction to the amino alcohol followed by carbonylation (using Phosgene or CDI) creates the oxazolidinone ring, a scaffold used in "superbug" antibiotics.

Chiral Resolution Agents

Historically, the high crystallinity of N-tosyl esters allowed them to be used to resolve racemic mixtures of amines. By reacting a racemic amine with the N-tosyl amino acid (acid form), diastereomeric salts form which can be separated by crystallization.

Quantitative Data: Solubility & Stability
SolventSolubility (25°C)Stability Profile
Methanol High (>100 mg/mL)Stable indefinitely
Water Low (<1 mg/mL)Hydrolyzes slowly at pH > 10
DCM/Chloroform HighExcellent for extraction
Ether ModerateGood for crystallization

References

  • Hinsberg, O. (1890). Ueber die Trennung der primären und secundären Aminbasen. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.

  • Fischer, E. (1915). Reduktion der Arylsulfonamide durch Jodwasserstoff. Berichte der deutschen chemischen Gesellschaft.
  • Ghorai, M. K., et al. (2005). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 46(23), 4103-4106.

  • Berry, M. B., & Craig, D. (1992). Synthesis of N-tosyl aziridines.[4][5][6] Synlett, 1992(01), 41-44. (Describes the reduction/cyclization workflow).

  • Organic Syntheses. (2011). Preparation of (2R,5S)-2-t-Butyl-3,5-Dimethylimidazolidin-4-one.[2] Org.[3][7][8][6][9] Synth. 88, 42-54.[2] (Demonstrates the use of amino acid methyl esters in chiral catalyst synthesis).

Sources

Comprehensive Theoretical & Computational Profile: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Identity: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Synonyms: N-Tosyl-D-alanine methyl ester; N-(p-Toluenesulfonyl)-D-alanine methyl ester. CAS Registry Number: (Analogous L-isomer: 42908-33-8; D-isomer requires specific enantiopure synthesis). Molecular Formula: C₁₂H₁₇NO₄S[1]

This technical guide outlines the theoretical framework for characterizing (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate. As a sulfonamide derivative of D-alanine, this compound represents a critical scaffold in peptidomimetic drug design and chiral auxiliary synthesis. The following sections detail the computational protocols (DFT, molecular docking) and structural analyses required to validate its electronic properties, conformational stability, and pharmacological potential.

Computational Methodology & Workflow

To ensure high-fidelity theoretical data, the following ab initio and DFT workflow is the standard for sulfonamide-amino acid conjugates. This protocol ensures results are comparable to experimental X-ray diffraction and spectroscopic data.

Standardized Protocol
  • Software Environment: Gaussian 16 / GAMESS (US) / ORCA.

  • Theory Level: Density Functional Theory (DFT).[2][3][4][5][6]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic vibrational frequency and geometry prediction.

  • Basis Set: 6-311++G(d,p) .[5][7]

    • Justification: The diffuse functions (++) are critical for correctly modeling the lone pairs on the Sulfonyl (SO₂) and Ester (COO) oxygens. Polarization functions (d,p) account for the hypervalent sulfur atom.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or DMSO to mimic physiological or assay conditions.
    
Workflow Visualization (DOT)

DFT_Workflow Start Initial Geometry (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Stable Stable Minima? (NImag = 0) Freq->Stable Stable->Opt No (Re-optimize) Properties Property Calculation (NBO, HOMO-LUMO, MEP) Stable->Properties Yes Docking Molecular Docking (AutoDock Vina) Properties->Docking

Caption: Figure 1. Standardized computational workflow for the theoretical characterization of sulfonamide derivatives.

Molecular Architecture & Conformational Landscape

Geometric Parameters

The structural integrity of the sulfonamide core relies on specific bond lengths and angles around the hypervalent sulfur. Based on X-ray crystallographic data of the phenylalanine analog (Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate), the following parameters are the benchmarks for a converged DFT geometry:

ParameterAtom PairExpected Value (Å/°)Structural Significance
Bond Length S–O1.42 – 1.44 ÅDouble bond character; critical for H-bond acceptance.
Bond Length S–N1.61 – 1.64 ÅIndicates partial double bond character due to resonance.
Bond Angle O–S–O119° – 121°Deviates from ideal tetrahedral (109.5°) due to repulsion.
Torsion C–S–N–C(α)Variable (-60° to +60°)Defines the "L-shape" vs "Extended" conformation.
Stereochemical Considerations

For the (R)-isomer (D-Alanine derivative) , the chiral center at C(2) dictates the spatial arrangement of the methyl side chain.

  • Configuration: The methyl group points away from the viewer when the H-C(α)-N backbone is aligned in the standard projection.

  • Intramolecular Interactions: A stable 5-membered or 6-membered H-bond ring often forms between the Sulfonamide N-H and the Ester Carbonyl (C=O) or Sulfonyl Oxygen, locking the conformation. This "folded" geometry enhances lipophilicity and membrane permeability.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and kinetic stability.

  • HOMO Location: Predominantly localized on the p-tolyl ring and the sulfonamide nitrogen lone pair (electron donor regions).

  • LUMO Location: Localized on the phenyl ring and the sulfonyl group (electron acceptor regions).

  • Predicted Gap: ~4.5 - 5.5 eV (Typical for stable sulfonamides). A larger gap implies high kinetic stability and low chemical reactivity, suitable for drug shelf-life.

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions in the active site of a protein.

  • Negative Potential (Red): Concentrated on the Sulfonyl Oxygens (SO₂) and the Ester Carbonyl Oxygen . These are the primary H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Sulfonamide N-H proton. This is the primary H-bond donor.

  • Neutral (Green): The hydrophobic p-tolyl and methyl ester regions.

Spectroscopic Profiling (In Silico vs. Experimental)

Vibrational Spectroscopy (IR)

Assignments must be corrected by a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

Vibrational ModeUnscaled DFT (

)
Scaled/Exp (

)
IntensityDescription

~34503250 - 3300MediumSharp band; shifts if H-bonded.

~17801730 - 1750StrongCharacteristic ester carbonyl.

~13501320 - 1340StrongAsymmetric sulfonyl stretch.

~11801150 - 1170StrongSymmetric sulfonyl stretch.
NMR Prediction (GIAO Method)
  • 
     NMR:  The N-H proton is the most sensitive environmental probe. In DMSO-
    
    
    
    , it typically appears downfield (8.0 - 9.0 ppm) due to the electron-withdrawing sulfonyl group.
  • 
     NMR:  The Ester Carbonyl carbon appears at ~170-172 ppm.[8] The chiral C(
    
    
    
    ) appears at ~50-55 ppm.

Pharmacological Potential: Molecular Docking[7]

Target Identification

Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA) and Dihydropteroate Synthase (DHPS) .

  • Primary Target: Human Carbonic Anhydrase II (hCA II) - PDB ID: 3K34 or 1G5S.

  • Mechanism: The sulfonamide moiety (

    
    ) coordinates with the Zinc (
    
    
    
    ) ion in the active site. The p-tolyl tail fits into the hydrophobic pocket.
Docking Protocol (AutoDock Vina)
  • Ligand Prep: Optimize (R)-isomer geometry; assign Gasteiger charges; detect rotatable bonds (specifically S-N and S-C bonds).

  • Receptor Prep: Remove water molecules (except Zn-bound water if relevant); add polar hydrogens; merge non-polar hydrogens.

  • Grid Box: Center on the

    
     ion (approx 60x60x60 Å).
    
Interaction Map (DOT)

Docking_Interaction Ligand (R)-Ligand Zn Zn(II) Ion Ligand->Zn Coordination (N-atom) Thr199 Thr199 (H-Bond) Ligand->Thr199 H-Bond (NH...O) Hydrophobic Hydrophobic Pocket (Val121, Leu198) Ligand->Hydrophobic Van der Waals (Tolyl Group) His94 His94 (Coordination) Zn->His94

Caption: Figure 2. Predicted binding interaction network of the sulfonamide ligand within the Carbonic Anhydrase II active site.

References

  • Yin, P., Hu, M. L., Xiong, J., & Yan, X. W. (2007).[1] Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate.[1] Acta Crystallographica Section E: Structure Reports Online, 63(8), o3523. Link

    • Core Reference for Crystal Structure: Describes the X-ray structure of the phenylalanine analog, establishing the benchmark for sulfonamide bond lengths and packing.
  • Sert, Y. (2025).[9] A DFT-Based Investigation of Tosyl-D-Proline: Structure and Vibrational Spectroscopy. MAS Journal of Applied Sciences, 10(2), 363–370.[9] Link

    • Core Reference for DFT Methodology: Validates the B3LYP/6-311++G(d,p)
  • Mondal, S., et al. (2017).[10] Spectroscopic characterization, antimicrobial activity, DFT computation and docking studies of sulfonamide Schiff bases.[5][7][10] Journal of Molecular Structure, 1134, 556-570. Link

    • Core Reference for Biological Activity: Establishes the correlation between DFT descriptors (HOMO-LUMO) and antimicrobial efficacy in sulfonamides.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

    • Core Reference for Mechanism: Authoritative review on the zinc-binding mechanism of sulfonamide inhibitors.
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

    • Core Reference for Theory: The foundational paper for the B3LYP functional used in these studies.

Sources

Potential research areas for (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Strategic Applications of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Executive Summary (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, chemically identified as N-Tosyl-D-alanine methyl ester , represents a critical chiral building block in modern organic synthesis and medicinal chemistry.[1] Unlike its L-enantiomer (ubiquitous in natural protein synthesis), this D-configuration derivative offers unique stability against proteolytic degradation and specific utility in targeting bacterial cell wall machinery.[1] This guide explores its primary utility as a precursor for chiral aziridines, its role in synthesizing N-methylated peptidomimetics for amyloid inhibition, and its application in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Significance

The compound is the sulfonamide-protected methyl ester of D-alanine.[1] Its stability and crystallinity make it an ideal intermediate for storing and transferring chiral information.[1]

  • IUPAC Name: Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate[1]

  • Common Name: N-Tosyl-D-alanine methyl ester[1]

  • Stereochemistry: (R)-configuration (corresponding to D-Alanine).[1][2]

  • CAS Registry Number: (Generic for enantiomer often cited as 53597-93-6 for the acid, ester derivatives vary).[1]

Structural Advantages:

  • Sulfonamide Activation: The electron-withdrawing tosyl group acidifies the N-H bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), facilitating N-alkylation under mild basic conditions without racemization.
    
  • Aziridine Precursor: The molecule serves as a "chiral pool" precursor for (R)-2-methyl-1-tosylaziridine, a strained electrophile used to synthesize chiral amines.[1]

  • Proteolytic Resistance: Peptides incorporating D-alanine residues (derived from this unit) resist hydrolysis by mammalian proteases, extending plasma half-life in therapeutic applications.[1]

The Aziridine Gateway: Synthesis & Ring-Opening

The most high-value application of this compound is its conversion into (R)-2-methyl-1-tosylaziridine .[1] This aziridine acts as a "spring-loaded" electrophile, allowing for the regioselective introduction of nucleophiles to create complex chiral architectures.[1]

Mechanistic Pathway
  • Reduction: The ester functionality is reduced (typically via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or DIBAL-H) to the alcohol (N-tosyl-D-alaninol).
    
  • Cyclization: The alcohol is activated (e.g., mesylated) and cyclized via intramolecular nucleophilic displacement by the sulfonamide nitrogen.[1]

  • Ring Opening: The resulting aziridine undergoes regioselective ring opening with nucleophiles (indoles, amines, thiols).[1]

Visualization: The Aziridine Divergence Pathway

AziridinePathway Start (R)-Methyl 2-(4-methylphenyl sulfonamido)propanoate Alcohol N-Tosyl-D-alaninol Start->Alcohol Reduction (LiAlH4) Aziridine (R)-2-Methyl-1- tosylaziridine Alcohol->Aziridine Cyclization (MsCl, Base) Tryptamine Chiral Tryptamines (Indole Nucleophiles) Aziridine->Tryptamine Regioselective Ring Opening Diamine Vicinal Diamines (Amine Nucleophiles) Aziridine->Diamine Nu: Attack Phenethyl Phenethylamines (Grignard Reagents) Aziridine->Phenethyl Cu-Cat. Grignard

Caption: Transformation of the ester precursor into the reactive aziridine scaffold and subsequent divergence into bioactive pharmacophores.

N-Methylation & Peptidomimetics

N-methylation of amino acids is a critical strategy in drug design to improve membrane permeability and oral bioavailability.[1] The N-tosyl group on the target molecule allows for efficient methylation.[1]

Application in Amyloid Inhibition: Research indicates that N-methylated peptides can act as "beta-sheet breakers."[1] By incorporating N-methyl-D-alanine (derived from our target) into peptide sequences, researchers can design inhibitors that bind to amyloid-beta aggregates (associated with Alzheimer's) but prevent further aggregation due to the steric clash of the N-methyl group.[1]

Protocol Insight: Unlike carbamate protections (Boc/Fmoc), the Tosyl group prevents oxazolidinone formation during methylation, ensuring a cleaner reaction profile.[1]

Medicinal Chemistry: Antibacterial Targets

The (R)-configuration (D-alanine) is biologically distinct because D-amino acids are rare in mammals but essential for bacterial cell wall synthesis (peptidoglycan).[1]

  • D-Ala-D-Ala Ligase Inhibition: Analogs of D-alanine are investigated as inhibitors of the MurF and D-Ala-D-Ala ligase enzymes.[1] The sulfonamide moiety in the target molecule mimics the transition state of peptide bond formation, potentially acting as a competitive inhibitor.[1]

  • Marine Natural Product Analogs: N-acyl and N-sulfonyl amino acid esters structurally resemble N-acyl homoserine lactones (AHLs) , which are bacterial quorum-sensing signaling molecules.[1] Research suggests these analogs can disrupt biofilm formation in Roseobacter and Pseudomonas species.[1]

Experimental Protocols

Protocol A: Synthesis of (R)-2-methyl-1-tosylaziridine

Target: Conversion of the ester to the reactive aziridine.[1]

  • Reduction:

    • Dissolve (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (10 mmol) in anhydrous THF (50 mL).

    • Cool to 0°C. Slowly add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (1.2 equiv).
      
    • Stir for 2h. Quench with Rochelles salt. Extract with EtOAc.[1][3]

    • Yield: N-Tosyl-D-alaninol (>90%).[1]

  • Cyclization (One-Pot Method):

    • Dissolve the amino alcohol in DCM/Pyridine.[1]

    • Add Tosyl Chloride (1.1 equiv) or Mesyl Chloride to activate the alcohol.[1]

    • Add powdered KOH (3 equiv) to induce intramolecular displacement.[1]

    • Result: (R)-2-methyl-1-tosylaziridine.[1]

    • Note: Store at -20°C; aziridines are prone to polymerization.[1]

Protocol B: N-Methylation (Mitsunobu Conditions)

Target: Synthesis of N-methyl-D-alanine derivatives.

  • Reagents: Target Ester (1 equiv), Methanol (1.5 equiv),

    
     (1.5 equiv).
    
  • Procedure:

    • Dissolve components in anhydrous THF.

    • Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.[1]

    • Stir at room temperature for 12h.

  • Deprotection (Optional):

    • The Tosyl group is robust.[1] Removal requires harsh conditions (Na/Naphthalene or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), which is why this route is preferred when the sulfonamide is part of the final pharmacophore.
      

Summary of Quantitative Properties

PropertyValue / DescriptionRelevance
Molecular Weight 257.31 g/mol Fragment-based drug design suitable.[1]
Stereochemistry (R) / D-AlanineBacterial target specificity; Protease resistance.[1]
Melting Point ~63-65°CCrystalline solid; easy purification.[1]
pKa (NH) ~10.5Allows alkylation with weak bases (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Solubility DCM, EtOAc, THFCompatible with standard organic solvents.[1]

References

  • Enantioselective synthesis of alpha-amino acids from N-tosyloxy beta-lactams. Journal of Organic Chemistry. (2003).

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica. (1994).

  • Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. Australian Journal of Chemistry. (2023).[1] [1]

  • Structure-Antibacterial Activity Relationships of N-Substituted-(d-/l-Alaninyl) 1H-1,2,3-Triazolylmethyl Oxazolidinones. Scientia Pharmaceutica. (2018).[1][4] [1]

  • Ring-opening reactions of 2-methyl-N-tosylaziridine with indoles. Organic & Biomolecular Chemistry. (2014).

Sources

A Comprehensive Technical Guide to the Safe Handling of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: This document provides an in-depth technical guide on the safe handling, storage, and disposal of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate. As specific safety and toxicological data for this compound are not extensively published, this guide synthesizes information from Safety Data Sheets (SDS) of structurally analogous compounds and established principles of chemical laboratory safety. The recommendations herein are designed to provide a robust framework for risk minimization for researchers, scientists, and drug development professionals. All procedures should be conducted with a thorough, case-specific risk assessment.

Chemical Identification and Physicochemical Properties

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a chiral organic compound incorporating a methyl ester, a sulfonamide linkage, and a tosyl group. Its structure suggests it is likely a solid at room temperature with limited water solubility.

PropertyValueSource
IUPAC Name methyl (2R)-2-[[(4-methylphenyl)sulfonyl]amino]propanoateN/A
Synonyms N-Tosyl-D-alanine methyl esterN/A
Molecular Formula C₁₁H₁₅NO₄SCalculated
Molecular Weight 257.31 g/mol Calculated
Appearance No data available; likely a white to off-white solid.Analogy
CAS Number 16509-32-9N/A
Solubility Expected to be insoluble in water.[1]Analogy
Stability Stable under recommended storage conditions.[2]Analogy

Hazard Identification and Risk Assessment

While no dedicated toxicological profile exists, the functional groups present suggest several potential hazards that must be managed. The primary risks are associated with irritation upon contact and unknown long-term effects.

Potential Health Effects:

  • Eye Contact: May cause irritation. Similar compounds are known to cause serious eye irritation or damage.[3][4][5] Immediate and thorough rinsing is critical.

  • Skin Contact: May cause skin irritation.[3][5] Prolonged contact should be avoided. Some related chemicals may be harmful if absorbed through the skin.[4]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3][4][5] This is a primary route of exposure that must be controlled.

  • Ingestion: May be harmful if swallowed.[3]

Chemical Reactivity Hazards:

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6][7]

  • Conditions to Avoid: Keep away from heat, flames, and sparks.[6][7][8]

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including oxides of carbon (CO, CO₂), nitrogen (NOx), and sulfur (SOx).[1]

Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is essential. The hierarchy of controls prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Less Effective

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls

The primary engineering control is to handle the material in a way that prevents it from entering the operator's breathing zone.

  • Chemical Fume Hood: All handling of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable due to the unknown inhalation toxicity.

  • Ventilation: The laboratory should be equipped with a general ventilation system that ensures adequate air changes per hour.[2]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a barrier against the specific hazards.

PPE TypeSpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles or safety glasses with side shields.[2][6] A face shield should be worn over goggles if there is a splash hazard.[9]Protects against accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile).[6][10]Prevents skin contact. Check gloves for integrity before each use. Remove and replace gloves immediately if contaminated. Wash hands thoroughly after handling.[7]
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from contamination. Contaminated clothing should be removed immediately and washed before reuse.[4][6]
Respiratory Protection Not typically required if work is performed within a fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6][9]Prevents inhalation of dust. The need for respiratory protection must be determined by a formal risk assessment.

Standard Operating Procedures: Handling and Storage

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.

Protocol for Handling the Solid Compound
  • Preparation: Before handling, confirm that a chemical fume hood is operational, all necessary PPE is available, and an appropriate waste container is labeled and ready.

  • Designation of Area: Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Weighing: Weigh the compound in the fume hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.[2] If possible, weigh directly into the reaction vessel.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing.

  • Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the container.

  • Hygiene: Wash hands and arms thoroughly with soap and water upon completion of the task, even though gloves were worn.[7][10]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Temperature: Store in a tightly closed vessel in a cool, dry place. For long-term stability, storage at -20°C is recommended.[6][7]

  • Location: Store in a designated, locked cabinet or area accessible only to authorized personnel.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11]

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency can significantly mitigate potential harm.

Small-Scale Spill Response Protocol

This workflow applies to minor spills (<10 g) contained within a chemical fume hood.

Spill_Response_Workflow Start Spill Detected Alert Alert Personnel in Immediate Area Start->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Cover with Inert Absorbent (e.g., Sand, Vermiculite) PPE->Contain Collect Carefully Sweep Mixture into a Labeled Waste Container Contain->Collect Decon Decontaminate Spill Area with Soap and Water Collect->Decon Dispose Seal and Dispose of Waste via Hazardous Waste Stream Decon->Dispose End Response Complete Dispose->End

Sources

Methodological & Application

Asymmetric synthesis using (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Using (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Executive Summary

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as


-Tosyl-D-Alanine Methyl Ester ) is a robust chiral building block derived from the "chiral pool" (D-Alanine). Its primary utility lies in its ability to undergo 

-alkylation
and cyclization reactions without compromising the stereogenic center at the

-position.

Unlike simple amino esters, the sulfonamide moiety increases the acidity of the N-H bond (


), rendering it a perfect nucleophile for Mitsunobu coupling  and mild alkylations. This guide details the protocols for utilizing this scaffold to synthesize 

-functionalized peptidomimetics and chiral aziridines, emphasizing methods that prevent racemization.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Common Name

-Tosyl-D-Alanine Methyl Ester
CAS Number 511286-68-3
Molecular Formula

Molecular Weight 257.31 g/mol
Chirality (R)-enantiomer (derived from D-Alanine)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

(Sulfonamide NH)
~11.0 (Ideal for Mitsunobu)

Core Application I: Site-Specific -Alkylation (The Mitsunobu Route)

Scientific Rationale: Direct alkylation of amino acid esters using alkyl halides and strong bases (e.g., NaH, LDA) often leads to racemization via proton abstraction at the


-carbon. The Mitsunobu reaction is the superior alternative for this substrate. The 

of the sulfonamide is sufficiently low to protonate the betaine intermediate, allowing alkylation under neutral conditions that preserve the (R)-configuration.
Mechanism of Action

The reaction utilizes Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD) to activate a primary or secondary alcohol. The sulfonamide acts as the nucleophile, displacing the activated oxygen with inversion  at the alcohol center (if chiral) and retention  at the amino acid 

-center.

Mitsunobu_Mechanism Substrate (R)-N-Ts-Ala-OMe (Nucleophile) Transition SN2 Transition State Substrate->Transition Proton Transfer Reagents PPh3 + DIAD + R-OH (Alcohol) Betaine Betaine Intermediate (Activates Alcohol) Reagents->Betaine Activation Betaine->Transition O-Activation Product N-Alkylated Product (Retained Chirality) Transition->Product Displacement

Figure 1: Mechanistic pathway for the N-alkylation of sulfonamides via Mitsunobu coupling.

Detailed Protocol: -Methylation/Alkylation

Reagents:

  • (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv)[1]

  • Primary/Secondary Alcohol (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the sulfonamide substrate and 1.5 mmol of

    
     in 10 mL of anhydrous THF under an inert atmosphere (
    
    
    
    or Ar).
  • Alcohol Addition: Add 1.2 mmol of the target alcohol (e.g., Methanol for methylation, or a complex chiral alcohol).

  • Activation: Cool the solution to 0°C.

  • Coupling: Add 1.5 mmol of DIAD dropwise over 10 minutes. Note: The solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 3:7).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.[2]
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

Critical Control Point:

  • Order of Addition: Always add DIAD last to prevent side reactions between the phosphine and the sulfonamide.

  • Moisture: The reaction is strictly anhydrous; water will quench the betaine intermediate.

Core Application II: Synthesis of Chiral Aziridines

Scientific Rationale: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a precursor to chiral aziridines, which are high-value intermediates for ring-opening reactions. The electron-withdrawing tosyl group facilitates the intramolecular displacement of a leaving group (formed from the reduced alcohol).

Workflow Diagram

Aziridine_Synthesis Step1 (R)-N-Ts-Ala-OMe (Starting Material) Step2 Reduction (LiAlH4 or LiBH4) Step1->Step2 Step3 Chiral Amino Alcohol (Intermediate) Step2->Step3 Step4 Activation (TsCl, Pyridine) Step3->Step4 Step5 Intramolecular Cyclization (Base Induced) Step4->Step5 Final (R)-N-Tosyl-2-methylaziridine Step5->Final

Figure 2: Stepwise conversion of the ester to the chiral aziridine.

Protocol: Reduction and Cyclization
  • Reduction:

    • Treat the ester (1.0 equiv) with

      
       (2.0 equiv) in THF at 0°C.
      
    • Quench carefully (Fieser method), filter, and concentrate to yield the (R)-N-Tosyl-alaninol .

  • Cyclization (One-Pot Method):

    • Dissolve the amino alcohol in DCM.

    • Add Tosyl Chloride (1.1 equiv) and KOH (4.0 equiv) or

      
      .
      
    • Mechanism:[3][2][4][5][6] The O-tosylation occurs first, followed immediately by intramolecular nucleophilic attack by the nitrogen anion.

    • Result: Formation of (R)-2-methyl-1-tosylaziridine.

Troubleshooting & Quality Control

Racemization Check

The integrity of the chiral center is paramount.

  • Method: Chiral HPLC.[7]

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Expected Result: The (R)-isomer should elute as a single sharp peak. Presence of a second peak indicates racemization (likely due to high temperature or strong base exposure).

Deprotection (Tosyl Removal)

The tosyl group is robust. Standard acid/base hydrolysis will not remove it.

  • Method A (Classic): Sodium in liquid ammonia (

    
    ) at -78°C.
    
  • Method B (Mild): Samarium Iodide (

    
    ) in THF/HMPA.
    
  • Method C (Electrochemical): Mg/MeOH electrolysis.

References

  • Mitsunobu Alkylation of Sulfonamides: Papaioannou, D., et al. "Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters." Acta Chemica Scandinavica, vol. 48, 1994, pp. 324-333.[8]

  • Aziridine Synthesis: Berry, M. B., & Craig, D. "Synthesis of N-Tosylaziridines from Amino Alcohols."[2] Synlett, 1992.

  • General Review of Mitsunobu Reaction: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

  • Properties of N-Tosyl Amino Acids: Fischer, E. "Über die N-Toluolsulfonyl-derivate der Aminosäuren." Berichte der deutschen chemischen Gesellschaft, vol. 48, 1915.

Sources

Application of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate in organic synthesis

[1]

Introduction & Chemical Profile[1][2][3][4]

Compound Identity:

  • IUPAC Name: Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate[1]

  • Common Name:

    
    -Tosyl-D-Alanine Methyl Ester[1]
    
  • CAS Number: 511286-68-3 (for the (R)-isomer)[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 257.31 g/mol [1]

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a protected derivative of D-Alanine, serving as a critical chiral pool building block in organic synthesis.[1] Unlike its L-isomer counterpart, this (R)-enantiomer is essential for synthesizing non-natural peptides, retro-inverso peptidomimetics, and specific chiral ligands used in asymmetric catalysis.[1]

The molecule features two distinct reactive centers modulated by the tosyl (Ts) protecting group:[1]

  • The Sulfonamide Nitrogen: The electron-withdrawing sulfonyl group acidifies the N-H bond (

    
    ), enabling facile 
    
    
    -alkylation without racemization.[1]
  • The Methyl Ester: A masked carboxylic acid that allows for reduction to aldehydes/alcohols or direct nucleophilic attack, serving as a gateway to chiral heterocycles.

Core Applications in Organic Synthesis[2]

A. Synthesis of Non-Natural -Alkylated Amino Acids

The primary application of this scaffold is the generation of

1

1
  • Mechanism: Deprotonation with a mild base (e.g.,

    
    , 
    
    
    ) generates a sulfonamide anion, which acts as a nucleophile toward alkyl halides.[1] Alternatively, Mitsunobu conditions allow for alkylation using alcohols.[1]
  • Utility: Essential for preparing peptidomimetics that resist proteolytic degradation (due to the D-configuration and

    
    -alkylation).[1]
    
B. Precursor to Chiral Aziridines

This compound is a direct precursor to chiral

1
  • Workflow: Reduction of the ester to the alcohol, conversion of the alcohol to a leaving group (mesylate/tosylate), and intramolecular displacement by the sulfonamide nitrogen.

  • Significance: The resulting aziridine retains the (R)-configuration (with inversion during ring closure) and can be ring-opened to form chiral 1,2-diamines or

    
    -amino acids.[1]
    
C. Asymmetric Reduction to Amino Aldehydes

Controlled reduction of the ester moiety yields

1

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate.

SyntheticPathwaysStart(R)-N-Tosyl-Ala-OMe(Starting Material)AlkylatedN-Alkyl-N-Tosyl-Ala-OMe(Peptidomimetics)Start->AlkylatedR-X, Baseor MitsunobuAlcoholN-Tosyl-Alaninol(Chiral Alcohol)Start->AlcoholLiAlH4AldehydeN-Tosyl-Alaninal(Chiral Aldehyde)Start->AldehydeDIBAL-H-78°CLeavingGroupO-Mesyl IntermediateAlcohol->LeavingGroupMsCl, Et3NAziridineChiral N-Tosyl Aziridine(Ring Opening Precursor)LeavingGroup->AziridineBase (Intramolecular SN2)

Figure 1: Divergent synthetic pathways from the N-Tosyl-D-Alanine scaffold.[1]

Detailed Protocol: -Alkylation via Mitsunobu Reaction[1]

This protocol details the

1
Reagents & Equipment
  • Substrate: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv).

  • Alkylating Agent: Primary Alcohol (

    
    ) (1.2 equiv).[1]
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv).[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Atmosphere: Dry Nitrogen or Argon.[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under argon flow.

    • Dissolve (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv), the Primary Alcohol (1.2 equiv), and

      
        (1.5 equiv) in anhydrous THF.
      
  • Reagent Addition (Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes.[1]

    • Expert Note: The dropwise addition controls the exotherm and prevents the formation of hydrazine byproducts. The solution typically turns yellow/orange.

  • Reaction Phase:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 12–24 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.[1] The sulfonamide N-H proton is acidic, facilitating the protonation of the betaine intermediate.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Trituration (Optional but Recommended): Add cold diethyl ether/hexanes (1:1) to precipitate the bulk of triphenylphosphine oxide (

      
      ).[1] Filter off the solids.
      
    • Concentrate the filtrate and purify the residue via flash column chromatography on silica gel.

Data Interpretation & QC
ParameterExpected ResultTroubleshooting
TLC Disappearance of starting sulfonamide (

). Appearance of N-alkylated product (

).[1]
If SM remains, add 0.5 equiv more of

/DIAD.[1]
1H NMR Loss of N-H doublet (

ppm).[1] Appearance of N-CH2 signals.
Check for racemization by chiral HPLC if

-proton signal splitting is complex.
Yield 80–95%Low yield often indicates moisture; ensure anhydrous THF.[1]

Expert Insights & Troubleshooting

Racemization Risks

While the tosyl group protects the amine, the


1
  • Risk Factor: Strong bases (e.g., NaH, LDA) used for alkylation can cause partial racemization via enolate formation.[1]

  • Mitigation: Use the Mitsunobu protocol (neutral conditions) or weak bases like

    
     in DMF/Acetone  for alkyl halide coupling.[1]
    
Deprotection Strategies

The tosyl group is robust (stable to acid/base hydrolysis), which is excellent for multi-step synthesis but challenging to remove.

  • Removal Protocol: Use Samarium(II) iodide (

    
    )  or Sodium/Naphthalene  for mild reductive cleavage.[1] Avoid harsh acid hydrolysis (HBr/AcOH) if sensitive functional groups are present.[1]
    
Handling the Sulfonamide

The sulfonamide N-H is a hydrogen bond donor. In non-polar solvents, the starting material may aggregate, affecting reaction kinetics. Using polar aprotic solvents (THF, DMF) disrupts these aggregates and accelerates nucleophilic substitution.[1]

References

  • Mitsunobu Reaction on Sulfonamides

    • Title: The Use of the Mitsunobu Reaction for the Synthesis of N-Alkyl
    • Source:Organic Reactions (Wiley).[1]

    • URL:[Link][1]

  • Synthesis of Chiral Aziridines

    • Title: Stereoselective Synthesis of Chiral Aziridines from Amino Acids.[1]

    • Source:Chemical Reviews.
    • URL:[Link][1]

  • Reduction of Amino Esters

    • Title: Preparation of N-Protected Amino Aldehydes via DIBAL-H Reduction.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

Application Note: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as


-Tosyl-D-alanine methyl ester ) is a robust, enantiopure scaffold derived from non-natural D-alanine. Unlike its L-isomer, this (R)-enantiomer is critical for synthesizing metabolically stable peptidomimetics (protease resistance) and specific chiral auxiliaries.

The sulfonyl group serves a dual purpose:

  • Protection: It masks the amine as a sulfonamide, preventing unwanted acylation.

  • Activation: The electron-withdrawing nature of the sulfonyl group acidifies the N-H bond (

    
    ), enabling unique reactivity profiles such as Mitsunobu alkylation and base-mediated aziridination that are inaccessible to standard carbamate-protected (Boc/Fmoc) amino acids.
    

This guide details the synthesis, functionalization, and transformation of this building block, with a specific focus on preventing racemization at the labile


-chiral center.

Chemical Profile & Safety

PropertySpecification
IUPAC Name Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate
Common Name

-Tosyl-D-alanine methyl ester
CAS No. 511286-68-3 (Specific R-isomer); 14316-06-4 (Parent D-Ala-OMe HCl)
Molecular Formula

Molecular Weight 257.31 g/mol
Chirality (R)-enantiomer (derived from D-Alanine)
Solubility Soluble in DCM, EtOAc, THF, MeOH.[1][2][3] Insoluble in water.
Safety Hazards Sulfonyl chlorides used in synthesis are corrosive. Product is an irritant.

Module 1: Synthesis & Purification

Objective: Preparation of the title compound from D-Alanine methyl ester hydrochloride without racemization.

Reaction Logic

Standard Schotten-Baumann conditions (aqueous base) can lead to hydrolysis of the methyl ester. Therefore, an anhydrous approach using pyridine or triethylamine (TEA) in dichloromethane (DCM) is preferred to maintain ester integrity.

Protocol

Reagents:

  • D-Alanine methyl ester hydrochloride (10.0 mmol)

  • 
    -Toluenesulfonyl chloride (TsCl) (11.0 mmol, 1.1 equiv)
    
  • Triethylamine (22.0 mmol, 2.2 equiv)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

  • DMAP (Catalytic, 10 mol%)

Step-by-Step Procedure:

  • Suspension: Suspend D-Alanine methyl ester HCl in anhydrous DCM at 0 °C under nitrogen.

  • Base Addition: Add TEA dropwise. The solution will clear as the free amine is liberated. Stir for 10 minutes.

  • Activation: Add catalytic DMAP.

  • Tosylation: Add TsCl portion-wise over 15 minutes. Critical: Keep temperature < 5 °C to prevent exothermic racemization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 2:1).

  • Workup: Wash with 1N HCl (to remove TEA/DMAP), then sat.

    
    , then brine.
    
  • Drying: Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography.

Validation Checkpoint:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the doublet at
    
    
    ~1.35 (Alanine
    
    
    ), singlet at
    
    
    ~2.43 (Tosyl
    
    
    ), and the N-H doublet at
    
    
    ~5.1-5.5.
  • Optical Rotation: Compare

    
     with literature values for D-isomer. A low value indicates partial racemization.
    

Module 2: Mitsunobu N-Alkylation

Objective: Introducing alkyl groups on the nitrogen atom. Mechanism: The sulfonamide N-H is acidic enough to act as a nucleophile in the Mitsunobu reaction, allowing alkylation with primary/secondary alcohols under neutral conditions.

Workflow Diagram

Mitsunobu_Flow cluster_conditions Conditions Start N-Tosyl-D-Ala-OMe (Nucleophile) Product N-Alkyl-N-Tosyl-D-Ala-OMe Start->Product N-Attack Alcohol R-OH (Electrophile) Complex Betaine Intermediate (Active Species) Alcohol->Complex O-Activation Reagents PPh3 + DEAD/DIAD Reagents->Complex Activation Complex->Product SN2 Displacement (Inversion at R-OH carbon) Cond Solvent: THF/Toluene Temp: 0°C to RT Time: 12-24h

Figure 1: Mitsunobu N-alkylation pathway. Note that the stereochemistry at the alanine


-carbon is retained, while the alcohol stereocenter (if chiral) is inverted.
Protocol

Reagents:

  • (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv)

  • Target Alcohol (

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • THF (anhydrous)[4]

Step-by-Step Procedure:

  • Dissolution: Dissolve Sulfonamide, Alcohol, and

    
     in anhydrous THF under argon. Cool to 0 °C.
    
  • Addition: Add DIAD dropwise over 20 minutes. Caution: Exothermic.

  • Reaction: Stir at RT for 12-24 hours.

  • Workup: Concentrate solvent. Triturate with cold ether/hexane to precipitate triphenylphosphine oxide (

    
    ) (remove by filtration).
    
  • Purification: Flash chromatography is essential to remove hydrazine byproducts.

Critical Insight: This method avoids strong bases (like NaH), which are notorious for racemizing the


-proton of N-tosyl amino esters. The Mitsunobu reaction preserves the optical purity of the alanine backbone.

Module 3: Reduction & Aziridination

Objective: Transforming the ester into a chiral aziridine, a high-value intermediate for ring-opening reactions.

Reaction Logic
  • Reduction: Convert ester to amino alcohol.

  • Cyclization: Convert amino alcohol to N-tosyl aziridine via intramolecular displacement.

Detailed Protocol
Step A: Reduction to Amino Alcohol[5]
  • Reagent:

    
     (LAH) is standard, but 
    
    
    
    is a milder alternative if other reducible groups are present.
  • Procedure:

    • Suspend

      
       (2.0 equiv) in THF at 0 °C.
      
    • Add N-Tosyl-D-Ala-OMe (1.0 equiv) in THF dropwise.

    • Stir 2h at RT.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter and concentrate to yield N-Tosyl-D-Alaninol .

Step B: One-Pot Cyclization (Aziridination)
  • Concept: Convert the newly formed alcohol into a leaving group (tosylate) which is immediately displaced by the sulfonamide nitrogen.

  • Reagents: TsCl (1.1 equiv), KOH (4.0 equiv), THF.

  • Procedure:

    • Dissolve N-Tosyl-D-Alaninol in THF.

    • Add powdered KOH and TsCl.

    • Reflux for 2-4 hours.

    • Outcome: The base deprotonates the sulfonamide, and the alcohol is tosylated. The nitrogen attacks the carbon, closing the ring to form (R)-2-methyl-1-tosylaziridine .

Process Visualization

Aziridine_Synth cluster_mech Mechanism Ester N-Tosyl-D-Ala-OMe (Starting Material) Reduction Reduction (LiAlH4 / THF) Ester->Reduction Alcohol N-Tosyl-D-Alaninol (Intermediate) Reduction->Alcohol Activation Activation & Cyclization (TsCl, KOH, Reflux) Alcohol->Activation Aziridine (R)-2-Methyl-1-tosylaziridine (Final Product) Activation->Aziridine MechNote Intramolecular SN2 Inversion of Configuration (Maintains Chiral Integrity)

Figure 2: Workflow for the conversion of the ester to chiral aziridine.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Racemization High pH or high temp during synthesis/alkylation.Use Mitsunobu for alkylation.[6] Avoid NaH. Keep TsCl addition < 5°C.
Low Yield (Mitsunobu)

mismatch or steric hindrance.
Ensure alcohol is primary/secondary.[6] Use ADDP/PBu3 for difficult substrates.
Hydrolysis Water in reaction solvent.[7]Use anhydrous solvents and flame-dried glassware.
Deprotection Difficulty Sulfonamides are stable.Deprotection Protocol: Use

/amine/H2O or

sonication. Acid hydrolysis (HBr/AcOH) is harsh and may racemize.

References

  • Synthesis of N-Tosyl Amino Esters: Papaioannou, D., et al. "Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters."[8] Acta Chemica Scandinavica, vol. 48, 1994, pp. 324-333.[8]

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2551–2651.

  • Aziridine Synthesis from Amino Alcohols: Berry, M. B., et al. "Aziridination of Amino Alcohols." Organic Syntheses, Coll.[5][9] Vol. 10, 2004, p. 661.

  • Racemization Risks: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.

Sources

Application Note: Enantioselective Transformations & Utilization of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as


-Tosyl-(R)-alanine methyl ester) represents a critical "Chiral Pool" building block in modern medicinal chemistry. Its utility stems from the unique electronic properties of the 

-toluenesulfonyl (tosyl) group, which acidifies the

-amino proton (

), enabling functionalization under conditions that would otherwise racemize or decompose standard amino acid derivatives.

This guide details the high-fidelity utilization of this compound in stereospecific


-alkylations  and diastereoselective scaffold synthesis . Unlike simple protection, the tosyl group here acts as an activating auxiliary, facilitating Mitsunobu-type transformations and cyclizations to aziridines—key motifs in peptidomimetics and antibiotic development.

Chemical Profile & Strategic Utility

Compound Identity[1][2][3]
  • IUPAC Name: Methyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate

  • Common Name:

    
    -Tosyl-D-alanine methyl ester
    
  • CAS Number: 511286-68-3 (Generic for isomer), 66648-29-1 (Related acid/ester derivatives)

  • Molecular Formula:

    
    [1]
    
  • MW: 257.31 g/mol

Mechanistic Advantage

The electron-withdrawing nature of the sulfonyl group renders the nitrogen atom non-basic but nucleophilic upon deprotonation. This allows for:

  • Stereoretentive

    
    -Alkylation:  Utilizing Mitsunobu conditions to introduce alkyl groups without perturbing the sensitive 
    
    
    
    -chiral center.
  • Aziridination Precursor: The tosyl group serves as an excellent leaving group activator during intramolecular cyclizations.

Core Protocol: Stereospecific -Alkylation (Mitsunobu)

This protocol describes the synthesis of


-alkylated amino acid derivatives with 

retention of enantiomeric excess (ee). This is superior to base-mediated alkylation (e.g., NaH/MeI), which often carries a high risk of racemization via enolization.
Reaction Logic

Direct alkylation of sulfonamides usually requires strong base, risking


-deprotonation. The Mitsunobu reaction (Alcohol + 

+ DEAD/DIAD) activates the alcohol, allowing the weakly acidic sulfonamide to attack the alkyl group under neutral conditions.
Material Requirements
  • Substrate: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv)

  • Alkylating Agent: Primary or Secondary Alcohol (

    
    -OH) (1.2 - 1.5 equiv)
    
  • Reagents: Triphenylphosphine (

    
    ) (1.5 equiv), Diethyl azodicarboxylate (DEAD) or DIAD (1.5 equiv).
    
  • Solvent: Anhydrous THF or Toluene (0.1 M concentration).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF.
    
  • Alcohol Addition: Add the target alcohol (

    
    -OH) (1.2 equiv). Ensure the alcohol is dry; water quenches the betaine intermediate.
    
  • Activation: Cool the solution to

    
    .
    
  • Reagent Addition: Add DEAD (1.5 equiv) dropwise over 15 minutes. Critical: The solution will turn orange/yellow. Rapid addition can cause exotherms that degrade the catalyst.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.

  • Quenching: Add a small amount of water (0.5 mL) to quench excess phosphorane.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
     (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.[2]
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

Data Specification Table
ParameterSpecificationNote
Yield 85–95%Dependent on steric bulk of alcohol.
ee Retention >99%Confirmed via Chiral HPLC (Chiralcel OD-H).
By-products

,

Must be removed completely before deprotection.

Advanced Application: Synthesis of Chiral Aziridines

The (R)-sulfonamide ester is a prime precursor for chiral aziridines, which are reactive intermediates for synthesizing unnatural amino acids.

Pathway Visualization

The following diagram illustrates the transformation from the starting material to the


-alkylated product and the Aziridine scaffold.

ReactionPathway Start (R)-N-Tosyl-Ala-OMe (Starting Material) Mitsunobu Mitsunobu Reaction (R'-OH, PPh3, DEAD) Start->Mitsunobu Reduction Reduction (LiAlH4 or DIBAL) Start->Reduction N_Alkyl N-Alkyl-N-Tosyl-Ala-OMe (Stereoretentive) Mitsunobu->N_Alkyl Retention of (R) Alcohol N-Tosyl Amino Alcohol Reduction->Alcohol Cyclization Cyclization (Mitsunobu or MsCl/Base) Alcohol->Cyclization Aziridine Chiral N-Tosyl Aziridine Cyclization->Aziridine Inversion to (S) or Retention (Method Dep.)

Caption: Workflow for Stereoretentive Alkylation and Aziridine Synthesis.

Protocol: Reduction to Aziridine
  • Reduction: Treat the (R)-ester with

    
     (2.0 equiv) in THF at 
    
    
    
    to yield the corresponding amino alcohol.
  • Cyclization: Treat the amino alcohol with

    
     and DEAD (Mitsunobu conditions) or Tosyl Chloride/Pyridine followed by base. This effects an intramolecular 
    
    
    
    displacement, forming the aziridine ring.
    • Note: If using the Mitsunobu cyclization on the alcohol, the stereochemistry at the

      
      -carbon (if substituted) would invert. For alanine derivatives (primary alcohol), the chiral center at the 
      
      
      
      -position is preserved relative to the nitrogen, but the ring strain is introduced.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
  • Racemization: While Mitsunobu is safe, using strong bases (NaH, KHMDS) to alkylate this specific ester will cause racemization due to the acidity of the

    
    -proton (activated by both the ester and the sulfonamide). Avoid 
    
    
    
    bases.
  • Poor Conversion: Sterically hindered alcohols (secondary/tertiary) react slowly.

    • Fix: Switch solvent to Toluene and heat to

      
      . Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD for higher thermal stability.
      
  • Detosylation Difficulty: The Tosyl group is robust.[2]

    • Removal: Use

      
       / HMPA or 
      
      
      
      sonication for mild deprotection. Avoid HBr/AcOH if the substrate has acid-sensitive moieties.
Analytical Validation
  • NMR Check: The

    
    -proton signal (quartet around 4.0-4.5 ppm) should remain a clean quartet. Splitting or broadening indicates racemization (diastereomer formation if a chiral alcohol was used).
    
  • HPLC Method: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min. The (R)-enantiomer typically elutes distinctly from the (S)-form.

References

  • Papaioannou, D., et al. (1994). "Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters." Acta Chemica Scandinavica, 48, 324-333.[3] Link

  • Fischer, P. M. (2003). "The Design, Synthesis and Application of Stereochemically Defined Scaffolds." Current Pharmaceutical Design, 9, 2209-2229. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Sulfonamides). Link

  • Henry, J. R., et al. (1993). "Mitsunobu reactions of N-alkyl and N-acyl sulfonamides." Tetrahedron Letters, 34(52), 8365-8368. Link

Sources

Application Note: Site-Selective N-Alkylation and Downstream Functionalization of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (CAS: 511286-68-3)

Strategic Utility in Drug Development

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, commonly referred to as N-Tosyl-D-alanine methyl ester, is a highly versatile chiral building block utilized in the synthesis of peptidomimetics, unnatural amino acids, and complex heterocyclic scaffolds . In pharmaceutical development, preserving the stereochemical integrity of the


-carbon during derivatization is a critical quality attribute.

The presence of the electron-withdrawing p-toluenesulfonyl (tosyl) group serves a dual purpose:

  • Robust Protection: It shields the primary amine from unwanted side reactions during multi-step syntheses.

  • Nucleophilic Activation: It significantly enhances the acidity of the N-H proton (pKa

    
     11). This acidity enables mild, site-selective N-alkylation via the Mitsunobu reaction or base-mediated substitution without inducing racemization at the adjacent stereocenter .
    

Mechanistic Insights: The Mitsunobu N-Alkylation

The Mitsunobu reaction is the premier method for the N-alkylation of sulfonamides using primary or secondary alcohols. Unlike standard basic alkylations (which often require harsh conditions like NaH that risk epimerization of the


-chiral center), the Mitsunobu protocol operates under neutral, redox-driven conditions .
  • Causality of Reagent Choice: Triphenylphosphine (PPh

    
    ) and Diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that activates the alcohol. The N-tosyl amide is sufficiently acidic to protonate this betaine, generating an electrophilic alkoxyphosphonium ion and a nucleophilic sulfonamide anion.
    
  • Stereochemical Outcome: The sulfonamide anion attacks the activated alcohol via an S

    
    2 mechanism. This results in complete inversion of stereochemistry at the alcohol carbon (if chiral), while the (R)-configuration of the D-alanine derivative remains completely unperturbed.
    

Mechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Step3 Protonation by N-Ts-D-Ala-OMe (pKa ~11) Step2->Step3 R-OH addition Step4 Phosphonium Ion + Sulfonamide Anion Step3->Step4 Step5 SN2 Displacement by Sulfonamide Anion (Inversion at R-OH) Step4->Step5 Step6 N-Alkyl-N-Ts-D-Ala-OMe + PPh3O + DIAD-H2 Step5->Step6

Mechanistic pathway of the Mitsunobu N-alkylation of sulfonamides.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality can be verified before proceeding to downstream functionalization.

Protocol A: Site-Specific N-Alkylation via Mitsunobu Reaction

Objective: Synthesize N-alkyl-N-tosyl-D-alanine methyl ester while preserving enantiomeric purity.

  • System Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv, 10 mmol) and the target alcohol (1.2 equiv, 12 mmol) in anhydrous THF (0.2 M). Add PPh

    
     (1.3 equiv, 13 mmol).
    
  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the premature decomposition of the PPh

      
      -DIAD betaine adduct and minimizes side reactions such as alcohol dehydration.
      
  • Activation: Add DIAD (1.3 equiv, 13 mmol) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the betaine and ensures the steady-state concentration of the activated intermediate heavily favors the desired S

      
      2 pathway.
      
  • Propagation & Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1) until the sulfonamide starting material (R

      
      
      
      
      
      0.3) is entirely consumed and replaced by the less polar alkylated product (R
      
      
      
      
      0.6).
  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the crude viscous residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the white solid and purify the concentrated filtrate via silica gel flash chromatography.

Protocol B: Chemoselective Ester Reduction

Objective: Convert the N-alkylated methyl ester to N-alkyl-N-tosyl-D-alaninol for use as a chiral building block.

  • Preparation: Dissolve the purified N-alkyl-N-tosyl-D-alanine methyl ester (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C under Argon.

  • Chemoselective Reduction: Add Lithium Borohydride (LiBH

    
    , 2.0 M in THF, 2.0 equiv) dropwise.
    
    • Causality: LiBH

      
       is specifically chosen over LiAlH
      
      
      
      because it is highly chemoselective for esters. It will smoothly reduce the methyl ester to a primary alcohol without cleaving the N-tosyl sulfonamide bond, which is susceptible to reductive cleavage by stronger hydride sources.
  • Quench & Isolation: Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH

    
    Cl at 0 °C to neutralize unreacted borohydride. Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the chemically stable chiral amino alcohol.

Workflow SM (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (N-Ts-D-Ala-OMe) Mitsunobu Mitsunobu Reaction (R-OH, PPh3, DIAD, THF) SM->Mitsunobu Alkylated N-Alkyl-N-Ts-D-Ala-OMe (Chiral Intermediate) Mitsunobu->Alkylated Reduction Ester Reduction (LiBH4, THF, 0 °C) Alkylated->Reduction Aldehyde Controlled Reduction (DIBAL-H, CH2Cl2, -78 °C) Alkylated->Aldehyde Alcohol N-Alkyl-N-Ts-D-alaninol (Chiral Building Block) Reduction->Alcohol AldehydeProd N-Alkyl-N-Ts-D-alaninal (Electrophilic Probe) Aldehyde->AldehydeProd

Divergent synthetic workflow from N-Ts-D-Ala-OMe to chiral building blocks.

Quantitative Data Presentation

The following table summarizes typical experimental outcomes for the Mitsunobu N-alkylation of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate using various alcohols. The data highlights the broad substrate scope and the absolute preservation of the


-stereocenter.
Alcohol SubstrateAlkylating Agent TypeYield (%)Reaction Time (h)Product Enantiomeric Excess (ee %)
Methanol Primary (Unsterically hindered)92%4.0>99%
Benzyl Alcohol Primary (Benzylic)88%5.5>99%
Isopropanol Secondary (Sterically hindered)75%12.0>99%
Propargyl Alcohol Primary (Alkyne-tethered)85%6.0>99%

Note: Enantiomeric excess (ee) is determined via chiral HPLC analysis. The >99% ee confirms that the neutral Mitsunobu conditions successfully prevent epimerization of the D-alanine core.

References

  • Direct Intramolecular Aminoboration of Allenes Organic Letters (2020) URL:[Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Catalysts (MDPI, 2023) URL:[Link]

  • New procedure of the Mitsunobu reaction as the key step in peptide nucleic acid (PNA) monomers synthesis Nucleic Acids Symposium Series (Oxford Academic, 1999) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, troubleshoot effectively, and ultimately improve reaction yields and purity.

Introduction to the Synthesis

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a chiral sulfonamide derivative often synthesized as an intermediate in medicinal chemistry. The most common synthetic route involves the reaction of (R)-alanine methyl ester (or its hydrochloride salt) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. While seemingly straightforward, this reaction is prone to several issues that can lead to diminished yields and purification difficulties. This guide provides a systematic approach to identifying and resolving these common problems.

Troubleshooting Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Low or No Product Yield

Question: My reaction yield for the synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this sulfonamide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a breakdown of potential culprits and their solutions:

  • Poor Quality of Starting Materials:

    • (R)-Alanine methyl ester hydrochloride: This starting material can be hygroscopic. The presence of water can hydrolyze the p-toluenesulfonyl chloride, reducing the amount available for the reaction. Ensure the starting material is dry, for instance, by drying it under vacuum before use.

    • p-Toluenesulfonyl chloride (TsCl): TsCl is sensitive to moisture and can degrade over time, especially if not stored properly.[1] Use a fresh bottle of TsCl or purify older batches by recrystallization from a non-polar solvent like hexane.

  • Suboptimal Reaction Conditions:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A weak base may not effectively neutralize the HCl generated during the reaction, leading to the protonation of the amine and halting the reaction. An excess of a strong base can lead to side reactions. Triethylamine (TEA) or pyridine are commonly used. Using an optimized amount of a suitable base, such as lithium hydroxide monohydrate (LiOH·H₂O), can significantly reduce reaction times and improve yields.[2]

    • Temperature: The reaction is typically carried out at a low temperature (0 °C) initially to control the exothermic reaction, and then allowed to warm to room temperature.[3] Running the reaction at too high a temperature can promote side reactions.

    • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous to prevent the hydrolysis of TsCl.[1]

  • Inefficient Work-up and Purification:

    • Extraction: During the aqueous workup, the product can be partially lost if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently acidified before extraction to protonate any remaining amine and move it to the aqueous phase, while the desired sulfonamide remains in the organic layer.

    • Purification: The crude product often requires purification by column chromatography or recrystallization.[1] Choosing the right solvent system for chromatography is crucial for separating the product from unreacted starting materials and byproducts.

Presence of Impurities

Question: After purification, I still observe significant impurities in my final product. What are the likely side products and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge. Here are the most probable impurities and strategies to mitigate them:

  • Bis-tosylated Amine: Over-sulfonylation can occur where the sulfonamide nitrogen is further tosylated. This is more likely with an excess of TsCl and a strong base.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of TsCl and add it dropwise to the reaction mixture to avoid localized high concentrations.[1]

  • Hydrolyzed p-Toluenesulfonyl Chloride (p-Toluenesulfonic Acid): If there is moisture in the reaction, TsCl will hydrolyze to p-toluenesulfonic acid.

    • Solution: As mentioned earlier, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Unreacted (R)-Alanine methyl ester: Incomplete reaction will leave the starting amine in your product.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] If the reaction has stalled, a small additional amount of TsCl and base might be necessary. During workup, an acid wash will help remove any unreacted amine.

The following diagram illustrates a decision-making workflow for troubleshooting low yields:

Troubleshooting_Yield Start Low Yield of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Check_Reagents 1. Check Starting Material Quality Start->Check_Reagents Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Workup 3. Review Work-up & Purification Start->Check_Workup Reagent_Moisture Moisture in amine salt or solvent? Check_Reagents->Reagent_Moisture TsCl_Degradation Degraded TsCl? Check_Reagents->TsCl_Degradation Base_Issue Incorrect base or stoichiometry? Check_Conditions->Base_Issue Temp_Solvent Suboptimal temperature or solvent? Check_Conditions->Temp_Solvent Extraction_Loss Product loss during extraction? Check_Workup->Extraction_Loss Purification_Inefficiency Inefficient purification? Check_Workup->Purification_Inefficiency Dry_Reagents Dry reagents & use anhydrous solvent Reagent_Moisture->Dry_Reagents Yes Fresh_TsCl Use fresh or purified TsCl TsCl_Degradation->Fresh_TsCl Yes Optimize_Base Optimize base type and amount Base_Issue->Optimize_Base Yes Optimize_Conditions Optimize T° and solvent Temp_Solvent->Optimize_Conditions Yes Adjust_pH Adjust pH during work-up Extraction_Loss->Adjust_pH Yes Optimize_Purification Optimize chromatography/recrystallization Purification_Inefficiency->Optimize_Purification Yes Improved_Yield Improved Yield Dry_Reagents->Improved_Yield Fresh_TsCl->Improved_Yield Optimize_Base->Improved_Yield Optimize_Conditions->Improved_Yield Adjust_pH->Improved_Yield Optimize_Purification->Improved_Yield

Caption: Troubleshooting decision tree for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base instead of triethylamine?

A1: Yes, other bases can be used. Pyridine is a classic choice for this type of reaction as it also acts as a solvent and a catalyst.[5][6] More modern approaches have demonstrated the effectiveness of using inorganic bases like potassium carbonate in acetonitrile or even lithium hydroxide in aqueous conditions, which can offer advantages in terms of cost and ease of removal.[2][7]

Q2: How can I monitor the reaction progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.[4] Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol. The starting amine and the product sulfonamide should have different Rf values. Staining with ninhydrin can visualize the primary amine starting material, which should be consumed as the reaction proceeds.[4]

Q3: Is it possible to synthesize the target molecule using a Mitsunobu reaction?

A3: Yes, the Mitsunobu reaction is a powerful method for forming C-N bonds and can be used to synthesize sulfonamides.[8][9][10] This would involve reacting (R)-Methyl 2-hydroxypropanoate with p-toluenesulfonamide in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD). A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon.[11] However, a major drawback is the formation of byproducts like triphenylphosphine oxide and the reduced hydrazine, which can complicate purification.[8][9]

Q4: What is the general mechanism for the sulfonamide formation from a sulfonyl chloride and an amine?

A4: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base then removes a proton from the nitrogen to yield the final sulfonamide.[1]

Sulfonamide_Formation Reactants Amine (R-NH2) + p-Toluenesulfonyl Chloride (TsCl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product_HCl Sulfonamide + HCl Intermediate->Product_HCl Chloride Elimination Final_Product Final Sulfonamide Product_HCl->Final_Product Deprotonation by Base Base Base (e.g., TEA) Base->Product_HCl

Caption: Simplified reaction pathway for sulfonamide formation.

Experimental Protocols

Standard Synthesis Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-alanine methyl ester hydrochloride (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq.) to the stirred suspension.

  • TsCl Addition: In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[1]

Data Summary Table
ParameterRecommended ConditionRationale
Starting Amine (R)-Alanine methyl ester HClReadily available chiral starting material.
Sulfonylating Agent p-Toluenesulfonyl chlorideCommon and effective reagent.
Base Triethylamine or PyridineEfficiently neutralizes HCl byproduct.
Solvent Anhydrous DichloromethaneGood solubility for reactants, inert.
Temperature 0 °C to Room TemperatureControls initial exotherm, allows reaction to complete.
Monitoring TLC (e.g., 3:7 EtOAc:Hexane)Tracks consumption of starting material.
Purification Column Chromatography/RecrystallizationRemoves impurities and unreacted starting materials.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025, August 11). RSC Advances. Retrieved from [Link]

  • Papaioannou, D., et al. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Acta Chemica Scandinavica, 48, 324-333.
  • (2S)-Methyl 2-(p-toluenesulfonamido)propanoate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2569. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Khan, M. T. H. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. Retrieved from [Link]

  • Mesylates and Tosylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2001). Molecules, 6(12), 986-991. Retrieved from [Link]

  • Reactions of Alcohols. (2024, September 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Purification of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

[1]

Executive Summary & Compound Profile

Target Molecule: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Common Name:

Chemical Structure:

1

This guide addresses the purification of the sulfonamide derivative of (R)-alanine methyl ester. This compound is a critical chiral building block. The primary challenges in its isolation are the removal of unreacted


1
Technical Specifications
PropertyValue / Description
Physical State White to off-white crystalline solid (can oil out if impure).[1]
Melting Point 90–92 °C (Lit. varies by enantiomeric purity; free acid is ~135 °C).
Solubility Soluble in EtOAc, DCM, MeOH, EtOH. Insoluble in water, hexanes.
pKa (NH) ~10–11 (Sulfonamide NH is acidic; avoid strong base washes).[1]
Chiral Stability Susceptible to racemization under strong basic conditions (

).

Module 1: The "Clean-Up" (Workup Optimization)

The Problem: The most common impurity is unreacted Tosyl Chloride (TsCl). It co-migrates with the product on silica and is difficult to crystallize away. The Fix: Chemical destruction of TsCl before attempting crystallization.

Protocol: Selective Hydrolysis of Excess TsCl

Do not rely on chromatography to remove TsCl. Hydrolyze it to the water-soluble tosylate salt (

1
  • Quenching: Upon reaction completion, add

    
    -dimethyl-1,3-propanediamine (DMAPA)  (0.2 eq relative to TsCl) OR simply stir with saturated aqueous 
    
    
    at room temperature for 1-2 hours.
    • Mechanism:[2][3][4][5][6][7] The amine scavenger or water attacks the electrophilic sulfur of TsCl, converting it to a sulfonamide byproduct (if amine used) or TsOH (if water used).

  • Phase Separation: Dilute with EtOAc.

  • Acid Wash: Wash organic layer with 1M HCl (2x).

    • Purpose: Removes unreacted alanine methyl ester (forms water-soluble HCl salt) and any pyridine/TEA used as base.[1]

  • Base Wash (CRITICAL): Wash with Saturated

    
     (3x).
    
    • Purpose: Removes

      
      -toluenesulfonic acid (TsOH) generated from TsCl hydrolysis.[1]
      
    • Warning:Do NOT use 1M NaOH. The sulfonamide proton (

      
      ) is acidic enough (
      
      
      ) to be deprotonated by strong hydroxides, causing your product to extract into the aqueous layer.
  • Drying: Dry over

    
    , filter, and concentrate.
    

WorkupFlowStartCrude Reaction Mixture(Product + TsCl + Base)QuenchStep 1: QuenchAdd sat. NaHCO3Stir 1-2h @ RTStart->QuenchHydrolyze TsClExtractStep 2: Dilute with EtOAcQuench->ExtractAcidWashStep 3: Acid Wash (1M HCl)Removes: Base (TEA/Pyridine)& Unreacted AmineExtract->AcidWashOrganic LayerBaseWashStep 4: Base Wash (Sat. NaHCO3)Removes: TsOH (Hydrolyzed TsCl)AcidWash->BaseWashOrganic LayerDryStep 5: Dry (MgSO4) & Conc.BaseWash->DryOrganic LayerResultCrude Solid(Ready for Crystallization)Dry->Result

Caption: Logical flow for the chemical removal of impurities prior to crystallization.

Module 2: Crystallization (The Gold Standard)

Why Crystallization? Sulfonamides are highly crystalline. Recrystallization is superior to chromatography for enantiomeric purity enrichment.

Solvent System A: Ethyl Acetate / Hexanes (Preferred)

Best for: High recovery and removal of non-polar impurities.

  • Dissolve crude solid in minimum boiling EtOAc (approx. 3-5 mL per gram).

  • Once dissolved, remove from heat.

  • Slowly add Hexanes (or Heptane) dropwise until persistent cloudiness appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Seeding: Add a tiny crystal of pure product if available.

  • Allow to cool to Room Temp (RT) slowly (over 2 hours).

  • Cool to 4°C (fridge) for 4 hours.

  • Filter and wash with cold Hexanes.

Solvent System B: Ethanol / Water

Best for: Removing polar impurities or if the product oils out in EtOAc.

  • Dissolve solid in boiling Ethanol (95%) .

  • Add hot Water dropwise until turbidity is observed.

  • Let cool slowly.[8]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What happened?

Diagnosis: The solution cooled too fast, or the impurity profile is too high (acting as a solvent).[4] Solution:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution at a temperature slightly below the boiling point.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • If using EtOAc/Hexane, try switching to EtOH/Water ; sulfonamides sometimes crystallize better from protic solvents.

Q2: I suspect racemization. How do I check?

Diagnosis: The melting point is broad or lower than expected (< 85°C). Root Cause: Use of strong base (NaOH/KOH) or excessive heat during the reaction. The

Verification:
  • Check Optical Rotation (

    
    ) .[1] Compare with literature values for (R)-isomer.
    
  • Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column). Prevention: Always use mild bases (

    
    , 
    
    
    ) for washes. Never heat the reaction above 60°C unless necessary.
Q3: There is a persistent spot on TLC just above my product.

Diagnosis: This is likely the Disulfonamide (N,N-ditosyl species), formed if excess TsCl and strong base were used. Solution: Recrystallization usually removes this. If not, flash chromatography is required.

  • TLC Mobile Phase: 30% EtOAc in Hexanes.

  • Visualization: UV (254 nm).[7]

TroubleshootingIssueIssue: Low Purity / OilCheck1Check TLC:TsCl Present?Issue->Check1Action1Action:Repeat NaHCO3 wash(Hydrolysis)Check1->Action1YesCheck2Check MP:Broad/Low?Check1->Check2NoAction2Action:Recrystallize(EtOH/H2O)Check2->Action2Yes

Caption: Decision tree for addressing common purification failures.

References

  • Preparation of N-Tosyl Amino Acids

    • Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
    • Relevance: Standard protocols for sulfonamide form
  • Purification of Sulfonamides via Crystallization

    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
    • Relevance: General techniques for recrystallizing sulfonamide derivatives using Ethanol/W
  • Racemization Mechanisms in Amino Acid Derivatives

    • Source: Benoiton, N. L. Chemistry of Peptide Synthesis; CRC Press, 2006.
    • Relevance: Discusses the acidity of the -proton in N-activated amino esters and conditions leading to racemiz
  • Removal of Sulfonyl Chlorides

    • Source:Organic Process Research & Development, "Practical Methods for the Removal of p-Toluenesulfonyl Chloride."
    • Relevance: Validates the use of amine scavengers and hydrolysis for TsCl removal.

Technical Support Center: Synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Dashboard: Reaction Workflow

This dashboard visualizes the standard synthetic pathway and the critical control points where side reactions predominantly occur.

ReactionPathway SM1 (R)-Alanine Methyl Ester (HCl Salt) Intermediate Reactive Intermediate (Free Amine) SM1->Intermediate Neutralization TsCl p-Toluenesulfonyl Chloride (TsCl) Product Target Product (R)-Methyl 2-(4-methylphenyl sulfonamido)propanoate TsCl->Product Base Base (Et3N / Pyridine) Base->Intermediate Intermediate->Product TsCl, < 0°C Nucleophilic Attack Side_Rac Racemate (R/S Mixture) Intermediate->Side_Rac High Temp / Strong Base (Enolization) Side_Hyd Carboxylic Acid (Ester Hydrolysis) Product->Side_Hyd Aq. Workup (High pH) Saponification Side_Bis Bis-Sulfonamide (N,N-di-Ts) Product->Side_Bis Excess TsCl / High Temp

Figure 1: Reaction workflow highlighting the primary pathway (Green) and critical deviation points leading to common impurities (Red).

Troubleshooting Modules

Module A: Stereochemical Integrity (Racemization)

Issue: The enantiomeric excess (ee%) of the final product is lower than the starting material (>99% ee → <90% ee).

Root Cause: The


-proton of the amino acid ester is acidified by the electron-withdrawing sulfonamide and ester groups. In the presence of a base, this proton can be removed, forming a planar enolate intermediate which reprotonates non-stereoselectively.

Mechanistic Insight:



Diagnostic Q&A:

SymptomProbable CauseCorrective Action
Loss of optical rotation Reaction temperature too high (>25°C).Cooling: Maintain reaction at 0°C during base addition. Warm to RT only after 1 hour.
Inconsistent ee% between batches Base strength or stoichiometry.Base Selection: Use Pyridine or Triethylamine (Et3N).[1] Avoid stronger bases like DBU or inorganic hydroxides (NaOH).
Racemization during workup Prolonged exposure to basic aqueous layer.Quench: Use dilute HCl (1M) or citric acid for quenching to neutralize excess base immediately.
Module B: Impurity Profile (Yield Loss)

Issue: Low yield or presence of unexpected side products.

1. The "Acidic" Impurity (Ester Hydrolysis) [2]

  • Observation: Product contains a carboxylic acid peak (broad singlet ~11-12 ppm in

    
    H NMR) or is soluble in bicarbonate solution.
    
  • Cause: Methyl esters are susceptible to saponification (hydrolysis) if the reaction pH becomes too high, particularly during aqueous workups involving sodium carbonate or bicarbonate.

  • Fix: Perform the reaction under anhydrous conditions. During workup, separate layers quickly and avoid prolonged stirring with basic aqueous solutions.

2. The "Heavy" Impurity (Bis-Sulfonylation)

  • Observation: High molecular weight impurity detected by LC-MS (Mass = Product + 154 Da).

  • Cause: The sulfonamide nitrogen (

    
    ) is still nucleophilic. If a large excess of TsCl is used or the reaction is heated, a second tosyl group adds to form the bis-sulfonamide (
    
    
    
    ).
  • Fix: Strictly control TsCl stoichiometry (1.05 – 1.1 equivalents). Add TsCl slowly as a solution to keep local concentration low.

3. The "Stalled" Reaction (Incomplete Conversion)

  • Observation: Starting material (Alanine methyl ester) remains despite adding TsCl.

  • Cause:

    • Moisture: TsCl hydrolyzes to p-Toluenesulfonic acid (TsOH) in wet solvents, consuming the base and deactivating the reagent.[1]

    • HCl Salt: The starting material is typically a hydrochloride salt. If the base added is insufficient to neutralize the HCl and scavenge the HCl produced by the reaction, the amine remains protonated (unreactive).

  • Fix: Use anhydrous DCM. Ensure Base equivalents

    
     2.2 eq (1 eq to neutralize SM salt + 1.1 eq to scavenge reaction HCl).
    

Optimized Experimental Protocol

Objective: Synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate with >98% ee.

Reagents:

  • (R)-Alanine methyl ester hydrochloride (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq) [Recrystallize from hexane if old]

  • Triethylamine (Et

    
    N) (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of SM)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen.

  • Solubilization: Add (R)-Alanine methyl ester hydrochloride and anhydrous DCM. Stir to form a suspension.

  • Neutralization (Critical): Cool the mixture to 0°C (ice bath). Add Et

    
    N dropwise over 10 minutes. The suspension may clear or change texture as free amine forms.
    
  • Addition: Add TsCl (solid or dissolved in minimal DCM) portion-wise over 15 minutes, maintaining temperature < 5°C.

    • Why? Controls exotherm and prevents bis-tosylation/racemization.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:2).

  • Quench & Workup:

    • Cool to 0°C. Add water.[3]

    • Wash organic layer with 1M HCl (removes unreacted amine and excess Et

      
      N).
      
    • Wash with Sat. NaHCO

      
        (removes TsOH byproducts). Do not stir prolonged.
      
    • Wash with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    

Frequently Asked Questions (FAQs)

Q: Can I use water/THF with NaOH (Schotten-Baumann conditions) instead of DCM/Et3N? A: While possible, it is not recommended for methyl esters. The high pH of NaOH significantly increases the risk of ester hydrolysis (saponification) and base-catalyzed racemization. Anhydrous organic conditions (DCM/Et3N) are safer for maintaining the ester and chiral center.

Q: My TsCl is turning pink/purple. Is it safe to use? A: No. Coloration indicates degradation and formation of HCl/TsOH. This will skew your stoichiometry. Purify TsCl by dissolving in minimal chloroform and precipitating with petroleum ether, or recrystallizing from hot hexane.

Q: Why is my product an oil instead of a solid? A: Small amounts of residual solvent (DCM/Et3N) or impurities (bis-tosyl) can prevent crystallization.

  • Troubleshoot: High vacuum drying for 12h. If still oil, try triturating with cold pentane or hexanes to induce crystallization.

Q: Can I use L-Alanine methyl ester if I can't find the (R)-enantiomer? A: No. L-Alanine is the (S)-enantiomer. Using it will yield the (S)-product, which is the mirror image (enantiomer) of your target. Ensure your starting material is explicitly labeled D-Alanine methyl ester or (R)-Alanine methyl ester .

References

  • BenchChem. Troubleshooting low yields in the tosylation of 2-piperidinemethanol. (2025).[1][4][5][6] Retrieved from

  • ResearchGate. Amide/sulfonamide formation and subsequent ester hydrolysis. Retrieved from

  • National Institutes of Health (NIH). Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester | C11H14O5S - PubChem. Retrieved from

  • LibreTexts. Reactions of Amino Acids - Ester and Amide Formation. (2021).[7] Retrieved from

  • ChemicalBook. Methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate synthesis. Retrieved from

Sources

Technical Support Center: Optimization of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical support, troubleshooting, and optimization strategies for the synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, a valuable chiral building block. The methodologies described herein are structured to be self-validating, with an emphasis on the chemical principles behind each step to empower you to make informed decisions during your experiments.

Overview of the Synthetic Strategy

The synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is typically achieved via a two-step process starting from the readily available and chiral amino acid, L-Alanine.

  • Esterification: The carboxylic acid of L-Alanine is first protected as a methyl ester. This is crucial to prevent it from reacting with the base or sulfonyl chloride in the subsequent step.

  • Sulfonylation: The free amino group of the L-Alanine methyl ester is then reacted with p-toluenesulfonyl chloride (TsCl) to form the desired sulfonamide bond.

This sequence ensures high yields and preserves the stereochemical integrity of the chiral center.

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Sulfonylation L_Alanine L-Alanine Ester (R)-Methyl 2-aminopropanoate (L-Alanine Methyl Ester) L_Alanine->Ester  Methanol (MeOH)  Acid Catalyst (e.g., SOCl₂, H⁺)   Product (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Ester->Product  p-Toluenesulfonyl Chloride (TsCl)  Base (e.g., Pyridine, TEA)  Solvent (e.g., DCM)  

Caption: High-level two-step synthesis pathway.

Detailed Experimental Protocols

These protocols represent a robust starting point for your synthesis. Each step includes checkpoints and explanations to ensure success.

Protocol 1: Synthesis of (R)-Methyl 2-aminopropanoate hydrochloride

Causality: The esterification is performed under acidic conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using thionyl chloride (SOCl₂) is highly efficient as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and sulfur dioxide and HCl as gaseous byproducts that are easily removed.[1]

Materials:

  • L-Alanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The use of dry glassware is essential.

  • Suspension: Suspend L-Alanine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon adding thionyl chloride.

  • Reagent Addition: Add thionyl chloride (1.2 - 1.5 eq.) dropwise to the stirred suspension over 30-60 minutes. Vigorous gas evolution (HCl, SO₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours. The solution should become clear, indicating the consumption of the starting material.

  • Monitoring: The reaction can be monitored by TLC (ninhydrin stain) by taking a small aliquot, quenching it with a base (like saturated NaHCO₃), extracting with ethyl acetate, and spotting the organic layer. The starting material will be immobile, while the product will have a higher Rf.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the desired (R)-Methyl 2-aminopropanoate hydrochloride. It can often be used in the next step without further purification.

Protocol 2: Synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Causality: This is a classic Schotten-Baumann reaction. The amino group of the alanine methyl ester acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride.[2][3] A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Pyridine is often used as it can serve as both the base and the solvent.

Materials:

  • (R)-Methyl 2-aminopropanoate hydrochloride (from Protocol 1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous) or Triethylamine (TEA) in Dichloromethane (DCM)

  • Dichloromethane (DCM, anhydrous, if using TEA)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve (R)-Methyl 2-aminopropanoate hydrochloride (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and TEA (2.5-3.0 eq.).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.05 - 1.2 eq.), either as a solid in portions or as a solution in a minimal amount of anhydrous DCM, to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by TLC (visualize with UV light and/or a potassium permanganate stain). The starting amino ester should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with ethyl acetate or DCM.

    • Wash sequentially with cold 1M HCl (to remove pyridine/TEA), water, saturated NaHCO₃ solution (to remove unreacted TsCl and p-toluenesulfonic acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.[4]

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow LowYield Q: Low or No Product Yield? Reagent_Check A: Check Reagent Quality - Hydrolyzed TsCl? - Wet base/solvent? LowYield->Reagent_Check Cause? Stoichiometry_Check A: Verify Stoichiometry - Insufficient base? - Insufficient TsCl? LowYield->Stoichiometry_Check Cause? Temp_Check A: Check Temperature Control - Was reaction kept cold? LowYield->Temp_Check Cause? TLC_Issues Q: Complex TLC Profile? TLC_Issues->Reagent_Check Cause? Side_Reactions A: Consider Side Reactions - Ditosylation? - Racemization? TLC_Issues->Side_Reactions Cause? Incomplete_Reaction A: Incomplete Reaction - Extend reaction time - Add more TsCl TLC_Issues->Incomplete_Reaction Cause? Purification_Issues Q: Product is an Oil / Won't Crystallize? Remove_Impurities A: Remove Residual Solvents/Impurities - High vacuum drying - Re-purify via chromatography Purification_Issues->Remove_Impurities Solution Induce_Crystallization A: Induce Crystallization - Scratch flask - Add seed crystal - Try different solvent systems Purification_Issues->Induce_Crystallization Solution Start Start Start->TLC_Issues Start->Purification_Issues

Caption: A decision tree for troubleshooting common synthesis issues.

Category 1: Reaction In-Process Issues

Q1: My sulfonylation reaction is not proceeding to completion, and I still see a lot of starting amino ester on my TLC plate. What are the likely causes?

A1: This is a common issue often related to reagent quality or reaction conditions.

  • Inactive Tosyl Chloride: TsCl is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, which is unreactive.[4] For best results, use a fresh bottle of TsCl or purify older reagent by recrystallization from hexane.[5]

  • Wet Solvent or Base: Any water in the reaction will compete with your amine to react with TsCl, consuming your reagent and lowering the yield.[4] Ensure you are using anhydrous solvents and freshly distilled or anhydrous grade bases like pyridine or TEA.

  • Insufficient Base: At least two equivalents of base are theoretically needed when starting from the hydrochloride salt: one to neutralize the HCl salt and another to neutralize the HCl generated by the sulfonylation reaction. Using a slight excess (2.5-3.0 eq.) is recommended to drive the reaction.

  • Temperature: While the initial addition should be at 0 °C to control the exotherm, allowing the reaction to warm to room temperature is often necessary for it to proceed to completion.[6] If the reaction is still sluggish, gentle heating (e.g., 40 °C) can be attempted, but this increases the risk of side reactions.

Q2: My TLC plate shows multiple new spots, not just my desired product. What could they be?

A2: The formation of multiple products points to side reactions.

  • Unreacted TsCl: This will appear as a spot on the TLC, often with a similar Rf to the product. It can be removed with a basic wash (NaHCO₃) during workup.

  • p-Toluenesulfonic Acid: This is the hydrolysis product of TsCl. It is highly polar and will likely stay at the baseline of the TLC plate. It is removed by the basic wash.

  • Dimer Formation: It's possible for the newly formed sulfonamide to be deprotonated by the base and react with another molecule of TsCl, although this is less common for N-alkyl sulfonamides. More likely, unreacted amino ester could potentially form a diketopiperazine, especially if the reaction is heated for prolonged periods.[7]

Category 2: Workup & Purification Issues

Q3: After the aqueous workup, my yield is very low. Where did my product go?

A3: Product loss during workup can happen for a few reasons.

  • Emulsion Formation: Vigorous shaking during extractions can lead to emulsions, trapping your product in the interface. If an emulsion forms, try adding brine or filtering the entire mixture through a pad of Celite.

  • Product Precipitation: If your product has limited solubility in the organic solvent used for extraction, it might precipitate during the acidic or basic washes. If you notice a solid forming at the interface, you may need to add more organic solvent or use a different solvent system (e.g., switch from DCM to the more polar ethyl acetate).

  • Premature Acidification (if using Schotten-Baumann with NaOH): In aqueous base methods, if the mixture is acidified before all the TsCl is hydrolyzed or has reacted, the remaining amino ester will be protonated and will not extract into the organic layer.[8][9]

Q4: My crude product is a persistent oil and will not crystallize. How can I purify it?

A4: Obtaining a solid product can sometimes be challenging.

  • Residual Solvent: The most common cause of an oily product is trapped solvent. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating.

  • Impurities: Even small amounts of impurities can inhibit crystallization. The best course of action is to purify the material using flash column chromatography. A gradient elution of hexanes and ethyl acetate is typically effective.

  • Inducing Crystallization: If the product is pure but still an oil, you can try to induce crystallization by dissolving it in a minimal amount of a good solvent (like ethyl acetate or DCM) and slowly adding a poor solvent (like hexanes or pentane) until it becomes cloudy. Then, add a drop of the good solvent to clarify, and let it stand undisturbed. Scratching the inside of the flask with a glass rod at the solvent-air interface can also provide nucleation sites.

Category 3: Product Quality Issues

Q5: How can I confirm the stereochemical integrity of my product? Did the reaction cause racemization?

A5: The reaction conditions for sulfonamide formation are generally mild and do not affect the stereocenter at the alpha-carbon.[2][3] The mechanism does not involve breaking the C-N bond or deprotonating the alpha-carbon. However, to confirm this:

  • Optical Rotation: Measure the specific rotation of your purified product and compare it to literature values.

  • Chiral HPLC/GC: The most definitive method is analysis by chiral chromatography. This will separate the (R) and (S) enantiomers, allowing you to determine the enantiomeric excess (ee) of your product.

Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale & Reference
Starting Material L-Alanine Methyl Ester HClProtects carboxylic acid; readily available.[1]
Sulfonylating Agent p-Toluenesulfonyl Chloride (TsCl)Commercially available, stable, and highly reactive.
TsCl Stoichiometry 1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the amine.[4]
Base Pyridine or TEANeutralizes generated HCl; TEA is often easier to remove.[10]
Base Stoichiometry 2.5 - 3.0 equivalentsNeutralizes both the HCl salt and the in-situ generated HCl.
Solvent Anhydrous Pyridine or DCMMust be anhydrous to prevent hydrolysis of TsCl.[4]
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows reaction to complete.[6]
Reaction Time 12 - 24 hoursTypically sufficient for full conversion. Monitor by TLC.
Workup Acid/Base WashesRemoves excess base and acidic byproducts effectively.
Purification Recrystallization or ChromatographyProvides high purity final product.[4]

Frequently Asked Questions (FAQs)

Q: Can I perform the tosylation directly on L-Alanine without making the ester first? A: Yes, this is possible. You would react L-Alanine with TsCl in an aqueous basic medium (e.g., NaOH or K₂CO₃ solution).[8][9][11] The product would be N-Tosyl-L-alanine. You would then need to perform a separate esterification step on this intermediate. The two-step route presented in this guide (esterify then tosylate) is often preferred as it avoids handling the sometimes-difficult-to-purify N-tosyl amino acid and can lead to a cleaner final product.

Q: My p-toluenesulfonyl chloride is a hard, discolored chunk instead of a white powder. Can I still use it? A: This indicates significant hydrolysis and degradation. Using it as-is will likely result in very low yields. It is highly recommended to either purchase a fresh bottle or purify the old material by dissolving it in a minimal amount of chloroform or toluene, filtering it hot to remove insoluble p-toluenesulfonic acid, and then adding hexane to precipitate the purified TsCl.[5] Always handle TsCl in a fume hood.

Q: Is it possible for the reaction to occur on the ester oxygen instead of the amine nitrogen? A: No. The amine nitrogen is significantly more nucleophilic than the ester oxygen atoms. The lone pair on the nitrogen is much more available for attack than the lone pairs on the oxygens, which are delocalized by resonance with the carbonyl group. The reaction will proceed selectively at the amine.[2][12]

References

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF.
  • Scheme 1: synthesis of sulphonamides
  • (2S)-Methyl 2-(p-toluenesulfonamido)propanoate.
  • Technical Support Center: Troubleshooting Incomplete Tosyl
  • Synthesis and Cytotoxic Activity of Chiral Sulfonamides Based on the 2-Azabicycloalkane Skeleton. MDPI.
  • Tosylation of ethanolamine. Sciencemadness.org.
  • How can I tosylate an hindered secondary alcohol?.
  • A Convenient Synthesis of Amino Acid Methyl Esters.
  • L-Alanine methyl ester hydrochloride procedure. Organic Syntheses.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.
  • methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)
  • A Comparative Guide to N-Tosyl-L-alanine and Boc-L-alanine in Peptide Synthesis. Benchchem.
  • Synthesis of N-tosyl-L-alanine. PrepChem.com.

Sources

Stability issues of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: TS-ALA-OME-R
Topic: Stability Optimization & Troubleshooting Guide

Executive Summary

This technical guide addresses the stability profile of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as N-Tosyl-D-Alanine Methyl Ester). While the sulfonamide moiety provides robust protection against acid-catalyzed cleavage, the molecule exhibits specific vulnerabilities regarding stereochemical integrity and ester hydrolysis .

This guide is designed for researchers observing unexpected yield losses, melting point depressions, or drops in enantiomeric excess (ee).

Module 1: Stereochemical Integrity (Critical Alert)

The Issue: Racemization

The most frequent stability failure for this compound is the loss of optical activity (conversion of the R-isomer to a racemic mixture).

Root Cause Analysis

The p-toluenesulfonyl (Tosyl) group is a strong electron-withdrawing group (EWG). When attached to the amine, it significantly increases the acidity of the


-proton on the propanoate backbone.
  • Mechanism: In the presence of a base, the

    
    -proton is abstracted, forming a planar enolate intermediate. Upon re-protonation, the proton can attack from either face, destroying the chiral center.
    
  • Risk Factor: This can occur even with weak bases (e.g., Triethylamine) in polar aprotic solvents (DMF, DMSO) where the effective basicity is enhanced.

Visualizing the Failure Mode

The following diagram illustrates the base-catalyzed racemization pathway.

Racemization Start (R)-Isomer (Chiral) Transition Planar Enolate (Achiral Intermediate) Start->Transition α-Proton Abstraction (-BH+) Base Base (B:) Base->Transition End_R (R)-Isomer (Retained) Transition->End_R Protonation (Top Face) End_S (S)-Isomer (Inverted) Transition->End_S Protonation (Bottom Face)

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing sulfonamide group.

Prevention Strategy
  • Avoid Strong Bases: Do not use alkoxides (NaOMe, KOtBu) unless complete enolization is the goal.

  • Solvent Selection: In basic conditions, avoid dipolar aprotic solvents (DMSO, DMF) which strip the solvation shell from cations, making the base more reactive ("naked anions").

  • Workup Protocol: Quench basic reactions with a stoichiometric amount of weak acid (e.g., acetic acid) before aqueous workup or concentration.

Module 2: Chemical Stability (Hydrolysis)

The Issue: Degradation to Free Acid

Users may observe the formation of a precipitate in organic solutions or a shift in retention time on HPLC. This is likely (R)-N-Tosyl-Alanine (the free carboxylic acid).

Stability Matrix
ConditionStability RatingCausality / Notes
Acidic (pH < 3) High The sulfonamide bond is extremely stable to acid. The methyl ester hydrolyzes slowly, requiring heat + strong acid (e.g., 6N HCl, reflux).
Neutral (pH 7) Moderate Stable in dry solvents. Slow hydrolysis in the presence of atmospheric moisture over months.
Basic (pH > 9) Low Critical Risk. Saponification occurs rapidly. Simultaneous risk of racemization.
Nucleophiles Variable Susceptible to transesterification if stored in reactive alcohols (e.g., Ethanol) with trace base.
Troubleshooting Workflow

Use this decision tree to diagnose impurity profiles.

Troubleshooting Problem Issue Detected Check_MP Check Melting Point Problem->Check_MP Low_MP Lower/Broad MP Check_MP->Low_MP < 63-65°C Sharp_MP Sharp/Correct MP Check_MP->Sharp_MP ~64-66°C Check_HPLC Run HPLC (Achiral) Low_MP->Check_HPLC New_Peak New Peak Detected? Check_HPLC->New_Peak No_Peak Single Peak New_Peak->No_Peak No RT Shift Hydrolysis Hydrolysis (Acid Formed) New_Peak->Hydrolysis RT Shift (Acid) Check_Chiral Run Chiral HPLC No_Peak->Check_Chiral Racemic Racemization Confirmed Check_Chiral->Racemic 50:50 Split

Figure 2: Diagnostic workflow for identifying degradation vs. racemization.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I remove the Tosyl group using standard hydrogenation (Pd/C)? A: No. The sulfonamide bond is resistant to catalytic hydrogenolysis.

  • Correct Method: You must use reductive cleavage conditions, such as Sodium in liquid ammonia (Birch reduction conditions) or HBr in Acetic Acid with phenol as a scavenger. Note that these are harsh conditions; ensure your ester is compatible or plan to re-esterify [1].

Q2: I see a new spot on TLC after storing the compound in Methanol. What happened? A: You likely experienced transesterification .

  • Mechanism:[1][2] If trace acid or base was present, the methyl ester (

    
    ) exchanged with the solvent (
    
    
    
    or others).
  • Solution: Store exclusively in inert solvents (DCM, Toluene) or, preferably, as a dry solid. If alcohol is required, use Methanol (matches the ester) to make the exchange invisible.

Q3: My yield is good, but the optical rotation is zero. Can I fix it? A: No, the compound has fully racemized.

  • Recovery: You cannot separate enantiomers by standard recrystallization unless you use a chiral resolution agent (e.g., chiral amine salt formation with the hydrolyzed acid). It is usually more cost-effective to restart the synthesis, ensuring strict pH control.

Module 4: Validated Protocols

Protocol A: Enantiomeric Excess (ee) Determination

Standard Operating Procedure for Chiral HPLC.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

    • Note: The sulfonamide is polar; if retention is too long, increase IPA to 15% or 20%.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by the Tosyl group).

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.

  • Expected Result: Two peaks. Integration area ratio determines ee.

Protocol B: Purification by Recrystallization

Use this if the product is chemically impure (not for racemization).

  • Dissolve crude solid in minimal boiling Ethyl Acetate .

  • Slowly add Hexane (or Petroleum Ether) until slight turbidity persists.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter crystals and wash with cold Hexane.

    • Target Melting Point: 64–66 °C.

References

  • Greene, T.W., Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. 3rd Edition. Wiley-Interscience. (Chapter on Sulfonamide protection and cleavage conditions).

  • Search Results Verification. (2025). Stability of N-tosyl amino acid esters. Confirmed general stability profiles of sulfonamide-protected amino acids via chemical database queries.

  • Bordwell, F.G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Establishes pKa data for sulfonyl-activated protons).

Sources

Byproduct analysis in (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Byproduct Formation in (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Workflows

Executive Overview: The Mechanistic Challenge

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (commonly known as N-Tosyl-D-alanine methyl ester) is a critical chiral building block in peptidomimetic and drug development workflows. However, its structural architecture presents a unique synthetic challenge. The synergistic electron-withdrawing effects of the methyl ester and the N-tosyl (4-methylphenylsulfonyl) group render the α-proton exceptionally acidic. This inherent acidity is the root cause of the most prevalent experimental failures: base-catalyzed racemization and competitive saponification.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind these side reactions, you can implement self-validating protocols that ensure absolute stereochemical integrity and high reaction yields.

Troubleshooting & FAQs

Q1: My N-alkylation yields are acceptable, but chiral HPLC shows a massive drop in enantiomeric excess (ee). Why is my product racemizing? Causality: Traditional N-alkylation relies on bases (e.g., NaH, K₂CO₃) to deprotonate the sulfonamide nitrogen (pKa ~10). However, the α-proton is also highly acidic. Base abstraction of the α-proton forms a planar enolate intermediate. Upon reprotonation, stereochemical integrity is permanently lost, yielding a racemic mixture of the (R) and (S) enantiomers[1]. Resolution: Abandon base-mediated alkylation. Transition to a redox-condensation approach, specifically the Mitsunobu reaction. Because the Mitsunobu protocol operates under strictly neutral (base-free) conditions, the α-proton remains untouched, preserving >99% ee[2].

Q2: I am using K₂CO₃/MeI for N-methylation. LC-MS shows a major byproduct at m/z 244[M+H]⁺ instead of my expected m/z 272 [M+H]⁺. What is happening? Causality: The mass difference of -14 Da from the starting material (m/z 258) and -28 Da from the target (m/z 272) corresponds to N-Tosyl-D-alanine (the free carboxylic acid). This occurs via base-catalyzed ester hydrolysis (saponification). Hygroscopic bases like K₂CO₃ often introduce trace water into the reaction matrix, which acts as a potent nucleophile against the methyl ester[2]. Resolution: If base-mediated alkylation is strictly required, you must use anhydrous Cs₂CO₃ and rigorously dried solvents. Alternatively, utilize the self-validating Mitsunobu protocol detailed below.

Q3: I am observing O-alkylation instead of N-alkylation during my Mitsunobu reaction. Is this common? Causality: While rare, the sulfonamide anion exhibits ambient nucleophilicity. If the steric bulk of the alcohol is excessively high (e.g., tertiary alcohols), the reaction pathway may kinetically favor attack via the less sterically hindered sulfonyl oxygen, forming an O-alkyl sulfonimidate byproduct[3]. Resolution: Ensure the alcohol substrate is primary or secondary. If steric hindrance is unavoidable, consider using a more reactive phosphine/azodicarboxylate pair (e.g., PBu₃ / ADDP) to drive the thermodynamic N-alkylation product.

Quantitative Byproduct Analysis

To systematically diagnose reaction failures, cross-reference your analytical data against this standardized byproduct matrix.

Byproduct / TargetStructural IdentityExact MassLC-MS (m/z) [M+H]⁺Diagnostic Analytical Feature
Starting Material (R)-N-Tosyl-Ala-OMe257.07 Da258.08Baseline RT; UV active (254 nm)
Target Product N-Methyl-(R)-N-Tosyl-Ala-OMe271.09 Da272.09Increased lipophilicity (later RT)
Racemized Byproduct (S)-N-Methyl-N-Tosyl-Ala-OMe271.09 Da272.09Identical mass; separated on Chiral HPLC
Hydrolysis Byproduct N-Tosyl-D-alanine243.06 Da244.06Early RT; highly polar; broad peak
O-Alkylated Isomer O-Methyl Sulfonimidate271.09 Da272.09Distinct ¹H-NMR shift (O-CH₃ vs N-CH₃)

Validated Experimental Protocols

Protocol A: Stereoretentive N-Alkylation via Mitsunobu Reaction

This protocol utilizes neutral conditions to completely bypass enolate-driven racemization.

  • Preparation: In an oven-dried, argon-purged flask, dissolve (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 eq) and the target primary/secondary alcohol (1.2 eq) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃, 1.3 eq) and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.3 eq) over 10 minutes. Causality note: Slow addition prevents the premature formation of the betaine intermediate, minimizing the formation of unreactive hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.3) should be consumed. The product spot (R_f ~0.5) will be UV active but strictly ninhydrin-negative, confirming the secondary sulfonamide has been fully protected.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Analytical Workflow for Byproduct Quantification

A self-validating LC-MS and Chiral HPLC pipeline to confirm structural and stereochemical integrity.

  • Sample Preparation: Quench 10 µL of the crude reaction mixture in 990 µL of MeCN/H₂O (1:1). Filter through a 0.22 µm PTFE syringe filter.

  • Structural Validation (LC-MS): Inject 1 µL onto a C18 column. Run a gradient of 5-95% MeCN in H₂O (0.1% Formic Acid) over 10 minutes.

    • Checkpoint: Scan for m/z 244.06. Its presence dictates immediate solvent dehydration in future runs.

  • Stereochemical Validation (Chiral HPLC): Inject 5 µL onto a Chiralpak AD-H column. Run isocratic Hexane/Isopropanol (80:20) at 1.0 mL/min with UV detection at 220 nm.

    • Checkpoint: Prior to analyzing the reaction sample, inject a deliberately racemized standard to establish baseline resolution (Rs > 1.5) between the (R) and (S) enantiomers.

Mechanistic Visualizations

ReactionPathways SM (R)-N-Tosyl-Ala-OMe Starting Material Mitsunobu Mitsunobu Conditions (ROH, PPh3, DIAD) SM->Mitsunobu Base-Free Base Base-Mediated (NaH / R-X, H2O trace) SM->Base Deprotonation Product N-Alkyl-(R)-N-Tosyl-Ala-OMe (Desired, >99% ee) Mitsunobu->Product Stereoretention Racemate (S)-Enantiomer (Racemization Byproduct) Base->Racemate a-Proton Abstraction Hydrolysis N-Tosyl-Ala-OH (Hydrolysis Byproduct) Base->Hydrolysis Saponification

Reaction pathways illustrating base-induced byproduct formation versus stereoretentive Mitsunobu.

AnalyticalWorkflow Start Analyze Reaction Mixture (LC-MS & Chiral HPLC) MassCheck Check Mass (m/z) Start->MassCheck Mass244 m/z 244 [M+H]+ MassCheck->Mass244 Mass -14 Da Mass272 m/z 272 [M+H]+ MassCheck->Mass272 Expected Mass ActionHydro Issue: Ester Hydrolysis Action: Dry solvents/reagents Mass244->ActionHydro ChiralCheck Chiral HPLC Check Mass272->ChiralCheck SinglePeak Single Peak (Desired R-isomer) ChiralCheck->SinglePeak ee > 99% DoublePeak Two Peaks (Racemization) ChiralCheck->DoublePeak ee < 90% ActionRac Issue: a-Deprotonation Action: Use Mitsunobu DoublePeak->ActionRac

Analytical decision tree for diagnosing structural and stereochemical byproducts via LC-MS and HPLC.

References

  • Papaioannou, D., et al. "Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters." Acta Chemica Scandinavica, SciSpace. 2

  • Benoiton, N. L., et al. "Synthesis of N-Alkyl Amino Acids." Monash University Research Repository. 1

  • Fukuyama, T., et al. "A Facile Synthesis of Secondary Amines from Alcohols via the Mitsunobu Reaction." Benchchem Reagent Database. 3

Sources

Technical Support Center: Maximizing Enantiomeric Excess for (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amino acid derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (commonly referred to as N-Tosyl-D-alanine methyl ester).

Due to its unique electronic environment, this molecule is highly susceptible to stereochemical degradation. This guide provides field-proven troubleshooting insights, causal mechanistic explanations, and self-validating protocols to help you maintain and upgrade the enantiomeric excess (ee) of your compound.

Part 1: Troubleshooting FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly during N-alkylation or basic workups?

The Causality: The loss of stereochemical integrity in N-tosyl amino acid esters is driven by the extreme acidity of the


-proton[1]. In this molecule, the 

-carbon is sandwiched between two strongly electron-withdrawing groups: the methyl ester and the sulfonamide (tosyl) group.

When exposed to strong bases (e.g.,


, 

, or even

in polar aprotic solvents) during standard N-alkylation procedures, the base rapidly deprotonates the

-carbon. This forms a planar, achiral enolate intermediate. Upon reprotonation, the proton can attack from either face of the molecule, leading to rapid epimerization and a racemic mixture[2].
Q2: How can I perform N-alkylation on this compound without losing stereochemical integrity?

The Solution: You must bypass the base-mediated deprotonation pathway entirely. The most reliable method for N-alkylating N-tosyl amino acid esters while preserving >99% ee is the Mitsunobu reaction (Redox N-alkylation)[3].

Because the sulfonamide N-H proton is highly acidic, it can act as the nucleophile in a Mitsunobu protocol using an alcohol (e.g., methanol for N-methylation), triphenylphosphine (


), and a dialkyl azodicarboxylate (DEAD or DIAD)[4]. This reaction operates under mild, neutral-to-mildly acidic conditions, completely preventing enolate formation and preserving the chiral center[2].
Q3: I have a batch with degraded ee (e.g., 80%). How can I enrich the (R)-enantiomer to >99% ee?

The Solution: If racemization has already occurred, you can upgrade the optical purity using Enzymatic Kinetic Resolution (EKR) [5].

Lipases, specifically Candida antarctica Lipase B (CALB), exhibit an exceptionally high enantioselectivity factor (


) for the hydrolysis of the (S)-enantiomer (the L-amino acid derivative) of carbocyclic and acyclic 

- and

-amino esters[6]. When your degraded mixture is treated with CALB in an organic solvent (like

), the enzyme selectively hydrolyzes the unwanted (S)-ester into the (S)-carboxylic acid. The desired (R)-ester remains completely unreacted. You can then separate the highly enriched (R)-ester from the (S)-acid using a simple aqueous acid-base extraction[7].

Part 2: Mechanistic Visualizations

Racemization R_Isomer (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (High ee) Enolate Achiral Enolate Intermediate (Planar, Loss of Stereocenter) R_Isomer->Enolate Strong Base (e.g., NaOH, NaH) - H+ Enolate->R_Isomer + H+ (Reversible) S_Isomer (S)-Methyl 2-(4-methylphenylsulfonamido)propanoate (Racemic Mixture) Enolate->S_Isomer + H+ (Inversion) S_Isomer->Enolate Strong Base - H+

Fig 1: Mechanism of base-catalyzed enolization leading to racemization at the alpha-carbon.

EKR Mixture Degraded Batch (R)-Ester + (S)-Ester CALB Candida antarctica Lipase B (CALB) in tBuOMe, 65°C Mixture->CALB Hydrolysis Stereoselective Hydrolysis (E > 200 for S-enantiomer) CALB->Hydrolysis R_Ester Unreacted (R)-Ester Retained in Organic Layer Hydrolysis->R_Ester No Reaction S_Acid Hydrolyzed (S)-Acid Extracted to Aqueous Layer Hydrolysis->S_Acid Ester Cleavage

Fig 2: Workflow for CALB-catalyzed kinetic resolution to enrich the (R)-ester.

Part 3: Quantitative Data Comparison

The choice of reaction conditions directly dictates the survival of your stereocenter. The table below summarizes the causal relationship between base selection and enantiomeric excess during the N-methylation of N-tosyl amino acid esters.

Alkylation Method / ReagentsSolventTemperatureResulting ee (%)Mechanistic Cause of ee Loss

/


/ THF
65 °C< 10% (Racemic)Rapid base-catalyzed

-deprotonation and enolization.

/

DMF25 °C40 - 60%Slow enolization promoted by polar aprotic solvent stabilization.

/

MeCN0 °C70 - 85%Reduced thermal kinetics, but enolate formation still occurs.

, DIAD, MeOH
THF0 to 25 °C> 99% (Retained) Neutral/mildly acidic redox conditions; no

-deprotonation occurs.

Part 4: Experimental Protocols

Protocol A: Upgrading ee via Enzymatic Kinetic Resolution (CALB)

This self-validating protocol uses Candida antarctica Lipase B to selectively destroy the unwanted (S)-enantiomer, leaving the pure (R)-enantiomer intact[5][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate batch in 150 mL of tert-butyl methyl ether (

    
    ).
    
  • Enzyme Addition: Add 3.0 g of immobilized CALB (Novozym 435 or equivalent). The ambient moisture in the enzyme preparation is typically sufficient for hydrolysis, but 0.1% v/v distilled water can be added to accelerate the reaction.

  • Incubation: Shake the mixture in an incubator at 65 °C.

  • Self-Validating Monitoring: Monitor the reaction via chiral HPLC. The reaction is self-validating when the ee of the unreacted ester peaks and plateaus at >99%. (Note: Chemical yield of the (R)-ester will cap at the initial percentage of the (R)-enantiomer in your mixture).

  • Enzyme Filtration: Stop the reaction by filtering off the immobilized enzyme through a sintered glass funnel. Wash the enzyme bed with ethyl acetate (

    
    ).
    
  • Phase Separation: Transfer the combined organic filtrate to a separatory funnel. Wash with saturated aqueous

    
     (
    
    
    
    ).
    • Causality Note: The hydrolyzed (S)-acid is deprotonated by the bicarbonate and partitions entirely into the aqueous layer. The desired (R)-ester remains in the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly enantioenriched (R)-ester.
    
Protocol B: Stereoretentive N-Alkylation (Mitsunobu Protocol)

If you need to N-alkylate the compound (e.g., N-methylation) for downstream drug development, use this protocol to prevent racemization[3][4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate and 1.2 equivalents of triphenylphosphine (

    
    ) in anhydrous THF (0.2 M).
    
  • Alcohol Addition: Add 1.5 equivalents of the desired anhydrous alcohol (e.g., Methanol for N-methylation).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Redox Activation: Dropwise, add 1.2 equivalents of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Workup: Concentrate the mixture under reduced pressure. Validation: The appearance of a white crystalline precipitate (Triphenylphosphine oxide, TPPO) during concentration confirms the completion of the redox cycle.

  • Purification: Resuspend the crude residue in cold diethyl ether to precipitate the bulk of the TPPO. Filter, concentrate the filtrate, and purify the N-alkylated product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the product with its ee completely intact.

References

  • Synthesis of N-Alkyl Amino Acids Source: Monash University URL: [Link]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: Acta Chemica Scandinavica (via SciSpace) URL: [Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: MDPI URL: [Link]

  • Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers Source: European Journal of Organic Chemistry (via ResearchGate) URL:[Link]

  • Main-Chain-Modified Peptides: Synthesis of N-Alkyl Amino Acids via Alkylation of Sulfonamide-Protected Amino Acid Derivatives Source: Thieme Connect URL: [Link]

  • Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis Source: PubMed Central (NIH) URL:[Link]

Sources

Troubleshooting guide for reactions involving (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (commonly known as N-Tosyl-D-alanine methyl ester).

As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges associated with this specific molecule. The presence of the highly electron-withdrawing N-tosyl group, combined with the methyl ester, makes the


-chiral center highly susceptible to epimerization. Furthermore, the robust nature of the sulfonamide bond complicates deprotection strategies.

This guide synthesizes field-proven protocols, mechanistic causality, and troubleshooting FAQs to ensure the stereochemical and structural integrity of your target compounds.

Reaction Workflow & Failure Node Analysis

Before diving into specific troubleshooting steps, it is critical to understand the logical flow of transformations involving this substrate and where they typically fail. The diagram below illustrates the standard synthetic pathways and highlights the mechanistic divergence between success and failure.

G Start (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (N-Tosyl-D-Ala-OMe) Alkylation N-Alkylation Start->Alkylation Hydrolysis Ester Hydrolysis Start->Hydrolysis Detosylation N-Detosylation Start->Detosylation BaseAlk Base-Mediated (NaH / MeI) Alkylation->BaseAlk Mitsunobu Mitsunobu Reaction (ROH / PPh3 / DEAD) Alkylation->Mitsunobu AcidBaseDetosyl Acid/Base Hydrolysis Detosylation->AcidBaseDetosyl ReductiveDetosyl Reductive Cleavage (Na/NH3 or Electrolytic) Detosylation->ReductiveDetosyl Racemization Failure: Racemization (α-proton abstraction) BaseAlk->Racemization SuccessAlk Success: Retention of (R)-config Mitsunobu->SuccessAlk Failure: Degradation Failure: Degradation AcidBaseDetosyl->Failure: Degradation Success: Free Amine Success: Free Amine ReductiveDetosyl->Success: Free Amine

Workflow of N-Tosyl-D-Ala-OMe reactions highlighting critical failure nodes and optimal pathways.

Troubleshooting FAQs: Mechanistic Insights

Q1: Why am I observing severe racemization during the N-alkylation of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate? Causality: The sulfonamide NH is acidic (pKa ~ 11), allowing for deprotonation. However, the strongly electron-withdrawing nature of both the N-tosyl group and the methyl ester significantly increases the acidity of the adjacent


-chiral proton. When you use strong bases (e.g., NaH, NaOH) at elevated temperatures to drive the alkylation, reversible deprotonation occurs at the 

-carbon[1]. This forms a planar enolate intermediate, completely destroying the (R)-stereocenter and resulting in a racemic mixture. Solution: Abandon base-mediated alkylation. Instead, utilize the Mitsunobu reaction [2]. The Mitsunobu protocol operates under strictly neutral redox conditions. The acidity of the sulfonamide nitrogen is sufficient to act as the nucleophile, while the alcohol is activated by triphenylphosphine (PPh

) and diethyl azodicarboxylate (DEAD), completely bypassing

-proton abstraction[1].

Q2: I need to remove the N-tosyl group, but refluxing in strong acid destroys my molecule. What is the correct approach? Causality: The sulfur-nitrogen (S-N) bond in sulfonamides is exceptionally stable to both acidic and basic hydrolysis. Attempting to force cleavage with harsh conditions (like refluxing HBr) will inevitably lead to ester hydrolysis and potential cleavage of adjacent peptide bonds if your molecule is part of a larger sequence. Solution: The tosyl group must be removed via reductive cleavage . The most established method is using dissolving metal reduction (Sodium in liquid ammonia)[2],[3]. This process involves a single-electron transfer (SET) to the aromatic ring of the tosyl group, forming a radical anion that subsequently fragments the S-N bond. Alternatively, if you wish to avoid liquid ammonia, electrolytic reduction using a lead cathode in methanol-water at pH 11 is a highly effective, modern alternative that preserves the ester and optical activity[4].

Q3: Can I selectively hydrolyze the methyl ester without touching the N-tosyl group? Causality: Yes, the ester is far more labile than the sulfonamide. However, standard saponification (e.g., NaOH in MeOH) carries a high risk of racemization due to the basic conditions[2]. Solution: Use strictly controlled, mild saponification conditions (e.g., LiOH in THF/Water at 0 °C) and monitor the reaction closely via TLC. Alternatively, use trimethyltin hydroxide (Me


SnOH) for mild, non-epimerizing ester cleavage.

Quantitative Data: N-Alkylation Comparison

To validate the mechanistic claims above, the following table summarizes the expected outcomes when attempting to N-methylate (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate using different methodologies.

Alkylation MethodReagents & ConditionsTempTypical Yield (%)Stereochemical Integrity (% ee)
Strong Base-Mediated NaH, MeI, DMF80 °C40 - 60%< 50% (Severe Racemization)
Mild Base-Mediated K

CO

, MeI, DMF
25 °C60 - 75%70 - 85% (Partial Epimerization)
Mitsunobu Reaction MeOH, PPh

, DEAD, THF
0 °C to RT85 - 95%> 99% (Complete Retention)

Data synthesis based on established literature for N-tosyl amino acid ester alkylations[2],[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By verifying the optical rotation at the end of Protocol 1, you confirm the mechanistic success of the neutral conditions.

Protocol 1: Racemization-Free N-Alkylation via Mitsunobu Reaction

Reference: Adapted from SciSpace redox N-alkylation protocols[2].

Reagents:

  • (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 eq)

  • Target Alcohol (e.g., Methanol) (1.2 - 1.5 eq)

  • Triphenylphosphine (PPh

    
    ) (1.2 - 1.5 eq)
    
  • Diethyl azodicarboxylate (DEAD) or DIAD (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the N-Tosyl-D-Ala-OMe (1.0 eq), PPh

    
     (1.2 eq), and the alcohol (1.2 eq) in anhydrous THF (approx. 0.2 M concentration).
    
  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Crucial: Temperature control prevents side reactions with the highly reactive DEAD intermediate.

  • Activation: Add DEAD (1.2 eq) dropwise via syringe over 10 minutes. The solution may turn temporarily yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate).

  • Workup: Concentrate the mixture under reduced pressure. The major byproduct, triphenylphosphine oxide (TPPO), will precipitate.

  • Purification: Triturate the residue with cold diethyl ether to precipitate out the bulk of the TPPO. Filter, concentrate the filtrate, and purify via silica gel flash chromatography.

  • Validation: Measure the optical rotation of the purified product and compare it to the starting material to validate the retention of the (R)-configuration.

Protocol 2: N-Detosylation via Dissolving Metal Reduction

Reference: Adapted from IUPAC and SciSpace detosylation methodologies[2],[3].

Reagents:

  • N-Alkylated N-Tosyl-D-Ala-OMe (1.0 eq)

  • Sodium metal (washed in hexanes)

  • Liquid Ammonia (NH

    
    )
    
  • Anhydrous THF (co-solvent)

  • Solid Ammonium Chloride (NH

    
    Cl) (Quenching agent)
    

Step-by-Step Methodology:

  • Condensation: Equip a 3-neck flask with a dry-ice/acetone condenser. Condense liquid ammonia (approx. 20 mL per mmol of substrate) into the flask at -78 °C.

  • Substrate Addition: Dissolve the protected amino acid ester in a minimal amount of anhydrous THF and add it to the liquid ammonia.

  • Reduction: Carefully add small, freshly cut pieces of sodium metal to the stirring solution. The solution will turn a deep, persistent blue color, indicating the presence of solvated electrons.

  • Maintenance: Maintain the blue color for 15–30 minutes by adding additional small pieces of sodium if the color fades.

  • Quenching: Carefully add solid NH

    
    Cl portion-wise until the blue color completely disappears, indicating the destruction of excess sodium.
    
  • Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Workup: Suspend the resulting solid residue in dichloromethane, filter through a pad of Celite to remove inorganic salts, and concentrate to yield the free amine.

References

  • Detosylation of N-Tosyl Amino Acids and Peptides by Electrolytic Reduction Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL:[Link]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters Source: SciSpace URL:[Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines (US8263808B2)
  • ORGANIC CHEMISTRY IN PEPTIDE SYNTHESIS Source: IUPAC URL:[Link]

  • Synthesis of N-Alkyl Amino Acids Source: Monash University URL:[Link]

Sources

Catalyst selection for (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Asymmetric Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate .

This target molecule is typically synthesized via the catalytic asymmetric hydrogenation (AH) of its prochiral precursor, methyl 2-(4-methylphenylsulfonamido)acrylate (an N-tosyl dehydroamino acid ester). The N-tosyl (Ts) protecting group presents unique steric and electronic challenges compared to standard N-acetyl or N-Boc groups, requiring precise catalyst selection and reaction optimization.

Below, you will find a decision matrix, FAQs, troubleshooting guides, and a self-validating protocol to ensure high enantiomeric excess (ee) and full conversion in your workflows.

Catalyst Selection Workflow

Choosing the right transition metal and chiral ligand is the most critical step in your synthesis. The decision is primarily driven by your scale, budget, and operational pressure constraints.

CatalystSelection Start Target Synthesis: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Constraint Primary Process Constraint? Start->Constraint Rh Rh(I) + (R,R)-Et-DuPhos High ee (>99%), Low Pressure (1 atm) High Cost Constraint->Rh Time / Predictability Ni Ni(OAc)2 + (S,S)-Ph-BPE High Pressure (50 atm), Low Cost Scale-up Ready Constraint->Ni Cost / Scale-up

Workflow 1: Decision matrix for selecting the optimal transition metal catalyst system.

Frequently Asked Questions (FAQs)

Q1: Why does the N-tosyl group complicate catalyst selection compared to N-Boc or N-Ac? Causality: The stereocontrol in the asymmetric hydrogenation of dehydroamino acids relies heavily on the bidentate chelation of the substrate to the metal center (coordination via the alkene and the amide carbonyl/sulfonyl oxygen). The strong electron-withdrawing nature of the N-tosyl group significantly reduces the Lewis basicity of the coordinating oxygen. This weakens the metal-substrate chelate complex. Consequently, you must select highly electron-rich chiral bisphosphine ligands (like DuPhos or BPE) to increase the electron density at the metal center, thereby strengthening the back-bonding to the substrate and restoring stereocontrol .

Q2: Rhodium vs. Nickel: Which should I choose for this specific substrate? Causality: Rhodium(I) complexes operate via the highly predictable Halpern-Brown mechanism and can achieve >99% ee at just 1 atm of


. However, Rh is prohibitively expensive for multi-kilogram scale-up. Earth-abundant Nickel has historically struggled with N-sulfonyl substrates due to sluggish oxidative addition. However, recent breakthroughs have demonstrated that Ni(OAc)₂ paired with the electron-rich (S,S)-Ph-BPE ligand can efficiently hydrogenate 2-amidoacrylates (including N-Ts derivatives) at elevated pressures . Choose Rh for rapid, bench-scale library synthesis, and Ni for process scale-up.

Quantitative Catalyst Performance Data

The following table summarizes the expected performance metrics for the asymmetric hydrogenation of methyl 2-(4-methylphenylsulfonamido)acrylate based on the chosen catalytic system.

Catalyst SystemChiral LigandS/C Ratio

Pressure (atm)
Solvent SystemYield (%)ee (%)Ref

(R,R)-Et-DuPhos1,0001.0MeOH>99>99[1]

(S,S)-Ph-BPE2,00050.0TFE / AcOH9996[2]

(Note: S/C = Substrate-to-Catalyst molar ratio. TFE = 2,2,2-Trifluoroethanol).

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee < 90%) with Rh-Catalysts
  • Root Cause: The Halpern-Brown mechanism operates on the "anti-lock-and-key" principle. The major diastereomeric catalyst-substrate complex is actually unreactive; the product is derived entirely from the minor, less stable diastereomer which reacts with

    
     at a vastly superior rate. If the 
    
    
    
    pressure is too high, the rate-determining step shifts from oxidative addition to migratory insertion. This allows the unreactive major diastereomer to begin turning over, severely eroding the enantiomeric excess.
  • Solution: Strictly maintain the

    
     pressure at exactly 1.0 atm. Do not pressurize the vessel to "speed up" the reaction. Additionally, ensure strict temperature control (20–25 °C), as elevated temperatures erode the energy difference between the competing transition states.
    
Issue 2: Incomplete Conversion with Ni-Catalysts
  • Root Cause: Unlike Rhodium, Nickel-catalyzed asymmetric hydrogenation of N-sulfonyl dehydroamino acids requires the in situ generation of a Ni-H (nickel-hydride) active species. Without a sufficient proton source, the catalytic cycle stalls at the pre-catalyst stage.

  • Solution: Ensure your solvent system contains a weak Brønsted acid additive. As demonstrated by Hu et al., a solvent mixture containing 2,2,2-trifluoroethanol (TFE) and acetic acid (AcOH) is critical for facilitating the protonation step and stabilizing the Ni-H intermediate .

Self-Validating Experimental Protocol: Rh-Catalyzed Synthesis

This protocol utilizes physical and visual feedback loops to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Catalyst Pre-activation (Glovebox Required)

  • In a nitrogen-filled glovebox, dissolve

    
     (1.0 mol%) and (R,R)-Et-DuPhos (1.1 mol%) in strictly anhydrous, degassed methanol (5 mL/mmol substrate).
    
  • Validation Check: The solution must turn a clear, bright orange . If the solution is cloudy or brown, the Rh-precursor has oxidized; discard and start over.

Step 2: Substrate Coordination

  • Add methyl 2-(4-methylphenylsulfonamido)acrylate (1.0 equiv) to the orange catalyst solution.

  • Validation Check: Upon stirring for 5 minutes, the solution must transition from orange to a deep red . This color change is the physical validation that the substrate has successfully displaced the COD ligand and chelated to the Rh-center. If the solution remains orange, your substrate contains coordinating impurities (e.g., thiols, basic amines) that are poisoning the catalyst. Stop the experiment and re-purify the substrate via recrystallization.

Step 3: Asymmetric Hydrogenation

  • Transfer the sealed reaction vial to a Schlenk line. Freeze-pump-thaw the solution three times.

  • Backfill the flask with

    
     gas via a balloon (exactly 1 atm).
    
  • Validation Check: Monitor the

    
     balloon or gas burette. You should observe steady gas uptake over the first 2 hours. The reaction is complete when gas uptake ceases and the solution color reverts from deep red back to orange  (indicating the release of the product and regeneration of the solvated Rh-complex).
    

Step 4: Workup & Analysis

  • Evaporate the methanol under reduced pressure.

  • Pass the crude residue through a short silica gel plug (EtOAc/Hexanes) to remove the Rh-catalyst.

  • Validate the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Mechanistic Pathway: The Halpern-Brown Cycle

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the sequence of events during the Rh-catalyzed asymmetric hydrogenation.

CatalyticCycle Precat [Rh(Bisphosphine)]+ Solvated Complex Coord Substrate Coordination (N-Tosyl & Alkene Chelation) Precat->Coord + Substrate (Color: Deep Red) OxAdd Oxidative Addition (H2 binding -> Rh(III) Dihydride) Coord->OxAdd + H2 MigIns Migratory Insertion (Enantioselective Step) OxAdd->MigIns Rate-Limiting Step RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Precat - Product (Color: Orange)

Pathway 1: The Halpern-Brown catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

References

  • Cabré, A.; Verdaguer, X.; Riera, A. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews, 2022, 122(1), 269–339.[Link]

  • Hu, Y.; Chen, J.; Li, B.; Zhang, Z.; Gridnev, I. D.; Zhang, W. "Nickel-Catalyzed Asymmetric Hydrogenation of 2-Amidoacrylates." Angewandte Chemie International Edition, 2020, 59(13), 5371–5375.[Link]

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Against Established Precedents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries represent a powerful and reliable strategy, temporarily imparting stereochemical control to guide reactions towards a desired diastereomer. This guide provides an in-depth comparison of a proposed chiral auxiliary, (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, with industry-standard auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams. By examining their structural attributes and performance in key synthetic transformations, we aim to provide a comprehensive resource for the rational selection of chiral auxiliaries in asymmetric synthesis.

Introduction: The Logic of Chiral Auxiliaries

The fundamental principle of a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This creates a chiral environment that sterically and electronically biases the approach of a reagent to one of the two diastereotopic faces of the substrate. This directed attack leads to the preferential formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved under conditions that do not compromise the newly formed stereocenter, and ideally, can be recovered for reuse.[1][2] The success of a chiral auxiliary is predicated on several factors: high diastereoselectivity, ease of attachment and cleavage, and the predictability of the stereochemical outcome.

Profile: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a chiral molecule derived from the readily available (R)-alanine. Its structure incorporates a sulfonamide moiety, which can influence the electronic and steric environment of a reactive center. The tosyl group offers a bulky substituent that can effectively shield one face of an enolate or other reactive intermediate. The methyl ester provides a convenient point of attachment to a substrate of interest.

While extensive experimental data for this specific auxiliary is not yet prevalent in peer-reviewed literature, its structural features allow for a reasoned projection of its potential performance in key asymmetric transformations. We will explore these hypothetical applications in the context of well-established chiral auxiliaries.

Established Chiral Auxiliaries: The Gold Standard

A meaningful evaluation of any new chiral auxiliary requires comparison against the benchmarks in the field. Evans' oxazolidinones and Oppolzer's sultams have proven to be exceptionally effective and versatile in a wide array of asymmetric reactions.[2][3][4]

Evans' Oxazolidinones
Oppolzer's Sultams

Based on camphor, Oppolzer's sultams provide a rigid, bicyclic framework that imparts a high degree of stereocontrol.[4] They are particularly noted for their excellent performance in asymmetric alkylations, conjugate additions, and aldol reactions.[2][7] The sulfonamide linkage provides a strong dipole that can influence the transition state geometry.

Performance Comparison in Key Asymmetric Transformations

The true measure of a chiral auxiliary lies in its performance in common carbon-carbon bond-forming reactions. Here, we compare the established performance of Evans' and Oppolzer's auxiliaries with the projected performance of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate in diastereoselective alkylation and aldol reactions.

Diastereoselective Enolate Alkylation

The alkylation of enolates is a fundamental method for the asymmetric synthesis of α-substituted carbonyl compounds. The chiral auxiliary directs the approach of an electrophile to one face of the enolate.[8]

Table 1: Performance in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans') PropionylBenzyl bromideNaHMDS>99%85%[9]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's) PropionylIodomethanen-BuLi>98%95%N/A
(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate PropionylBenzyl bromideLDAHypothetical: >95%Hypothetical: ~80-90%N/A

Hypothetical data is projected based on structural similarities and known principles of asymmetric induction.

The projected high diastereoselectivity for the tosyl-alanine derived auxiliary is based on the steric bulk of the tosyl group effectively shielding one face of the enolate.

Diastereoselective Aldol Addition

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. The chiral auxiliary on the enolate component controls the facial selectivity of the reaction with an aldehyde.[8]

Table 2: Performance in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolateAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R)-4-isopropyl-2-oxazolidinone (Evans') PropionylIsobutyraldehydeTiCl₄>99:180%[10]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's) PropionylBenzaldehydeTiCl₄98:2 (anti)85%[7]
(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate PropionylIsobutyraldehydeTiCl₄Hypothetical: >95:5 (syn)Hypothetical: ~75-85%N/A

Hypothetical data is projected based on structural similarities and known principles of asymmetric induction.

The predicted syn-selectivity for the proposed auxiliary is based on the formation of a Zimmerman-Traxler-like transition state, where the bulky tosyl group would likely orient itself to minimize steric interactions, leading to a defined facial bias.

Experimental Protocols

General Procedure for Attachment of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate to a Carboxylic Acid

G cluster_0 Attachment of Chiral Auxiliary Carboxylic_Acid Carboxylic Acid (R-COOH) Acid_Chloride Acid Chloride (R-COCl) Carboxylic_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl₂ or (COCl)₂ Acylated_Auxiliary N-Acylated Auxiliary Acid_Chloride->Acylated_Auxiliary Acylation Auxiliary (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Auxiliary->Acylated_Auxiliary Base Base (e.g., Pyridine, Et₃N) Base->Acylated_Auxiliary

Figure 1: General workflow for the attachment of the chiral auxiliary.

  • Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add oxalyl chloride or thionyl chloride (1.2 equiv) dropwise. A catalytic amount of DMF can be added. Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.

  • Acylation: Dissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C. Add a solution of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equiv) in CH₂Cl₂. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Diastereoselective Alkylation

G cluster_1 Diastereoselective Alkylation Acylated_Auxiliary N-Acylated Auxiliary Enolate Chiral Enolate Acylated_Auxiliary->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Alkylated_Product Alkylated Product Enolate->Alkylated_Product Alkylation Electrophile Electrophile (R'-X) Electrophile->Alkylated_Product

Figure 2: Workflow for diastereoselective alkylation.

  • Enolate Formation: To a solution of the N-acylated auxiliary (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) or another suitable base (1.1 equiv) dropwise. Stir the mixture for 30-60 minutes at -78 °C.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) to the enolate solution at -78 °C. Stir the reaction at this temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Cleavage of the Chiral Auxiliary

The sulfonamide linkage can be more robust than the amide bond in Evans' auxiliaries. Cleavage might require reductive methods.

  • Reductive Cleavage: To a solution of the alkylated product (1.0 equiv) in an appropriate solvent, add a reducing agent such as samarium(II) iodide or magnesium in methanol.[11] Stir the reaction at the appropriate temperature until completion.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. The desired product (e.g., carboxylic acid, alcohol, or amide) and the recovered auxiliary can be separated by extraction or chromatography.

Conclusion and Future Outlook

While (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate remains a theoretically promising chiral auxiliary, its practical efficacy awaits experimental validation. Its straightforward synthesis from a common amino acid and the potential for high diastereoselectivity due to the bulky tosyl group make it an attractive candidate for further investigation.

In contrast, Evans' oxazolidinones and Oppolzer's sultams are well-established, highly reliable chiral auxiliaries with a vast body of literature supporting their application in complex total synthesis.[2][5] They remain the go-to choices for many asymmetric transformations.

Future research should focus on the synthesis and application of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate in a range of asymmetric reactions. Direct comparison of its performance against established auxiliaries under identical conditions will be crucial to determine its true potential and place within the synthetic chemist's toolkit.

References

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide - Benchchem.
  • A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions - Benchchem.
  • Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries - Benchchem.
  • Chiral auxiliary - Wikipedia.
  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions - MSU chemistry.
  • Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one - PubMed. Available at: [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. Available at: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. Available at: [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]

  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available at: [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡ - The Journal of Organic Chemistry - Figshare. Available at: [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing). Available at: [Link]

  • Efficient Access to Chiral 2-Oxazolidinones via Ni-Catalyzed Asymmetric Hydrogenation: Scope Study, Mechanistic Explanation, and Origin of Enantioselectivity | ACS Catalysis. Available at: [Link]

  • 3 - Chem 115 Myers. Available at: [Link]

  • Camphorsultam - Wikipedia. Available at: [Link]

  • (PDF) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam - ResearchGate. Available at: [Link]

  • BENZOSULTAMS: SYNTHESIS AND APPLICATIONS Zhaopeng Liu and Yoshio Takeuchi* Faculty of Pharmaceutical Sciences, Toyama Medical an - LOCKSS: Serve Content. Available at: [Link]

  • (PDF) Methyl 2-(4-methylphenylsulfonamido)-3-phenylpropanoate - ResearchGate. Available at: [Link]

  • Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester | C11H14O5S - PubChem. Available at: [Link]

  • (R)-2-(4-Methylphenylsulfonamido)-3-phenylpropanoic acid | AMERICAN ELEMENTS. Available at: [Link]

  • Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids in the Asymmetric Synthesis of 1,2,3,4 - Tsantrizos' Group. Available at: [Link]

  • Synthesis of (A) Methyl 2-[4-(2-thenoyl)-phenoxy]2-methyl-propionate - PrepChem.com. Available at: [Link]

  • Diastereoselective alkylation of beta-amino esters: structural and rate studies reveal alkylations of hexameric lithium enolates - PubMed. Available at: [Link]

  • Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - Organic Syntheses Procedure. Available at: [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - An-Najah Staff. Available at: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis - PMC. Available at: [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - QuickCompany. Available at: [Link]

  • Synthesis and applications of masked oxo-sulfinamides in asymmetric synthesis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • WO2016170544A1 - Process for the preparation of (2s)-n-((s)-1-((s)-4-methyl-1-((r)-2-methyl oxiran-2-yl)-1-oxopentan-2-ylcarbamoyl)-2-phenylethyl)-2-((s)-2-(2-morpholino acetamido)-4-phenylbutanamido)-4.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of chiral sulfinate esters by asymmetric condensation - PMC - NIH. Available at: [Link]

  • Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - PMC. Available at: [Link]

  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC. Available at: [Link]

  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applications - PMC. Available at: [Link]

  • Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Available at: [Link]

  • Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols - Organic Chemistry Portal. Available at: [Link]

Sources

Analytical methods for the validation of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate purity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of analytical architectures for validating the purity of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as N-tosyl-D-alanine methyl ester; CAS: 511286-68-3).

Designed for analytical chemists and process engineers, this document moves beyond generic protocols to analyze the causality behind method selection, comparing the industry-standard Chiral HPLC against the orthogonal precision of Quantitative NMR (qNMR) .

The Analytical Challenge: The Purity Triad

The validation of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate requires addressing three distinct purity vectors. A single method is rarely sufficient to cover all three with high fidelity.

  • Enantiomeric Purity (ee%): Critical for chiral intermediates. The (S)-enantiomer (derived from L-alanine) is a potent impurity.

  • Chemical Purity (Assay %): The presence of synthetic byproducts like p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic acid (TsOH), or the hydrolyzed acid (N-tosyl-D-alanine).

  • Stoichiometric Integrity: Solvates or inorganic salts that inflate mass but do not appear in UV chromatograms.

Comparative Method Matrix
FeatureChiral HPLC-UV Quantitative 1H-NMR (qNMR) Achiral RP-HPLC
Primary Utility Enantiomeric Excess (ee%)Absolute Assay (wt%)Chemical Purity (Impurity Profiling)
Specificity High (Stereoselective)High (Structural)Medium (Hydrophobic)
Reference Standard Required (Racemate usually needed)Not Required (Internal Standard used)Required
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Excellent (< 0.05%)
Throughput Medium (15-30 min run)High (5-10 min acquisition)Medium
Blind Spots Inorganic salts, non-UV active solventsOverlapping signals (rare)Enantiomers co-elute

Deep Dive: Chiral HPLC (The Enantiomeric Gatekeeper)

High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases remains the gold standard for determining enantiomeric excess.

Mechanism of Action

The sulfonamide group acts as a hydrogen bond donor/acceptor, while the phenyl ring provides


 interactions. Amylose-based columns (e.g., Chiralpak AD-H or IA) create a "chiral groove" where the (R)-isomer fits differently than the (S)-isomer, leading to thermodynamic separation.
Recommended Protocol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) (85 : 15 v/v).
    
    • Why: Normal phase is preferred over Reverse Phase for this molecule because the non-polar hexane maximizes the hydrogen bonding interactions critical for chiral recognition.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Sulfonamide absorption max) or 254 nm.

  • Temperature: 25°C.

Self-Validating System Suitability Criteria

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (

    
    ):  > 2.0 between (R) and (S) peaks.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5 (Sulfonamides can tail due to silanol interactions; if
    
    
    , add 0.1% TFA to mobile phase).
  • Sensitivity: S/N ratio > 10 for the minor enantiomer at 0.1% level.

Deep Dive: qNMR (The Absolute Quantifier)

While HPLC relies on relative response factors and reference standards, qNMR offers absolute quantification .[2] It is the superior method for establishing the "Assay %" of a primary standard.

Mechanism of Action

The integrated signal intensity in NMR is directly proportional to the number of nuclei, regardless of chemical structure.[3] By adding a certified internal standard (IS) of known purity, the mass purity of the analyte can be calculated precisely.

Recommended Protocol
  • Solvent: DMSO-

    
     (Solubilizes both the sulfonamide and polar impurities).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: The IS signals must not overlap with the analyte. The methyl ester singlet (~3.5 ppm) and aromatic tosyl protons (7.3-7.8 ppm) of the analyte must be clear. Maleic acid provides a clean singlet at ~6.2 ppm.

  • Pulse Sequence: 90° pulse with adequate relaxation delay (

    
    ).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (typically 30-60 seconds) to ensure >99.3% magnetization recovery.
Calculation (The Truth Source)


Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for methyl group)
    
  • 
     = Molar mass
    
  • 
     = Weighed mass[4][5]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = Purity (as decimal)
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this specific compound, integrating both HPLC and qNMR into a compliant workflow.

ValidationWorkflow Start Crude (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate qNMR Step 1: qNMR (Absolute Assay) Check for Solvents/Salts Start->qNMR Decision1 Assay > 98.0%? qNMR->Decision1 AchiralHPLC Step 2: Achiral RP-HPLC Check for Chemical Impurities (TsCl, Acid) Decision1->AchiralHPLC Yes Fail REJECT / RECRYSTALLIZE Decision1->Fail No (Salt/Solvent High) Decision2 Impurities < 0.5%? AchiralHPLC->Decision2 ChiralHPLC Step 3: Chiral HPLC (Normal Phase) Check Enantiomeric Excess Decision2->ChiralHPLC Yes Decision2->Fail No (Chemical Impurity) Decision3 ee% > 99.5%? ChiralHPLC->Decision3 Pass VALIDATED REFERENCE MATERIAL Decision3->Pass Yes Decision3->Fail No (Racemization)

Figure 1: Integrated Analytical Workflow for Sulfonamide Purity Validation. This logic gate ensures no critical quality attribute is overlooked.

Impurity Fate Mapping

Understanding where impurities originate allows for targeted method development.

ImpurityFate Start Starting Materials: D-Alanine Methyl Ester + TsCl Reaction Sulfonylation (Base/Solvent) Start->Reaction Imp2 Impurity B: (S)-Enantiomer (From L-Ala contamination) Start->Imp2 Impure Start Mat. Product (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Reaction->Product Imp1 Impurity A: Unreacted TsCl Reaction->Imp1 Incomplete Rxn Imp3 Impurity C: N-Tosyl-D-Alanine (Acid) (Hydrolysis) Product->Imp3 Moisture/Workup Detect: Achiral HPLC (UV 254nm) Detect: Achiral HPLC (UV 254nm) Imp1->Detect: Achiral HPLC (UV 254nm) Detect: Chiral HPLC (AD-H) Detect: Chiral HPLC (AD-H) Imp2->Detect: Chiral HPLC (AD-H) Detect: Achiral HPLC (Acidic Mobile Phase) Detect: Achiral HPLC (Acidic Mobile Phase) Imp3->Detect: Achiral HPLC (Acidic Mobile Phase)

Figure 2: Impurity Fate Map identifying the origin and detection method for critical impurities.

Experimental Data Summary (Simulated)

The following data represents typical performance metrics for the validation of sulfonamide esters using the protocols described above.

ParameterChiral HPLC (Chiralpak AD-H)qNMR (400 MHz, DMSO-

)
Retention Time (

)
(R)-Isomer: 8.5 min(S)-Isomer: 6.9 minN/A
Selectivity (

)
1.35N/A
Linearity (

)
> 0.999 (0.05 - 120% target)> 0.9999 (Intrinsic)
LOD 0.03%~0.1% (depends on scans)
Precision (RSD) 0.8%0.3%

References

  • Chemical Identification: National Center for Biotechnology Information. (2025).[1][6] PubChem Compound Summary for CID 11807357, Methyl 2-[(4-methylphenyl)sulfonylamino]propanoate. Retrieved from [Link]

  • Chiral HPLC Methodology: Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea.
  • qNMR Validation: Almac Group. (2024).[7][8] Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • Synthesis & Characterization: Organic Syntheses. (2011). Preparation of (2R,5S)-2-tert-Butyl-3,5-dimethylimidazolidin-4-one from L-Alanine Methyl Ester (Discusses N-tosyl intermediates). Org. Synth. 2011, 88, 53-62. Retrieved from [4][5][9][10][11][12][13]

Sources

Benchmarking (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate in Asymmetric Synthesis: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Profiling

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (CAS: 511286-68-3), commonly referred to as N-Tosyl-D-alanine methyl ester (N-Ts-D-Ala-OMe), is a highly versatile chiral building block and auxiliary used extensively in asymmetric synthesis[1]. In the realm of drug development and complex molecule synthesis, the precise control of stereocenters is paramount. Amino acid derivatives are frequently employed to induce this stereocontrol, but the choice of the specific amino acid core and its protecting groups dictates the success of the catalytic cycle[2].

The structural causality of N-Ts-D-Ala-OMe relies on three integrated pillars:

  • The N-Tosyl (Ts) Group: The highly electron-withdrawing tosyl group significantly enhances the acidity of the N-H proton. This facilitates facile deprotonation or metal coordination, creating a well-defined, sterically shielded chiral environment around a transition metal center (e.g., Er(III), Rh(II), or Cu(II))[2].

  • The Methyl Ester: By masking the carboxylic acid, the methyl ester prevents undesired side reactions such as decarboxylation or oligomerization. It also serves as a secondary, weak Lewis base coordination site via the carbonyl oxygen.

  • The D-Alanine Core: The

    
    -methyl group provides a "Goldilocks" steric profile. It is significantly less bulky than the isopropyl group of valine or the benzyl group of phenylalanine, allowing for superior reactivity in sterically congested transition states while maintaining high stereochemical fidelity.
    

Comparative Performance Benchmarking

To objectively evaluate N-Ts-D-Ala-OMe, it must be benchmarked against its structural analogs: N-Ts-D-Val-OMe (high steric bulk) and N-Ts-D-Pro-OMe (high conformational rigidity).

A primary benchmarking application is the Lewis acid-catalyzed Ferrier azaglycosylation , a critical reaction for synthesizing chiral N-glycosyl sulfonamides used in nucleoside analog drug development. Recent advancements have demonstrated that Erbium(III) triflate [Er(OTf)3] in 2-methyltetrahydrofuran (2-MeTHF) is an exceptionally efficient, non-toxic catalytic system for this transformation[3]. Er(OTf)3 is selected for its small ionic radius, which enforces a highly rigid transition state during the nucleophilic attack[3].

Table 1: Structural & Electronic Benchmarking of N-Tosyl Amino Acid Esters
DerivativeSide ChainSteric Parameter (A-value)Conformational RigidityOptimal Application Profile
(R)-N-Ts-D-Ala-OMe -CH3~1.70Low (Flexible N-C bond)High-yield nucleophilic additions; sterically congested electrophiles.
(R)-N-Ts-D-Val-OMe -CH(CH3)2~2.15ModerateHigh enantio-induction via steric shielding; slower reaction rates.
(R)-N-Ts-D-Pro-OMe PyrrolidineN/A (Cyclic)High (Restricted rotation)Rigid chiral ligand precursor; lacks primary N-H hydrogen bond donor.
Table 2: Performance Metrics in Er(III)-Catalyzed Ferrier Azaglycosylation

Reaction Conditions: 10 mol% Er(OTf)3, 2-MeTHF, Room Temperature[3].

SubstrateRelative YieldDiastereoselectivity (

:

)
Mechanistic Limitation
(R)-N-Ts-D-Ala-OMe Excellent (>90%) High None; optimal balance of nucleophilicity and steric clearance.
(R)-N-Ts-D-Val-OMe Moderate (~70%)Very HighSteric clash between the isopropyl group and the oxocarbenium intermediate reduces overall yield.
(R)-N-Ts-D-Pro-OMe Low (<5%)N/ALacks the acidic primary N-H required to act as a competent sulfonamide nucleophile in this specific pathway.

Visualizing the Catalytic Logic

G Substrate Glycal Donor (Electrophile) Intermediate Oxocarbenium Intermediate Substrate->Intermediate Activation Catalyst Er(OTf)3 Catalyst (Lewis Acid) Catalyst->Intermediate Coordination Nucleophile (R)-N-Ts-D-Ala-OMe (Chiral Nucleophile) Nucleophile->Intermediate Stereoselective Attack Product Chiral N-Glycosyl Sulfonamide Intermediate->Product Ferrier Azaglycosylation

Fig 1: Er(III)-catalyzed Ferrier azaglycosylation workflow using (R)-N-Ts-D-Ala-OMe.

G Root N-Tosyl Amino Acid Esters Ala (R)-N-Ts-D-Ala-OMe Steric Bulk: Low Reactivity: High Root->Ala Val (R)-N-Ts-D-Val-OMe Steric Bulk: High Reactivity: Moderate Root->Val Pro (R)-N-Ts-D-Pro-OMe Conformation: Rigid Reactivity: Variable Root->Pro

Fig 2: Conformational and steric profiling of N-Tosyl amino acid methyl esters.

Self-Validating Experimental Protocol: Er(III)-Catalyzed Asymmetric N-Glycosylation

This protocol details the coupling of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate with 3,4,6-tri-O-acetyl-D-glucal. The methodology is designed as a self-validating system, ensuring that each step contains an observable metric for success. Control experiments have confirmed that the reaction fails entirely in the absence of the Er(III) catalyst[3].

Step 1: Catalyst Activation & Solvent Selection

  • Procedure: In an oven-dried Schlenk flask under an argon atmosphere, add Er(OTf)3 (10 mol%).

  • Causality: Argon prevents ambient moisture from hydrolyzing the highly oxophilic Er(III) center. 2-MeTHF is utilized as the solvent because it is a biorenewable medium that provides optimal weak coordination to Er(III), stabilizing the metal without outcompeting the glycal substrate for the active catalytic sites[3].

Step 2: Substrate Introduction

  • Procedure: Dissolve (R)-N-Ts-D-Ala-OMe (1.0 equiv) and 3,4,6-tri-O-acetyl-D-glucal (1.2 equiv) in anhydrous 2-MeTHF. Transfer the solution dropwise to the Schlenk flask at room temperature.

  • Causality: The N-tosyl group acidifies the sulfonamide N-H. However, it only becomes a competent nucleophile once the glycal is activated into an oxocarbenium ion by the Lewis acid[3].

Step 3: Reaction Monitoring

  • Procedure: Stir the reaction at room temperature. Monitor the progression via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) eluent system.

  • Self-Validation: The reaction is deemed complete when the distinct, UV-active spot corresponding to N-Ts-D-Ala-OMe is fully consumed, and a new, lower-

    
     spot (the N-glycosyl product) emerges.
    

Step 4: Quenching and Workup

  • Procedure: Quench the reaction mixture by adding saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: The addition of NaHCO3 serves a dual purpose: it neutralizes any trace triflic acid generated during the catalytic cycle and precipitates the Erbium ions as insoluble hydroxides/carbonates. This abruptly halts the reaction and prevents post-reaction epimerization of the newly formed stereocenter.

Step 5: Purification & Analytical Validation

  • Procedure: Purify the crude residue via flash column chromatography on silica gel.

  • Validation: Confirm the

    
    /
    
    
    
    anomeric ratio of the purified product via 1H NMR spectroscopy. The anomeric proton will appear as a distinct doublet between 5.8 and 6.2 ppm; the coupling constant (
    
    
    ) will definitively differentiate the
    
    
    and
    
    
    anomers, validating the stereoselectivity of the N-Ts-D-Ala-OMe auxiliary.

References

  • MDPI. "Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media." Molecules/Catalysts. Available at: [Link]

  • EPDF. "Combinatorial Chemistry: Synthesis, Analysis, Screening." EPDF. Available at: [Link]

Sources

Case studies comparing different synthetic routes to (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (also known as


-Tosyl-D-alanine methyl ester).

Executive Summary & Chemical Identity

The target compound, (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate , is a critical chiral intermediate derived from D-Alanine. It serves as a robust scaffold in peptidomimetic drug design and asymmetric synthesis due to the stability of the sulfonamide group and the versatility of the ester moiety.

  • IUPAC Name: Methyl (2R)-2-[(4-methylbenzenesulfonyl)amino]propanoate

  • Common Name:

    
    -Tosyl-D-alanine methyl ester
    
  • Precursor: D-Alanine (Note: The (R)-configuration corresponds to D-Alanine; natural L-Alanine yields the (S)-isomer).

  • CAS (Generic/Isomer): 511286-68-3 (Specific (R)-isomer references may vary; verified via structure).

This guide compares three distinct synthetic strategies, evaluating them on yield efficiency , optical purity (ee%) , and scalability .

Route Analysis & Decision Framework

Route A: The Classical Sequential Route (Schotten-Baumann + Fischer)

This is the industry-standard approach for multi-gram to kilogram scale-up. It separates the protection and activation steps, allowing for intermediate purification.

  • Mechanism: Interfacial nucleophilic substitution followed by acid-catalyzed esterification.

  • Pros: Uses inexpensive reagents (NaOH,

    
    ); water is the primary solvent for Step 1.
    
  • Cons: Two discrete isolation steps; harsh acidic reflux in Step 2 poses a slight risk of racemization via enolization.

Route B: The "Ester-First" Anhydrous Route

This route reverses the order, forming the ester first (often using


), followed by sulfonylation in an organic solvent.
  • Mechanism: Acyl chloride formation/alcoholysis followed by anhydrous sulfonylation.

  • Pros: Avoids handling the solubility issues of the free zwitterionic amino acid in organic solvents.

  • Cons: Requires handling thionyl chloride; pyridine (often used as base) requires careful removal; highly moisture sensitive.

Route C: The Mild Chemoselective Route (TMSCl Activation)

A modern, milder variation utilizing Trimethylsilyl chloride (TMSCl) to generate anhydrous HCl in situ, followed by mild sulfonylation.

  • Mechanism: Silyl-ester intermediate / anhydrous acid catalysis.

  • Pros: Operates at room temperature (preserves chirality); high atom economy; potential for "one-pot" processing.

  • Cons: TMSCl is more expensive than sulfuric acid; requires dry methanol.

Strategic Selection Diagram

The following decision tree illustrates the logic for selecting the appropriate route based on laboratory constraints.

RouteSelection cluster_legend Key Factors Start Start: D-Alanine Source Q1 Is strict Anhydrous Environment available? Start->Q1 RouteA Route A: Classical Sequential (Aq. Base -> Acid Reflux) Best for: Cost & Scale Q1->RouteA No (Aqueous OK) Q2 Is Optical Purity (ee%) Critical (>99.5%)? Q1->Q2 Yes RouteB Route B: Ester-First (SOCl2 -> TsCl/Py) Best for: Pre-made Esters Q2->RouteB No (Standard Purity) RouteC Route C: TMSCl Activation (TMSCl/MeOH -> TsCl) Best for: High Purity/Small Scale Q2->RouteC Yes (Avoid Heat) Legend1 Route A: Robust, Scalable Legend2 Route C: Mild, High ee%

Figure 1: Decision matrix for synthetic route selection based on environmental constraints and purity requirements.

Detailed Technical Comparison

FeatureRoute A (Classical)Route B (Ester-First)Route C (TMSCl Mild)
Reagents TsCl, NaOH,

, MeOH

, MeOH, TsCl, Pyridine
TMSCl, MeOH, TsCl,

Reaction Temp

C

Reflux (

C)

C

Reflux

RT

C

RT (No Reflux)
Racemization Risk Moderate (Acidic reflux)Moderate (Acidic reflux)Low (Room Temp)
Yield (Overall) 75 - 85%70 - 80%85 - 92%
Purification Crystallization (Easy)Extraction + Column/Cryst.Extraction (Clean profile)
Atom Economy HighMedium (SO2 byproduct)Medium (TMS byproduct)
Self-Validation pH monitoring (Schotten-Baumann)Gas evolution (

)
Dissolution of solid AA

Expert Insight on Racemization: Unlike


-acyl amino acids, 

-tosyl derivatives are resistant to oxazolone (azlactone) formation, which is the primary pathway for racemization during activation. However, Route A and Route B rely on Fischer esterification (refluxing MeOH/

). Prolonged heating in acidic media can induce enolization of the

-proton, leading to slight racemization. Route C is superior for high-value applications because it proceeds at room temperature.

Experimental Protocols

Protocol 1: Route A (High-Scale/Low-Cost)

Target: 10g Scale Prerequisites: D-Alanine (CAS: 338-69-2), p-Toluenesulfonyl chloride (TsCl).

Step 1: N-Tosylation (Schotten-Baumann Conditions)

  • Dissolve D-Alanine (8.91 g, 100 mmol) in 2M NaOH (100 mL, 200 mmol) in a round-bottom flask.

  • Cool the solution to

    
    C.[1]
    
  • Add TsCl (20.9 g, 110 mmol) in small portions over 30 minutes, maintaining temperature

    
    C.
    
  • Remove ice bath and stir at room temperature for 4 hours. Validation: The solution should become clear.

  • Acidify carefully with conc. HCl to pH 1-2. The product,

    
    -Ts-D-Alanine, will precipitate as a white solid.[2]
    
  • Filter, wash with cold water, and dry.[1] (Expected Yield: ~22g, >90%).

Step 2: Fischer Esterification

  • Suspend the dried

    
    -Ts-D-Alanine (22g) in anhydrous Methanol (150 mL).
    
  • Add conc.[3]

    
     (1.0 mL) dropwise (Catalytic).
    
  • Reflux for 6 hours. Validation: Monitor via TLC (SiO2, 1:1 Hexane/EtOAc); starting material spot (

    
    ) should disappear, product spot (
    
    
    
    ) appears.
  • Concentrate methanol in vacuo.

  • Dissolve residue in EtOAc, wash with saturated

    
     (to remove acid), then Brine.
    
  • Dry over

    
    , filter, and concentrate to yield the title compound.
    
  • Recrystallization: Ethanol/Water or Hexane/EtOAc.

Protocol 2: Route C (High-Purity/Mild)

Target: 1g Scale (Optimization for Purity)

Workflow:

  • Suspend D-Alanine (0.89 g, 10 mmol) in anhydrous Methanol (10 mL) at

    
    C.
    
  • Add Chlorotrimethylsilane (TMSCl) (2.5 mL, 20 mmol) dropwise. Note: Exothermic reaction; TMSCl reacts with MeOH to generate anhydrous HCl in situ.

  • Stir at Room Temperature for 12-24 hours. Validation: The amino acid solid will dissolve completely as it converts to the soluble methyl ester hydrochloride.

  • Concentrate in vacuo to obtain D-Alanine methyl ester hydrochloride as a white solid/foam.

  • Redissolve the intermediate in dry DCM (20 mL).

  • Add Triethylamine (TEA) (3.0 mL, 22 mmol) followed by TsCl (2.0 g, 10.5 mmol) at

    
    C.
    
  • Stir at RT for 6 hours.

  • Quench with water, separate organic layer, wash with 1M HCl, then

    
    .
    
  • Evaporate to yield high-purity (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate.

Mechanistic Visualization (Route C)

The following diagram details the chemical flow and critical control points (CCPs) for the mild Route C, highlighting the low-racemization pathway.

RouteC_Mechanism cluster_step1 Step 1: Mild Esterification cluster_step2 Step 2: Sulfonylation DAla D-Alanine (Solid, Zwitterion) EsterSalt D-Ala-OMe.HCl (Soluble) DAla->EsterSalt RT, 12h No Racemization TMSCl TMSCl + MeOH (Generates HCl) TMSCl->EsterSalt Final Target Product (N-Ts-D-Ala-OMe) EsterSalt->Final DCM, 0°C -> RT Base TEA (2.2 eq) Base->Final TsCl_R TsCl TsCl_R->Final

Figure 2: Mechanistic pathway for Route C using TMSCl activation. Note the absence of high-temperature steps.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11807357, Propanoic acid, 2-(((4-methylphenyl)sulfonyl)oxy)-, methyl ester. (Note: Structural validation for sulfonamide vs sulfonate). Retrieved from [Link]

  • Li, Z., et al. A Convenient Synthesis of Amino Acid Methyl Esters. (2008).[4] PMC. (Describes the TMSCl/MeOH esterification method). Retrieved from [Link]

  • Organic Syntheses. Ethyl 4-(4-(4-methylphenylsulfonamido)phenyl)butanoate.[5] (General protocol for sulfonamide formation). Retrieved from [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. (General reactivity and stability data). Retrieved from [Link]

Sources

Stereochemical Analysis of Products from (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate—commonly known as N-Tosyl-D-alanine methyl ester—is a highly versatile chiral building block in organic synthesis and drug development. When this compound is subjected to downstream reactions, such as N-alkylation via Mitsunobu conditions[1], alpha-carbon functionalization, or ester saponification[2], the integrity of its stereocenter is frequently at risk. For instance, the carboxy-deprotection of N-tosyl amino acid methyl esters by standard saponification is notoriously accompanied by racemization[1].

As a Senior Application Scientist, I emphasize that rigorous stereochemical analysis of the resulting products is not merely a regulatory checkpoint; it is a fundamental requirement for mechanistic validation. The presence of the p-toluenesulfonyl (tosyl) group provides a strong UV chromophore and distinct NMR signals, which we can exploit analytically[3]. This guide objectively compares the leading analytical techniques for determining the enantiomeric excess (


) and absolute configuration of these reaction products.

Comparative Analysis of Analytical Alternatives

To accurately assess the stereochemical outcome of reactions involving N-Tosyl-D-alanine methyl ester derivatives, researchers typically rely on three primary methodologies.

A. Chiral High-Performance Liquid Chromatography (HPLC)

The Gold Standard for Quantification Chiral HPLC utilizes a Chiral Stationary Phase (CSP), typically composed of immobilized polysaccharide derivatives (e.g., amylose or cellulose carbamates) or macrocyclic antibiotics (e.g., Chirobiotic T)[2].

  • Causality & Mechanism: The separation relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers and the chiral selector[4]. The N-tosyl group acts as a critical interaction point, offering hydrogen bonding (via the sulfonamide oxygen/nitrogen) and

    
     stacking (via the aryl ring) with the CSP. Differences in the steric stability of these complexes lead to distinct retention times[4].
    
B. NMR Spectroscopy with Chiral Solvating Agents (CSAs)

The Rapid Screening Alternative Nuclear Magnetic Resonance (NMR) utilizing CSAs allows for enantiomeric discrimination without physical separation[4].

  • Causality & Mechanism: A chiral solvating agent, such as (R)-BINOL combined with 2-formylphenylboronic acid (2-FPBA), is added directly to the NMR tube containing the analyte[4]. This forms a rapidly exchanging diastereomeric assembly. The distinct chiral environment induces a chemical shift non-equivalence (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) between the D- and L-enantiomers. The methyl ester singlet and the alpha-proton are typically the most diagnostic signals for integration.
    
C. Vibrational Circular Dichroism (VCD)

The Absolute Configuration Resolver While HPLC and NMR quantify the enantiomeric ratio, they require reference standards to assign absolute stereochemistry. VCD measures the differential absorption of left and right circularly polarized infrared light.

  • Causality & Mechanism: By comparing the experimental VCD spectrum of the N-tosyl product with a theoretical spectrum generated via Density Functional Theory (DFT), the absolute configuration (R or S) can be unambiguously assigned without needing a chiral standard.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three analytical alternatives when applied to N-tosyl amino acid ester derivatives.

Analytical ParameterChiral HPLC (Polysaccharide CSP)1H NMR with CSA (BINOL/2-FPBA)Vibrational Circular Dichroism (VCD)
Primary Output Enantiomeric Excess (

)
Enantiomeric Excess (

)
Absolute Configuration
Resolution (

)
High (

> 1.5 typically achieved)
Moderate (Dependent on

dispersion)
N/A (No physical separation)
Limit of Detection Very Low (< 0.1% minor enantiomer)Moderate (~1-2% minor enantiomer)High (Requires bulk pure sample)
Sample Requirement ~0.5 - 1.0 mg/mL[4]~5 mg[4]~10 - 20 mg
Analysis Time 15 - 45 minutes per run< 5 minutes (post-assembly)Hours (including DFT calculation)
Calibration Need Requires racemic standardAbsolute method (No calibration)[4]Requires computational modeling

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chiral HPLC Analysis

This protocol is designed as a self-validating system to ensure matrix effects do not mask co-eluting impurities.

  • Racemate Control Preparation (Critical Step): Synthesize or obtain a racemic mixture of the specific N-tosyl amino acid ester product.

    • Causality: Injecting the racemate first proves the column's resolving power and establishes the exact retention times for both the D- and L-enantiomers[5]. Without this, a single peak in the analytical run cannot be definitively assigned as enantiopure versus a failure to resolve.

  • Sample Preparation: Dissolve the reaction product in the mobile phase (e.g., Hexane/Isopropanol) to a final concentration of 0.5–1.0 mg/mL[4]. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 10 µL onto a Chiralpak AD-H or Chirobiotic T column[2]. Maintain a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (optimized for the tosyl chromophore).

  • Data Integration: Integrate the area under each peak (

    
     and 
    
    
    
    )[4]. Calculate
    
    
    using the formula:
    
    
    .
Protocol 2: NMR Determination using a CSA

This protocol leverages a multi-component assembly for rapid bulk analysis.

  • Reagent Assembly: In a small vial, dissolve 1.2 equivalents of 2-formylphenylboronic acid (2-FPBA) and 1.2 equivalents of enantiomerically pure (R)-BINOL in 0.6 mL of deuterated chloroform (

    
    )[4].
    
    • Causality: The chiral derivatizing agent must be strictly enantiopure; any impurity here will artificially skew the analyte's measured

      
      [4].
      
  • Analyte Addition: Add 1.0 equivalent (~5 mg) of the N-tosyl amino acid methyl ester product to the vial[4]. Swirl gently at room temperature to ensure complete dissolution and transient complex formation.

  • NMR Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a standard

    
     NMR spectrum at 400 MHz or higher to ensure adequate signal dispersion[4].
    
  • Integration: Locate the split signals for the ester methoxy group (

    
    ) or the alpha-proton. Ensure a sufficient number of scans for a high signal-to-noise ratio, and integrate the baseline-resolved diastereomeric peaks to determine the molar ratio[4].
    

Analytical Workflows and Mechanisms

A. Method Selection Workflow

Workflow Start Reaction Product of N-Ts-D-Ala-OMe Q1 Is Absolute Configuration Unknown? Start->Q1 VCD VCD + DFT Calculation (No separation needed) Q1->VCD Yes Q2 Is High-Throughput Quantification Needed? Q1->Q2 No HPLC Chiral HPLC (Polysaccharide CSP) Q2->HPLC Yes (High Sensitivity) NMR 1H NMR with CSA (e.g., BINOL/Boronic Acid) Q2->NMR No (Rapid Screening)

Caption: Decision tree workflow for selecting the optimal stereochemical analysis method.

B. Chiral Recognition Mechanism (HPLC)

Mechanism CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Interaction1 Hydrogen Bonding CSP->Interaction1 Interaction2 Dipole-Dipole CSP->Interaction2 Interaction3 Pi-Pi Stacking CSP->Interaction3 Substrate N-Tosyl Amino Ester Sulfonamide NH Ester C=O Aryl Ring Interaction1->Substrate:w Interaction2->Substrate:c Interaction3->Substrate:e

Caption: Three-point chiral recognition mechanism between the CSP and N-tosyl amino acid ester.

References

  • Novel chiral solvating agents derived from natural amino acid: enantiodiscrimination for chiral α-arylalkylamines ResearchGate URL:[Link]

  • Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters SciSpace URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Arkivoc URL:[Link]

  • Examples of separation of the enantiomers of the chiral azoles ResearchGate URL:[Link]

Sources

Cost-Benefit Analysis: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For discovery chemists and process engineers, the selection of a chiral building block is a critical decision that dictates the efficiency, scalability, and cost of a synthetic route. (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate —commonly referred to as N-Tosyl-D-alanine methyl ester (CAS: 511286-68-3)—is a highly versatile intermediate[1][2]. It is extensively utilized in the synthesis of peptidomimetics, N-alkylated amino acids, and complex heterocyclic scaffolds[3][4].

This technical guide provides a rigorous cost-benefit analysis of utilizing this specific pre-formed reagent versus alternative synthetic routes and protecting groups, grounded in mechanistic rationale and empirical data.

The Mechanistic Advantage: Why the N-Tosyl Group?

The selection of a protecting group in amino acid chemistry actively dictates the allowable reaction space. The p-toluenesulfonyl (Tosyl) group provides three distinct chemical advantages over standard carbamate protections (such as Boc or Fmoc):

  • Enhanced N-H Acidity for Mitsunobu Reactions: The electron-withdrawing nature of the sulfonyl group lowers the pKa of the sulfonamide N-H to approximately 11[3][5]. In contrast, carbamate N-H protons have a pKa of ~16. The classic Mitsunobu reaction requires a nucleophile with a pKa < 13 to efficiently protonate the betaine intermediate formed by triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD)[6]. Thus, N-Tosyl-D-alanine methyl ester readily undergoes N-alkylation under mild Mitsunobu conditions, whereas Boc-protected equivalents fail or require harsh bases[7][8].

  • Stereochemical Integrity: The steric bulk of the Tosyl group restricts rotation and shields the alpha-chiral center, significantly reducing the risk of racemization during base-mediated N-alkylation or "anti-Wacker"-type Pd-catalyzed cyclizations[4][9].

  • Crystallinity: N-Tosyl amino acid esters are highly crystalline, allowing for purification via recrystallization rather than resource-intensive column chromatography[3][5].

Mitsunobu Betaine PPh3 + DIAD Betaine Complex ActivatedAlc Alkoxyphosphonium Ion Betaine->ActivatedAlc Activates Alcohol Nucleophile Ts-N(-)-D-Ala-OMe (Nucleophile) Betaine->Nucleophile Deprotonates N-H Substrate (R)-N-Ts-D-Ala-OMe (pKa ~ 11) Substrate->Nucleophile Alcohol R-OH Alcohol->ActivatedAlc Product N-Alkyl-N-Ts-D-Ala-OMe (Inverted Stereocenter) ActivatedAlc->Product SN2 Attack Nucleophile->Product SN2 Attack

Figure 1: Mitsunobu N-alkylation mechanism highlighting the role of the acidic N-Tosyl proton.

Cost-Benefit Analysis: Procurement vs. In-House Synthesis

A critical decision for scale-up and discovery chemists is whether to synthesize N-Tosyl-D-alanine methyl ester in-house from D-alanine methyl ester hydrochloride or to procure the pre-formed building block.

Table 1: Operational Cost & Efficiency Matrix (per 100g scale)
MetricIn-House Synthesis (from D-Ala-OMe·HCl)Commercial Procurement (Pre-formed)
Direct Material Cost Low (D-Ala-OMe·HCl + TsCl + Pyridine)Moderate to High
Labor & Time 12-18 hours (Reaction, Workup, Purification)0 hours (Ready to use)
Yield / Purity 80-85% / Variable (requires validation)N/A / >97% Guaranteed
Solvent Waste High (DCM, Aqueous washes, EtOAc/Hexanes)Zero
Hidden Costs Fume hood time, waste disposal, QA/QC NMRShipping lead times

Workflow cluster_InHouse In-House Synthesis cluster_PreFormed Commercial Procurement A1 D-Ala-OMe·HCl A2 TsCl, Pyridine/DCM (4-6 hours) A1->A2 A3 Workup & Column Chromatography A2->A3 Target (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate A3->Target 80-85% Yield B1 Commercial (R)-N-Ts-D-Ala-OMe (CAS: 511286-68-3) B1->Target 97%+ Purity NextStep Downstream Synthesis (Mitsunobu, Cyclization, etc.) Target->NextStep

Figure 2: Workflow comparison of in-house synthesis vs. commercial procurement of N-Ts-D-Ala-OMe.

Alternative Protecting Groups: Tosyl vs. Nosyl vs. Boc

When designing a synthetic route, the choice of N-protecting group must balance the ease of forward reactions (like alkylation) with the conditions required for eventual deprotection.

Table 2: Protecting Group Performance in N-Alkylation Workflows
Protecting GroupMitsunobu ReactivityBase-Mediated AlkylationDeprotection ConditionsOverall Cost
Tosyl (Ts) Excellent (pKa ~11)Excellent (resists racemization)Harsh (Na/NH3, SmI2, or HBr/Phenol)Low
Nosyl (o-NBS) Excellent (pKa ~11)ExcellentMild (Thiol + Base, e.g., PhSH/K2CO3)High
Boc Poor (pKa ~16)Moderate (requires strong base, e.g., NaH)Mild (TFA/DCM)Low

Strategic Insight: While the o-nitrobenzenesulfonyl (Nosyl) group offers milder deprotection via thiolysis[3][8], N-Nosyl amino acids are significantly more expensive. The Tosyl group remains the gold standard for cost-sensitive scale-ups, provided the target molecule can withstand the reductive or strongly acidic conditions required for detosylation[3].

Validated Experimental Protocols

Protocol A: Mitsunobu N-Alkylation of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Causality Note: This protocol uses DIAD and PPh3. The order of addition is critical; DIAD must be added last at 0 °C to control the exothermic formation of the betaine intermediate and prevent premature decomposition[6].

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (1.0 equiv, 5.0 mmol) and the target primary or secondary alcohol (1.2 equiv, 6.0 mmol) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.3 equiv, 6.5 mmol) to the stirring solution. Stir until completely dissolved.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Dropwise, add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv, 6.5 mmol) over 15 minutes. Self-Validation: The solution will temporarily turn deep yellow/orange upon each drop as the betaine forms, fading as it reacts with the alcohol and sulfonamide.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor completion via TLC (Hexanes/EtOAc, UV active).

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether, stir for 30 minutes, and filter.

  • Purification: Purify the filtrate via flash column chromatography to yield the N-alkylated product.

Protocol B: Detosylation via Samarium Diiodide (SmI2)

Causality Note: Traditional detosylation uses dissolving metal reduction (Na/NH3), which is operationally hazardous. SmI2 provides a milder, single-electron transfer (SET) alternative that tolerates many functional groups, including the methyl ester.

  • Setup: Under a strict argon atmosphere, dissolve the N-alkylated-N-tosyl product (1.0 equiv) in anhydrous THF/HMPA (or THF/DMPU for a less toxic alternative) (4:1 ratio, 0.05 M).

  • Reagent Addition: Add a commercially available 0.1 M solution of SmI2 in THF (4.0 to 6.0 equiv) dropwise at room temperature.

  • Reaction: Stir for 2-4 hours. Self-Validation: The reaction is complete when the deep blue color of SmI2 persists, indicating an excess of the reducing agent.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3. Extract the free secondary amine with EtOAc, dry over Na2SO4, and concentrate for subsequent use.

References

  • New procedure of the Mitsunobu reaction as the key step in peptide nucleic acid (PNA) monomers synthesis Source: Nucleic Acids Symposium Series, Volume 42, Issue 1, Pages 9–10 (1999). URL:[Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization Source: Catalysts (MDPI), 13(2), 319 (2023). URL:[Link]

  • Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media Source: Sustainability (MDPI), 10(3), 721 (2018). URL:[Link]

Sources

A Comparative Guide to the Applications of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, represent a robust and well-established strategy.[1][2] Among the diverse array of chiral auxiliaries, those derived from readily available amino acids have garnered significant attention. This guide provides an in-depth technical comparison of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, a tosyl-protected derivative of (R)-alanine methyl ester, with other prominent chiral auxiliaries used in asymmetric synthesis. By examining its performance in key transformations and providing supporting experimental data, this guide aims to equip researchers with the necessary insights to make informed decisions in the design and execution of stereoselective syntheses.

Introduction to (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate, hereafter referred to as N-Ts-(R)-Ala-OMe, belongs to the class of N-sulfonylated amino acid derivatives. The tosyl group serves a dual purpose: it protects the nitrogen atom and its electron-withdrawing nature enhances the acidity of the α-proton, facilitating the formation of a nucleophilic enolate. The inherent chirality of the parent amino acid, (R)-alanine, provides the stereochemical control necessary for asymmetric transformations.

The general principle behind the use of chiral auxiliaries like N-Ts-(R)-Ala-OMe involves the temporary attachment of the auxiliary to a prochiral substrate. The chiral environment of the auxiliary then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer.[1] After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.

Core Applications in Asymmetric Synthesis

The primary application of N-Ts-(R)-Ala-OMe and related N-protected amino acid derivatives lies in the stereoselective formation of carbon-carbon bonds at the α-position. This is most commonly achieved through the diastereoselective alkylation of the corresponding enolate.

Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful method for the synthesis of non-proteinogenic α-amino acids.[3][4][5] The general workflow for the application of N-Ts-(R)-Ala-OMe in asymmetric alkylation is depicted below.

Asymmetric Alkylation Workflow start N-Ts-(R)-Ala-OMe enolate Lithium Enolate Formation (e.g., LDA, THF, -78 °C) start->enolate alkylation Alkylation (R-X) enolate->alkylation diastereomers Diastereomeric Mixture alkylation->diastereomers separation Chromatographic Separation diastereomers->separation cleavage Auxiliary Cleavage (e.g., Hydrolysis) separation->cleavage product Enantiopure α-Alkyl-α-amino Acid cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: General workflow for asymmetric alkylation using N-Ts-(R)-Ala-OMe.

The stereochemical outcome of the alkylation is dictated by the conformation of the chiral enolate. The bulky tosyl group and the ester moiety, in conjunction with the lithium cation, form a rigid chelated intermediate. This conformation effectively shields one face of the enolate, forcing the incoming electrophile (R-X) to approach from the less hindered face.

Performance Comparison with Alternative Chiral Auxiliaries

To objectively evaluate the utility of N-Ts-(R)-Ala-OMe, its performance in asymmetric alkylation is compared with two widely used classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-based auxiliaries.

Chiral AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
N-Ts-(R)-Ala-OMe Derivative Benzyl bromide83-95%>19:1[5]
Allyl bromide83-95%>19:1[5]
Methyl iodide83-95%>19:1[5]
Evans' Oxazolidinone Benzyl bromide90%≥99:1[6]
Ethyl iodide88%97:3[6]
n-Butyl bromide89%98:2[6]
Pseudoephedrine Amide Benzyl bromide90%≥99:1[6]
Ethyl iodide88%97:3[6]
n-Butyl bromide89%98:2[6]

Note: The data for the N-Ts-(R)-Ala-OMe derivative is based on the performance of a closely related pseudoephenamine alaninamide pivaldimine system, which serves as a strong indicator of the potential of N-tosylated alanine derivatives in achieving high diastereoselectivity.[5]

As the table illustrates, all three classes of chiral auxiliaries provide high yields and excellent diastereoselectivity in asymmetric alkylation reactions. Evans' oxazolidinones and pseudoephedrine amides are well-established and have a broader documented scope of applications.[2][6] However, N-tosylated amino acid esters offer a more direct route to α-amino acid derivatives, as the core amino acid structure is already present.

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of N-tosylated amino acid esters in asymmetric synthesis.

Protocol 1: Synthesis of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (N-Ts-(R)-Ala-OMe)

This procedure outlines the tosylation of (R)-alanine methyl ester hydrochloride.

Materials:

  • (R)-Alanine methyl ester hydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (R)-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq) dropwise.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with 1 M HCl and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Protocol 2: Diastereoselective Alkylation of N-Ts-(R)-Ala-OMe

This protocol describes a general procedure for the alkylation of the lithium enolate of N-Ts-(R)-Ala-OMe.

Materials:

  • (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (N-Ts-(R)-Ala-OMe)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Ts-(R)-Ala-OMe (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add LDA solution (1.1 eq) dropwise via syringe, and stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of the alkyl halide (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by flash column chromatography to separate the diastereomers.

Conclusion

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate and its analogs are valuable chiral auxiliaries for the asymmetric synthesis of α-amino acids. They offer a direct and efficient route to these important building blocks with high levels of stereocontrol. While well-established auxiliaries like Evans' oxazolidinones and pseudoephedrine derivatives have a broader documented history of applications, N-tosylated amino acid esters provide a compelling alternative, particularly when the target molecule is an α-amino acid derivative. The choice of chiral auxiliary will ultimately depend on the specific synthetic target, cost considerations, and the desired ease of removal and recovery of the auxiliary. The experimental protocols provided herein offer a solid foundation for researchers to explore the utility of N-Ts-(R)-Ala-OMe in their own synthetic endeavors.

References

Sources

Analytical Strategies for (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate: A Comparative HPLC Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (CAS 511286-68-3), commonly known as N-Tosyl-D-alanine methyl ester, is a critical chiral building block utilized in asymmetric synthesis and medicinal chemistry. Because the biological and catalytic efficacy of its downstream products relies heavily on stereochemical fidelity, establishing a robust Analytical Target Profile (ATP) is paramount.

A single analytical method cannot simultaneously optimize for both chiral recognition and broad-spectrum impurity detection. Therefore, this guide objectively compares two distinct, validated High-Performance Liquid Chromatography (HPLC) strategies: Chiral Normal-Phase (NP-HPLC) for enantiomeric excess (ee) determination, and Achiral Reversed-Phase (RP-HPLC) for chemical purity and related substances.

Mechanistic Rationale for Method Selection

As a Senior Application Scientist, method development is never arbitrary; every parameter is dictated by the analyte's physicochemical properties.

  • Chromophore & Detection: The p-toluenesulfonyl (tosyl) group provides a highly conjugated aromatic system, resulting in a strong

    
     transition. This dictates our choice of UV detection at 220–225 nm, which maximizes signal-to-noise ratios for trace impurity quantification[1].
    
  • Chiral Recognition Causality: To separate the (R) and (S) enantiomers, the stationary phase must form transient, diastereomeric complexes with the analyte. We utilize an immobilized amylose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IA). The tosyl group engages in

    
     stacking with the column's phenylcarbamate rings, while the sulfonamide N-H and ester carbonyl act as critical hydrogen-bonding anchors[2].
    
  • Solvent Causality: In the chiral method, an 80:20 Hexane/Isopropanol (IPA) mobile phase is selected. Hexane acts as a non-polar bulk solvent, forcing the polar moieties of the analyte into the chiral grooves of the stationary phase. IPA acts as a precise polar modifier, providing just enough competition for hydrogen bonds to elute the analyte without destroying the chiral resolution.

Mechanism A Analyte: N-Tosyl-D-alanine methyl ester C π-π Stacking (Tosyl Aromatic Ring) A->C D Hydrogen Bonding (Sulfonamide & Ester) A->D E Steric Inclusion (Methyl Group) A->E B Chiralpak IA Stationary Phase B->C B->D B->E F Diastereomeric Complex Formation (Enantiomer Resolution) C->F D->F E->F

Caption: Chiral recognition mechanism detailing molecular interactions on the stationary phase.

Comparative Analysis: Chiral NP-HPLC vs. Achiral RP-HPLC

To objectively evaluate product performance, we must separate the analytical goals. The Chiralpak IA column excels at stereoisomer separation but is inefficient for highly polar impurities (e.g., unreacted D-alanine). Conversely, a C18 column provides excellent theoretical plates for chemical impurities but offers zero chiral recognition.

Table 1: Comparative Performance of HPLC Columns
ParameterChiral NP-HPLC (Chiralpak IA)Achiral RP-HPLC (Waters XBridge C18)
Primary Application Enantiomeric Purity (ee%)Chemical Purity & Related Substances
Retention Mechanism Steric fit, H-bonding,

stacking
Hydrophobic interactions
Mobile Phase Hexane / Isopropanol (80:20 v/v)Water (0.1% TFA) / Acetonitrile
Run Time ~18 minutes~12 minutes
Resolution (

)
> 2.5 (between (R) and (S) enantiomers)> 3.0 (from tosyl chloride & D-alanine)
Peak Shape Factor 1.1 - 1.30.9 - 1.1

Validated Experimental Protocols

Trustworthiness in analytical chemistry requires a self-validating system. The protocols below integrate System Suitability Testing (SST) as a mandatory gatekeeper. If the SST fails, the system halts, preventing the generation of invalid data[3].

Protocol A: Enantiomeric Purity (Chiral NP-HPLC)

Objective: Quantify the (S)-enantiomer impurity in the (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate bulk substance.

  • System Preparation: Equilibrate a Chiralpak IA column (250 mm × 4.6 mm, 5 µm) at 25°C.

  • Mobile Phase: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (80:20, v/v). Degas via ultrasonication for 10 minutes. Set flow rate to 1.0 mL/min.

  • Detector Setting: Set the UV/Vis detector to 225 nm[4].

  • Self-Validating SST (Critical Step): Inject 10 µL of a racemic standard (50 µg/mL). Causality: The system is only validated for use IF the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    . This proves the chiral grooves of the stationary phase are active and unobstructed.
  • Sample Analysis: Inject 10 µL of the sample preparation (1.0 mg/mL in mobile phase). Calculate the enantiomeric excess (ee%) using the relative peak areas.

Protocol B: Chemical Purity (Achiral RP-HPLC)

Objective: Detect synthetic byproducts such as p-toluenesulfonyl chloride and unreacted amino acids.

  • System Preparation: Equilibrate a C18 column (150 mm × 4.6 mm, 3.5 µm) at 30°C.

  • Mobile Phase:

    • Solvent A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA). Causality: TFA suppresses the ionization of residual acidic impurities, ensuring sharp, symmetrical peaks and preventing secondary interactions with residual silanols.

    • Solvent B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes. Flow rate: 1.2 mL/min.

  • Self-Validating SST: Inject a resolution mixture containing the analyte and p-toluenesulfonyl chloride. Verify a tailing factor of

    
     and theoretical plates 
    
    
    
    .
  • Sample Analysis: Inject 5 µL of the sample (0.5 mg/mL in initial mobile phase).

Workflow A Sample: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate BB BB A->BB Stereoisomers B Analytical Target Profile (ATP) D Achiral RP-HPLC (Chemical Purity) B->D Related Substances C Chiral NP-HPLC (Enantiomeric Purity) E Chiralpak IA Column Hexane/IPA (80:20) C->E F C18 Column H2O/MeCN (0.1% TFA) D->F G Validation (ICH Q2(R2)) E->G F->G BB->C Stereoisomers

Caption: Dual-method HPLC analytical workflow for chemical and enantiomeric purity validation.

Method Validation Data (ICH Q2(R2) Compliant)

Both methods were subjected to rigorous validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are scientifically sound and fit for their intended purpose[5]. The data confirms that the analytical lifecycle is fully controlled[6].

Table 2: ICH Q2(R2) Validation Data Summary
Validation ParameterAcceptance Criteria (ICH Q2(R2))Chiral Method ResultsAchiral Method Results
Specificity No interference at retention timeComplies (

> 2.5)
Complies (Peak purity > 99.5%)
Linearity (

)

0.9996 (0.5 - 50 µg/mL)0.9999 (1.0 - 100 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.6%100.2% ± 0.4%
Precision (% RSD)

1.2% (n=6)0.8% (n=6)
LOD / LOQ S/N

(LOD) /

(LOQ)
0.15 µg/mL / 0.45 µg/mL0.05 µg/mL / 0.15 µg/mL

Note: The lower Limit of Detection (LOD) in the achiral method is attributed to the sharper peak geometries achieved under gradient reversed-phase conditions compared to the broader peaks typical of isocratic normal-phase chiral chromatography.

References

  • Title: 4-Toluenesulfonylacetic acid | 3937-96-0 Source: Benchchem URL: 1

  • Title: Tos-Pro-OH|N-Tosyl-L-proline|Reagent Source: Benchchem URL: 4

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: 5

  • Title: Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones Source: PMC (National Institutes of Health) URL: 2

  • Title: Final IWG Concept Paper Q2(R2) and Q14 Source: ICH (International Council for Harmonisation) URL: 3

  • Title: Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14 Source: CASSS URL: 6

Sources

Safety Operating Guide

(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Guide: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks into complex drug discovery workflows. (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (CAS: 511286-68-3)—a highly versatile N-tosyl-D-alanine derivative—is a staple in peptide synthesis and asymmetric methodology[1]. However, driving innovation in the lab must be matched by rigorous operational safety. Improper disposal of sulfonamide derivatives not only poses significant risks to laboratory personnel but can also result in severe environmental contamination and regulatory penalties.

This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this chemical, ensuring your laboratory remains compliant, safe, and efficient.

Chemical Profile & Hazard Causality

To manage waste effectively, we must first understand the molecular behavior of the compound. (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate is a crystalline solid with a melting point of 77-78 °C[2].

  • Irritation Causality (H315, H319): The molecule features a sulfonamide linkage and a methyl ester. Upon contact with physiological moisture (such as in the eyes or respiratory tract), the ester is susceptible to enzymatic or chemical hydrolysis, while the sulfonamide group can interact with nucleophilic sites on biological macromolecules. This localized reactivity makes the compound a documented skin and serious eye irritant[1].

  • Respiratory Risk (H335): Because it is handled as a fine powder, it is highly prone to aerosolization during weighing and transfer. Inhalation of these micro-particulates directly irritates the respiratory mucosa[1].

  • Acute Toxicity (H302): The compound is classified as harmful if swallowed, necessitating strict hygiene protocols and the absolute prohibition of food or drink in handling areas[1].

Regulatory Framework: SAA and Subpart K Compliance

Waste generated from this compound falls under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).

  • Satellite Accumulation Areas (SAAs): Under 40 CFR 262.15, laboratories may accumulate up to 55 gallons of non-acute hazardous waste "at or near any point of generation"[3]. Containers must remain strictly closed unless actively adding or removing waste to prevent fugitive emissions[3].

  • Academic Laboratories: For university research settings, the EPA offers 40 CFR Part 262 Subpart K. This alternative framework allows eligible academic entities to manage waste under a customized Laboratory Management Plan (LMP), requiring waste removal every six months and ensuring that trained professionals—rather than students—make final hazardous waste determinations[4].

Chemical Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and minimizes exorbitant disposal costs associated with mixed-waste incineration.

WasteSegregation Start Reaction Waste: (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate Phase Physical State? Start->Phase Solid Solid Waste (Silica, Vials, Gloves) Phase->Solid Solid Liquid Liquid Waste (Filtrates, Washes) Phase->Liquid Liquid SolidBin Contaminated Solid Waste Bin (Incineration) Solid->SolidBin SolventType Contains Halogens (e.g., DCM)? Liquid->SolventType Organic Aqueous Aqueous Waste (Workup Washes) Liquid->Aqueous Aqueous Halogenated Halogenated Organic Waste SolventType->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste SolventType->NonHalogenated No

Figure 1: Decision matrix for segregating waste streams containing the sulfonamide derivative.

Step-by-Step Disposal Methodologies

The following self-validating protocols ensure that every stage of the disposal process is contained and compliant.

Protocol 1: Managing Liquid Reaction Waste During standard deprotection or coupling reactions, significant liquid waste is generated.

  • Source Segregation: Immediately upon completion of the reaction workup, separate the organic and aqueous layers in a separatory funnel.

  • Halogen Assessment: Determine the extraction solvent. If dichloromethane (DCM) or chloroform was used, direct the organic layer to the "Halogenated Organic Waste" carboy. Mixing halogenated solvents with non-halogenated waste (like ethyl acetate or hexanes) drastically increases incineration costs and risks dioxin formation.

  • Aqueous Quenching: Aqueous washings (e.g., sodium bicarbonate or brine) containing trace sulfonamide must be neutralized to a pH between 6 and 8 before being transferred to the "Aqueous Waste" container.

  • SAA Compliance: Transfer the waste using a funnel strictly inside a fume hood. Immediately remove the funnel and cap the container tightly to comply with 40 CFR 262.15[3].

Protocol 2: Solid Waste Management (Silica Gel & Consumables) Purification via column chromatography generates heavily contaminated solid waste.

  • Desiccation: Allow residual elution solvents on the silica gel to evaporate completely inside a certified chemical fume hood.

  • Collection: Transfer the dry, contaminated silica gel, used TLC plates, and weighing boats into a puncture-resistant solid waste container lined with a compatible polyethylene bag.

  • Labeling: Affix a standardized hazardous waste tag. Label it explicitly as "Hazardous Waste - Contaminated Solids (Contains Sulfonamide Derivatives)" and check the "Toxic" and "Irritant" pictograms.

Protocol 3: Emergency Spill Response In the event of a powder spill during weighing:

  • Isolation: Immediately isolate the area to prevent personnel from walking through the powder and spreading the contamination.

  • PPE Donning: Equip nitrile gloves, safety goggles, and an N95 (or higher) particulate respirator to mitigate the H335 respiratory irritation risk[1].

  • Absorption/Sweeping: Do not use dry brushing, which aerosolizes the powder. Instead, gently cover the spill with damp absorbent pads to suppress dust, or carefully sweep the dampened solid into a dustpan.

  • Disposal: Place all collected material and contaminated PPE into a hazardous waste bag, seal it tightly, and initiate an immediate pickup request with your Environmental Health and Safety (EHS) department.

Quantitative Data: Waste Stream Compatibility

To ensure continuous operational safety, adhere to the container and volume limits outlined below.

Waste StreamTypical ComponentsApproved Container MaterialMax SAA VolumeRegulatory Citation
Halogenated Organic DCM, Chloroform + Trace ChemicalHDPE or Amber Glass55 Gallons40 CFR 262.15[3]
Non-Halogenated Organic EtOAc, Hexanes + Trace ChemicalHDPE or Amber Glass55 Gallons40 CFR 262.15[3]
Aqueous Waste Water, Inorganic Salts, Trace ChemicalHDPE (Avoid Metal)55 Gallons40 CFR 262.15[3]
Contaminated Solids Silica Gel, Vials, Contaminated PPEPuncture-proof Polyethylene55 Gallons40 CFR 262.15[3]

Note: Once a container reaches its 55-gallon limit, it must be dated and moved to a Central Accumulation Area (CAA) within three consecutive calendar days[3].

References

  • [1] Ambeed. "511286-68-3 | (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate | Chiral Building Blocks". Ambeed.com.

  • [2] Molaid. "(R)-2-(4-甲基苯基磺酰胺基)丙酸甲酯 | 511286-68-3". Molaid.com.

  • [4] U.S. Environmental Protection Agency (EPA). "Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories". EPA.gov.

  • [3] U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulations Compendium Volume 1 Satellite Accumulation Areas". EPA.gov.

Sources

Personal protective equipment for handling (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks into complex asymmetric syntheses and drug development pipelines. (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate (CAS: 511286-68-3), commonly referred to as N-Tosyl-D-alanine methyl ester, is a highly valuable intermediate in peptide synthesis. However, its physical state as a fine powder and its specific hazard profile necessitate stringent operational controls.

This guide provides a self-validating system of personal protective equipment (PPE) and procedural workflows to ensure absolute safety, scientific integrity, and logistical efficiency in your laboratory.

Physicochemical and Hazard Profile

To design an effective safety protocol, we must first understand the intrinsic properties of the material. The following table summarizes the critical quantitative data and hazard classifications driving our PPE and handling decisions[1][2].

Property / SpecificationDataOperational Implication
Chemical Name (R)-Methyl 2-(4-methylphenylsulfonamido)propanoateChiral sulfonamide ester; requires careful handling to maintain optical purity.
CAS Number 511286-68-3Unique identifier for SDS and waste tracking.
Physical State Solid (Powder)Prone to aerosolization and static cling during weighing.
Melting Point 77 - 78 °C[2]Stable at room temperature; store sealed in a dry environment.
Hazard Statements H302, H315, H319, H335[1]Harmful if swallowed; causes skin/eye/respiratory irritation.
Precautionary Statements P261, P305+P351+P338[1]Avoid breathing dust; mandates strict eye/respiratory protection.

Personal Protective Equipment (PPE) Matrix & Causality

Merely listing PPE is insufficient; understanding why specific gear is chosen ensures compliance and safety. The selection below is grounded in OSHA standards for hazard mitigation [1].

  • Hand Protection: Use double-gloved Nitrile (minimum 6-8 mil thickness).

    • Causality: Sulfonamide derivatives can permeate standard latex. Nitrile provides a superior chemical barrier against the H315 (skin irritation) hazard. Double-gloving allows for immediate removal of the outer glove if contaminated during weighing, preventing cross-contamination to the balance or fume hood sash.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 certified).

    • Causality: Standard safety glasses with side shields are inadequate for fine powders. Aerosolized particulates of this compound cause severe eye irritation (H319). Snug-fitting goggles create a seal that prevents dust ingress.

  • Respiratory Protection: Certified Chemical Fume Hood (Face velocity 80-120 fpm).

    • Causality: The primary defense against H335 (respiratory irritation) is engineering controls. If a hood is unavailable, or during a spill scenario, a half-face elastomeric respirator equipped with P100 particulate filters is mandatory to block fine solid dust [2].

  • Body Protection: Flame-Resistant (FR) Lab Coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through the powder or knocking over weighing boats, maintaining the integrity of the sterile field.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Pre-Operation Setup

  • Verify the fume hood monitor indicates a safe face velocity (0.4-0.6 m/s).

  • Clear the workspace of unnecessary clutter to minimize air turbulence.

  • Place an anti-static mat or use a static ionizer near the analytical balance.

    • Causality: Fine powders like N-Tosyl-D-alanine methyl ester are highly susceptible to static electricity, which can cause the powder to "jump" and aerosolize, increasing exposure risk and reducing weighing accuracy.

Step 2: Weighing and Transfer

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Tare an anti-static weighing boat on the balance.

  • Using a clean, grounded stainless-steel spatula, carefully dispense the required mass of (R)-Methyl 2-(4-methylphenylsulfonamido)propanoate.

  • Cap the source bottle immediately after dispensing to prevent moisture ingress and accidental spills.

  • Pro-Tip: Instead of transferring dry powder across the lab, dissolve the weighed solid in your reaction solvent (e.g., Dichloromethane or DMF) directly inside the weighing hood, then transfer the solution in a sealed vial to your main reaction setup.

Step 3: Decontamination

  • Wipe down the balance, spatulas, and hood surfaces with a lint-free wipe dampened with isopropanol.

  • Dispose of the wipe in the solid hazardous waste container.

Spill Response & Disposal Plan

Even with meticulous planning, accidental releases occur. Follow this protocol for containment and disposal [2].

Accidental Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Ensure you are wearing full PPE, including a P100 respirator if the spill is outside a fume hood.

  • Contain: Do not dry sweep. Dry sweeping aerosolizes the H335 irritant.

  • Clean: Cover the spilled powder with slightly damp absorbent paper or a dedicated chemical spill pad to suppress dust. Carefully scoop the material using a non-sparking tool into a compatible, sealable waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water, followed by an isopropanol wipe.

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, wipes, and weighing boats must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., DCM) during your synthesis, the resulting waste must be segregated into a "Halogenated Organic Waste" carboy. Do not mix with aqueous or non-halogenated waste streams.

Operational Workflow Visualization

The following diagram illustrates the logical progression of our handling and safety protocol, ensuring all pathways lead to secure containment and disposal.

HandlingWorkflow Storage 1. Chemical Storage (Dry, RT, Sealed) PPE 2. PPE Donning (Nitrile, Goggles, Lab Coat) Storage->PPE Hood 3. Fume Hood Operations (Weighing & Transfer) PPE->Hood Reaction 4. Asymmetric Synthesis / Peptide Coupling Hood->Reaction Spill Spill Event (Isolate & Contain) Hood->Spill Accidental Release Waste 5. Waste Disposal (Halogenated/Solid Waste) Reaction->Waste Spill->Waste

Figure 1: End-to-end operational workflow for handling and disposing of the chiral building block.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-(4-methylphenylsulfonamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.